1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Description
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Properties
IUPAC Name |
1-fluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZNUAYEVVHGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674269 | |
| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660431-65-2 | |
| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-2-(isocyano(tosyl)methyl)benzene and its Analogs: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Power of Fluorine and the Versatility of TosMIC
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability[1][2]. When combined with the synthetic utility of the isocyano(tosyl)methyl group, fluorinated TosMIC derivatives emerge as highly valuable and versatile reagents for the construction of complex molecular architectures.
The TosMIC functional group itself is a powerful synthetic tool, offering a unique combination of an isocyanide, an acidic α-proton, and a tosyl leaving group. This arrangement allows for a wide range of chemical transformations, including the synthesis of various heterocycles like oxazoles, imidazoles, and pyrroles, which are prevalent scaffolds in many pharmaceuticals[3].
Structural and Physicochemical Properties
While the exact properties of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene are not documented, we can infer its characteristics from its constituent parts and related isomers.
Core Structure and Functional Groups
The molecule consists of a benzene ring substituted with a fluorine atom at the 1-position and an isocyano(tosyl)methyl group at the 2-position. The interplay between the electron-withdrawing fluorine atom and the bulky, reactive TosMIC group dictates the molecule's reactivity and potential applications.
// Nodes for the benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];
// Nodes for substituents F [label="F", pos="0,2!"]; CH [label="CH", pos="-1.732,1!"]; NC [label="N≡C", pos="-2.598,1.5!"]; SO2 [label="SO₂", pos="-1.732,0!"]; Tosyl [label="Tosyl", pos="-2.598,-0.5!"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- F [label="1"]; C2 -- CH [label="2"]; CH -- NC; CH -- SO2; SO2 -- Tosyl;
} केंद्रीकृत this compound की संरचना।
Spectroscopic Data (Predicted)
Based on analogs, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methine proton of the TosMIC group would likely be a singlet around 5.5-6.5 ppm. The methyl protons of the tosyl group will be a singlet around 2.4 ppm.
-
¹³C NMR: The isocyanide carbon is expected in the range of 160-170 ppm. Aromatic carbons will appear between 120-150 ppm. The methine carbon will be around 70-80 ppm, and the tosyl methyl carbon around 21 ppm.
-
IR Spectroscopy: A strong, characteristic absorption for the isocyanide group (-N≡C) is expected around 2130-2150 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) will be present around 1330 cm⁻¹ and 1150 cm⁻¹.
CAS Numbers of Related Isomers
While a specific CAS number for this compound is not found, the following are CAS numbers for closely related isomers:
| Compound Name | CAS Number |
| 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | 660431-67-4[4] |
| 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | 660431-66-3[5][6] |
| 1-Fluoro-3-(isocyano(tosyl)methyl)benzene | 321345-36-2[7] |
| 1-Fluoro-4-(isocyano(tosyl)methyl)benzene | Not specified, but commercially available[8] |
Synthesis and Manufacturing
The synthesis of fluorinated TosMIC derivatives generally follows a two-step procedure from the corresponding fluorinated benzaldehyde.[9]
General Synthetic Pathway
The most common route involves the formation of an intermediate N-substituted formamide, followed by dehydration to yield the isocyanide.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of N-(α-Tosyl-2-fluorobenzyl)formamide
-
To a solution of 2-fluorobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., toluene/acetonitrile mixture) is added formamide (2.5 equiv) and chlorotrimethylsilane (1.1 equiv).[9]
-
The mixture is heated to approximately 50°C for 4-5 hours.
-
p-Toluenesulfinic acid (1.5 equiv) is then added, and heating is continued for an additional 4-5 hours.[9]
-
After cooling to room temperature, the product is precipitated or extracted, and purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
The N-(α-Tosyl-2-fluorobenzyl)formamide (1.0 equiv) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[9][10]
-
Phosphorus oxychloride (2.0 equiv) is added, and the solution is stirred briefly at room temperature.[9][10]
-
The reaction mixture is cooled to 0°C, and triethylamine (6.0 equiv) is added dropwise, maintaining the internal temperature below 10°C.[9][10]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 30-45 minutes.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Development and Organic Synthesis
The unique reactivity of TosMIC and its derivatives makes them invaluable in the synthesis of various biologically active compounds. The presence of a fluorine atom can further enhance the pharmacological properties of the resulting molecules.
Synthesis of Heterocycles
TosMIC derivatives are widely used in the van Leusen reaction for the synthesis of various heterocycles. For instance, they can react with aldehydes in the presence of a base to form oxazolines, which can be further converted to oxazoles. They are also key reagents in the synthesis of imidazoles, pyrroles, and triazoles.[3]
Ugi Four-Component Reaction (U-4CR)
Sulfonyl-containing isocyanides have been successfully employed as building blocks in the Ugi four-component reaction. This powerful multicomponent reaction allows for the rapid assembly of complex peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[11] The use of a fluorinated TosMIC derivative in a U-4CR could provide a straightforward route to novel fluorinated peptidomimetics with potential therapeutic applications.
Potential as Bioisosteres
The strategic placement of fluorine can be used to modulate the physicochemical properties of a molecule, making fluorinated fragments attractive as bioisosteres for other functional groups.[2] The fluorinated phenyltosylmethyl group could serve as a bioisosteric replacement for other substituted aromatic moieties in drug candidates to improve their pharmacokinetic profile.
Safety and Handling
Compounds of this class should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[12][13]
-
Toxicity: These compounds are generally considered toxic if swallowed or inhaled.[14]
-
Handling: Avoid formation of dust and aerosols.[15] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15] Some sources recommend storage in a freezer.[14]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]
Conclusion
This compound and its isomers represent a powerful class of reagents for organic synthesis and drug discovery. The combination of the versatile TosMIC functionality with the unique properties of fluorine provides a gateway to a wide array of novel and potentially bioactive molecules. While the specific properties of the 2-fluoro isomer require further investigation, the established chemistry of related compounds provides a solid foundation for its application in the development of next-generation therapeutics.
References
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AmeBio. This compound. [Link]
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PubChem. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. [Link]
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PubChem. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. [Link]
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Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2020). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 85(15), 10038-10047. [Link]
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Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 1-33). Wiley-VCH. [Link]
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Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]
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Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]
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Li, Y., et al. (2022). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Angewandte Chemie International Edition, 61(33), e202205561. [Link]
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Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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Gill, H., et al. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Pharmaceuticals, 14(8), 754. [Link]
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[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide properties
An In-Depth Technical Guide to the Properties and Applications of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core properties, synthesis, and synthetic utility of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide. This compound is a member of the versatile class of α-substituted tosylmethylisocyanides, which are powerful reagents in modern organic synthesis.
Core Molecular Profile
[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide, with the chemical formula C15H12FNO2S and a molecular weight of 289.32 g/mol , is a specialized derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] The introduction of a 2-fluorophenyl group at the α-carbon significantly influences the reagent's steric and electronic properties, offering unique opportunities in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C15H12FNO2S | [1][3] |
| Molecular Weight | 289.32 g/mol | [1][2] |
| CAS Number | 660431-65-2 | [1][3][4][5] |
| Synonyms | a-Tosyl-(2-fluorobenzyl)isocyanide, 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, 1-fluoro-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | [2][6] |
The core structure features a central carbon atom bonded to four distinct and influential functional groups: an isocyanide, a tosyl group, a 2-fluorophenyl ring, and a hydrogen atom. This arrangement makes the α-proton acidic and susceptible to deprotonation, a key feature that underpins its reactivity.[7]
Synthesis and Mechanism
The synthesis of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide generally follows established methods for preparing TosMIC derivatives. The most common route involves a two-step process starting from 2-fluorobenzaldehyde.
Synthetic Pathway
The synthesis commences with the formation of an intermediate N-formamide, followed by dehydration to yield the final isocyanide product.
Caption: General synthetic route to [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on the synthesis of related TosMIC derivatives.[8][9]
Step 1: Synthesis of N-[1-(2-Fluorophenyl)-1-tosyl]methylformamide
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) and formamide (1.2 eq) in toluene, add p-toluenesulfinic acid (1.0 eq) and a catalytic amount of an acid catalyst (e.g., TMSCl).
-
Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford the N-formamide intermediate.
Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing the water byproduct of the condensation reaction. The choice of a non-polar solvent like toluene facilitates this azeotropic removal.
Step 2: Dehydration to [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide
-
Suspend the N-formamide intermediate (1.0 eq) in a dry solvent such as THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl3, 2.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Slowly add triethylamine (Et3N, 6.0 eq) over 30-45 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Quench the reaction by carefully pouring it into a cold aqueous bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide.
Trustworthiness: The slow addition of triethylamine is critical to control the exothermic reaction and prevent side product formation. The final purification by column chromatography ensures the removal of any unreacted starting materials and byproducts, providing a high-purity reagent essential for subsequent applications.
Core Reactivity and Synthetic Applications
The synthetic utility of [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide stems from the unique interplay of its functional groups.[10][11] The electron-withdrawing nature of the tosyl and isocyanide groups acidifies the α-proton, allowing for easy deprotonation by a base to form a stabilized carbanion. This nucleophilic intermediate is central to its reactivity.
The van Leusen Three-Component Reaction (vL-3CR) for Imidazole Synthesis
A cornerstone application of TosMIC and its derivatives is the van Leusen three-component reaction for the synthesis of 1,4,5-trisubstituted imidazoles.[8] This one-pot reaction combines an aldehyde, a primary amine, and the TosMIC derivative to efficiently construct the imidazole ring.
Caption: Schematic of the van Leusen 3-Component Reaction.
The presence of the 2-fluorophenyl group on the TosMIC derivative introduces steric bulk and electronic modifications that can influence the regioselectivity and yield of the imidazole formation, making it a valuable tool for accessing novel imidazole-based scaffolds for drug discovery. The 2-aminoimidazole moiety, a related structure, is found in various natural products and is a significant structural motif in medicinal chemistry.[12]
Synthesis of Other Heterocycles
Beyond imidazoles, [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide is a precursor to a variety of other heterocyclic systems. Its reaction with Michael acceptors can lead to the formation of substituted pyrroles.[13] Additionally, it can participate in cycloaddition reactions and act as a C1 synthon for the construction of oxazoles.[11] The versatility of this reagent makes it a powerful building block in combinatorial chemistry and the synthesis of complex molecular architectures.[10][14]
Spectroscopic and Physical Properties
While detailed spectroscopic data for this specific compound is not widely published, the expected spectral characteristics can be inferred from the parent TosMIC and related structures.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons from the tosyl and 2-fluorophenyl groups, a singlet for the methyl group on the tosyl moiety, and a characteristic signal for the α-proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the α-carbon, and the isocyanide carbon. |
| IR Spectroscopy | A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration, typically in the range of 2120-2180 cm⁻¹. Strong absorptions for the sulfonyl (S=O) group will also be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Physical State : TosMIC is a stable, colorless, and practically odorless solid.[7][11] It is expected that [1-(2-Fluorophenyl)-1-tosyl]methylisocyanide will also be a solid at room temperature.
Safety and Handling
Isocyanides are often associated with a strong, unpleasant odor; however, TosMIC and its derivatives are generally odorless.[7] Despite this, standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide is a highly functionalized and versatile reagent with significant potential in organic synthesis. Its ability to participate in multicomponent reactions, particularly the van Leusen imidazole synthesis, makes it an invaluable tool for the construction of diverse heterocyclic libraries for drug discovery and materials science. The presence of the 2-fluorophenyl group provides a handle for further synthetic modifications and can influence the biological activity of the resulting products. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full synthetic potential.
References
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Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
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Cyclization of tosylmethyl isocyanide (TOSMIC) with various vinyl azides. ResearchGate. Available at: [Link]
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The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Bentham Science Publishers. Available at: [Link]
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Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Available at: [Link]
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. MDPI. Available at: [Link]
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TosMIC - Wikipedia. Wikipedia. Available at: [Link]
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Organic Chemistry Portal. Available at: [Link]
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The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. Available at: [Link]
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Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Available at: [Link]
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What are the Applications and Safety Considerations of Tosylmethyl Isocyanide? - FAQ. Stanford Chemicals. Available at: [Link]
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[1-(2-FLUOROPHENYL)-1-TOSYL]متیل ایزوسیانید CAS#: 660431-65-2. ChemWhat. Available at: [Link]
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p -Tosylmethyl Isocyanide Derivatives. ResearchGate. Available at: [Link]
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[1-(2-Fluorophenyl)-1-tosyl]methylisocyanide. Shanghai Yuanchuang Biotechnology Co., Ltd.. Available at: [Link]
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[1-(2-ФТОРФЕНИЛ)-1-ТОЗИЛ]МЕТИЛИЗОЦИАНИД CAS#: 660431-65-2. ChemWhat. Available at: [Link]
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1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. Available at: [Link]
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An In-Depth Technical Guide to α-Tosyl-(2-fluorobenzyl)isocyanide: Structure, Synthesis, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-Tosyl-(2-fluorobenzyl)isocyanide, a versatile synthetic building block with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide extrapolates from the well-established chemistry of its parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), and its various substituted analogues. We will delve into its core chemical structure, predictable reactivity, a plausible synthetic route, and its anticipated applications in constructing complex heterocyclic scaffolds. This document aims to serve as a foundational resource for researchers looking to employ this reagent in their synthetic endeavors.
Introduction: The Power of the TosMIC Scaffold
The utility of isocyanides in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, has positioned them as indispensable tools in modern organic synthesis. Among these, p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives stand out due to their unique trifunctional nature. These reagents possess an isocyanide carbon, an acidic α-proton, and a tosyl group that serves as an excellent leaving group. This combination of functionalities allows for a rich and diverse range of chemical transformations, making them powerful synthons for the construction of various nitrogen-containing heterocycles.
α-Tosyl-(2-fluorobenzyl)isocyanide is a member of this esteemed family of reagents. The introduction of a fluorine atom onto the benzyl ring is of particular interest to medicinal chemists, as fluorine substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide will explore the untapped potential of this specific fluorinated analogue.
Chemical Structure and Properties
The chemical identity of α-Tosyl-(2-fluorobenzyl)isocyanide is defined by the following characteristics:
| Property | Value |
| IUPAC Name | 1-((isocyano(2-fluorophenyl)methyl)sulfonyl)-4-methylbenzene |
| CAS Number | 660431-65-2 |
| Molecular Formula | C₁₅H₁₂FNO₂S |
| Molecular Weight | 289.33 g/mol |
The core structure features a central carbon atom bonded to four distinct and influential groups: a 2-fluorobenzyl group, a p-toluenesulfonyl (tosyl) group, an isocyanide group, and a hydrogen atom.
Figure 1. General Chemical Structure of α-Tosyl-(2-fluorobenzyl)isocyanide.
The key to its reactivity lies in the synergistic interplay of these functional groups:
-
The Acidic α-Proton: The electron-withdrawing nature of both the adjacent tosyl and isocyanide groups significantly increases the acidity of the α-proton, allowing for easy deprotonation with a mild base.
-
The Isocyanide Group: This functional group is a linchpin for multicomponent reactions, capable of undergoing α-addition with electrophiles, thereby enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Tosyl Group: As a sulfinate, the tosyl group is an excellent leaving group, facilitating elimination steps that are often crucial in the formation of aromatic heterocyclic rings.
Synthesis of α-Tosyl-(2-fluorobenzyl)isocyanide
Step 1: Synthesis of the Formamide Precursor, N-(α-Tosyl-(2-fluorobenzyl))formamide
The initial step involves a multicomponent reaction to form the crucial formamide intermediate. This reaction brings together the aldehyde, formamide, and p-toluenesulfinic acid.
Figure 3. Dehydration to the Final Isocyanide.
Experimental Protocol (Adapted from the synthesis of α-Tosyl-(2,4-difluorobenzyl)isocyanide):[1]
-
Suspend N-(α-Tosyl-(2-fluorobenzyl))formamide (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise.
-
Slowly add triethylamine (2.5 eq) to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Trustworthiness: This two-step synthetic sequence is a well-established and robust method for preparing α-substituted TosMIC reagents. The protocols are designed to be self-validating through standard analytical techniques like TLC for reaction monitoring and spectroscopic analysis for product confirmation.
Synthetic Applications: A Gateway to Heterocyclic Complexity
The true value of α-Tosyl-(2-fluorobenzyl)isocyanide lies in its potential as a key building block in the synthesis of diverse heterocyclic structures, which are prevalent in pharmaceuticals and natural products.
The van Leusen Imidazole Synthesis
The van Leusen reaction is a powerful method for the synthesis of imidazoles. In this reaction, an α-substituted TosMIC derivative reacts with an aldimine in the presence of a base to furnish a 1,4,5-trisubstituted imidazole.
Figure 5. The Ugi Four-Component Reaction.
Expertise in Action: The choice of solvent is critical in Ugi reactions; polar, protic solvents like methanol or trifluoroethanol are often preferred to facilitate the formation of the initial iminium ion.
Conclusion and Future Outlook
α-Tosyl-(2-fluorobenzyl)isocyanide is a promising, yet underexplored, synthetic reagent. Its structural features, inherited from the versatile TosMIC family, combined with the presence of a 2-fluoro substituent, make it a highly attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this compound remains scarce, the well-established chemistry of its analogues provides a solid foundation for its synthesis and application. This guide serves as a starting point for researchers to harness the synthetic potential of this valuable molecule. Further research into its reactivity and the biological activity of its derivatives is highly encouraged.
References
-
P&S Chemicals. Product information, Alpha-tosyl-(2-fluorobenzyl)isocyanide. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, a specialized α-substituted tosylmethyl isocyanide (TosMIC) derivative. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their utility as versatile synthons for constructing complex heterocyclic scaffolds. This document details a robust two-step synthetic pathway commencing with the formation of an N-formylated intermediate from 2-fluorobenzaldehyde, followed by a dehydration step to yield the target isocyanide. The guide offers a thorough examination of the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters, designed to empower researchers to successfully and safely execute this synthesis.
Introduction: The Strategic Value of Functionalized Isocyanides
Isocyanides, particularly those bearing additional functional groups, are powerful tools in modern organic synthesis.[1] The isocyano group (–N≡C) possesses a unique electronic structure that enables a diverse range of chemical transformations, most notably in multicomponent reactions like the Ugi and Passerini reactions for the rapid assembly of complex molecular architectures.[2]
The introduction of a tosyl (p-toluenesulfonyl) group at the α-carbon, as seen in the widely-used reagent TosMIC (p-Toluenesulfonylmethyl isocyanide), dramatically enhances the synthetic utility.[3][4] The tosyl group serves two primary functions: it increases the acidity of the α-proton, facilitating deprotonation and subsequent alkylation, and it acts as an excellent leaving group in elimination reactions.[5][6] This dual-functionality is the cornerstone of the Van Leusen reaction, which is instrumental in the synthesis of nitriles, oxazoles, imidazoles, and pyrroles.[7][8][9]
The target molecule of this guide, this compound, incorporates a fluorine atom on the phenyl ring. The inclusion of fluorine is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Therefore, having a synthetic route to this fluorinated building block provides a valuable tool for the synthesis of novel pharmaceutical agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process analogous to established methods for preparing α-substituted TosMIC derivatives.[10][11] The overall strategy is as follows:
-
Step 1: Formation of N-(2-Fluoro-α-tosylbenzyl)formamide: This step involves a multicomponent reaction between 2-fluorobenzaldehyde, p-toluenesulfinic acid, and formamide. This reaction proceeds via an α-aminoalkylation mechanism to generate the stable formamide intermediate.
-
Step 2: Dehydration to the Isocyanide: The N-formylated intermediate is then dehydrated to yield the final isocyanide product. This transformation is typically accomplished using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N).[12][13]
This synthetic route is reliable and scalable, making it suitable for laboratory-scale research and potentially for larger-scale production.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Step 1: N-(2-Fluoro-α-tosylbenzyl)formamide Formation
This reaction is a Mannich-type condensation. The probable mechanism involves the initial reaction between 2-fluorobenzaldehyde and formamide to form a hemiaminal intermediate. Under the reaction conditions, this intermediate can be activated, for instance by an acid catalyst or silylating agent, to form an N-acyliminium ion. This electrophilic species is then attacked by the nucleophilic p-toluenesulfinate anion to form the stable C-S bond, yielding the desired N-formylated product.
Step 2: Dehydration of the Formamide
The conversion of the formamide to the isocyanide is a classic dehydration reaction. Phosphorus oxychloride is a highly effective dehydrating agent for this purpose. The mechanism is believed to proceed as follows:
-
The oxygen atom of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
This initial adduct undergoes rearrangement and elimination of dichlorophosphate.
-
A base, typically triethylamine, then abstracts the two protons from the formyl group and the nitrogen atom, leading to the formation of the isocyanide triple bond and elimination of two equivalents of triethylammonium chloride.
The use of a non-nucleophilic base like triethylamine is critical to prevent side reactions with the reactive intermediates.
Detailed Experimental Protocols
Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of N-(2-Fluoro-α-tosylbenzyl)formamide
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluorobenzaldehyde | 124.11 | 10.0 g | 80.57 mmol | 1.0 |
| p-Toluenesulfinic acid | 156.21 | 18.9 g | 120.9 mmol | 1.5 |
| Formamide | 45.04 | 9.1 mL | 201.4 mmol | 2.5 |
| Chlorotrimethylsilane | 108.64 | 9.7 mL | 88.63 mmol | 1.1 |
| Acetonitrile/Toluene (1:1) | - | 100 mL | - | - |
| tert-Butyl methyl ether (TBME) | - | 50 mL | - | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetonitrile (50 mL) and toluene (50 mL).
-
Add formamide (9.1 mL, 201.4 mmol), followed by 2-fluorobenzaldehyde (10.0 g, 80.57 mmol) and chlorotrimethylsilane (9.7 mL, 88.63 mmol).
-
Heat the reaction mixture to 50°C and stir for 4-5 hours under a nitrogen atmosphere.
-
Add p-toluenesulfinic acid (18.9 g, 120.9 mmol) in one portion.
-
Continue to heat the mixture at 50°C for an additional 4-5 hours.
-
Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME, 50 mL).
-
Add water (250 mL) and cool the mixture to 0°C in an ice bath.
-
A white solid will precipitate. Collect the solid by vacuum filtration, wash the filter cake with cold TBME (2 x 20 mL), and dry under vacuum to yield N-(2-Fluoro-α-tosylbenzyl)formamide. The product is typically of sufficient purity to be used in the next step without further purification.
Step 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-(2-Fluoro-α-tosylbenzyl)formamide | 293.32 | 10.0 g | 34.09 mmol | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 6.4 mL | 68.18 mmol | 2.0 |
| Triethylamine (Et₃N) | 101.19 | 28.5 mL | 204.5 mmol | 6.0 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| 1-Propanol | - | 70 mL | - | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with an overhead stirrer, an addition funnel, and a temperature probe under a nitrogen atmosphere, suspend N-(2-Fluoro-α-tosylbenzyl)formamide (10.0 g, 34.09 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Add phosphorus oxychloride (6.4 mL, 68.18 mmol) to the suspension and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add triethylamine (28.5 mL, 204.5 mmol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-45 minutes.
-
Quench the reaction by carefully adding water (100 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the residue in 1-propanol (70 mL) and concentrate the solution to about half its original volume.
-
Cool the solution to 5-10°C for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold 1-propanol, and dry under vacuum to afford this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic isocyanide stretch (typically around 2150 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Conclusion
This guide has outlined a reliable and well-documented two-step synthesis for this compound. By leveraging the fundamental principles of TosMIC chemistry, this protocol provides a clear pathway for researchers to access this valuable fluorinated building block. The detailed procedural steps and mechanistic insights are intended to facilitate a successful and safe synthesis, empowering further innovation in the fields of medicinal chemistry and drug discovery.
References
-
Van Leusen, D., Oldenziel, O. H., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link][7][9]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link][8]
-
Sisko, J., Mellinger, M., et al. (2002). Tosylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Pure and Applied Chemistry, 74(8), 1349-1353. [Link][6]
-
Van Leusen, A. M., & van Leusen, D. (1996). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. [Link][3]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of isocyanides. [Image]. Retrieved from [Link][13]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link][10]
-
Rico, E., et al. (2018). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 83(15), 8537–8544. [Link][11]
-
Shaabani, A., et al. (2016). To each his own: isonitriles for all flavors. Functionalized isocyanides as valuable tools in organic synthesis. Chemical Society Reviews, 45(1), 235-251. [Link][1]
-
Dömling, A. (2002). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry, 6(1), 1-37. [Link][2]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tosylmethyl Isocyanide (TosMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry. Retrieved from [Link][4]
Sources
- 1. To each his own: isonitriles for all flavors. Functionalized isocyanides as valuable tools in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. nbinno.com [nbinno.com]
- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the spectroscopic characterization of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, a fluorinated derivative of α-tosylbenzyl isocyanide. As a member of the versatile TosMIC (Toluenesulfonylmethyl isocyanide) reagent family, this compound holds potential as a building block in complex organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry.[1] This document outlines the expected spectroscopic data based on analyses of structurally related compounds and provides detailed, field-proven methodologies for its synthesis and characterization. The focus is on providing a predictive and practical framework for researchers working with this and similar molecules.
Introduction: The Significance of Fluorinated TosMIC Reagents
Tosylmethyl isocyanide (TosMIC) and its derivatives are powerful synthetic tools, primarily utilized in the synthesis of a wide array of heterocycles and as connective C1 synthons.[1] The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate the molecule's reactivity and physicochemical properties. The strong electronegativity and unique steric profile of fluorine can influence the acidity of the α-proton and alter the electronic nature of the aromatic system, thereby impacting its utility in multicomponent reactions and other synthetic transformations.
Accurate spectroscopic characterization is paramount for confirming the structure and purity of such novel reagents. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing comparisons with its non-fluorinated parent compound and other substituted analogues.
Molecular Structure and Key Spectroscopic Features
The structure of this compound combines a tosyl group, an isocyanide functional group, and a 2-fluorophenyl substituent attached to a central methine carbon. This arrangement gives rise to characteristic spectroscopic signatures.
Figure 1: Molecular structure of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl and the tosyl groups, the methine proton, and the methyl protons of the tosyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| Tosyl-CH₃ | ~2.4-2.5 | Singlet (s) | N/A | Characteristic singlet for the methyl group on the tosyl moiety.[2][3] |
| Methine-CH | ~5.6-6.1 | Singlet (s) or Doublet (d) | J(H,F) ≈ 2-3 Hz | This proton is alpha to both the sulfonyl and isocyano groups, leading to a downfield shift.[2][3] The ortho-fluorine may induce a small through-space coupling (d). |
| 2-Fluorophenyl-H | ~7.1-7.6 | Multiplet (m) | J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 5-10 Hz | The fluorine substituent will influence the chemical shifts and introduce H-F coupling, leading to complex multiplets for the four aromatic protons. |
| Tosyl-H (ortho to SO₂) | ~7.7-7.9 | Doublet (d) | J(H,H) ≈ 8 Hz | These protons are deshielded by the adjacent sulfonyl group.[2][3] |
| Tosyl-H (meta to SO₂) | ~7.3-7.4 | Doublet (d) | J(H,H) ≈ 8 Hz | These protons are less deshielded than the ortho protons.[2][3] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the isocyanide carbon, the carbons of the two aromatic rings, the methine carbon, and the methyl carbon. The fluorine substituent will introduce C-F coupling, which is a key diagnostic feature.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale |
| Tosyl-CH₃ | ~21-22 | N/A | Typical chemical shift for the tosyl methyl group.[2][3] |
| Methine-CH | ~70-77 | J(C,F) ≈ 20-30 Hz | The carbon is attached to electron-withdrawing groups. A significant two-bond C-F coupling is expected. |
| 2-Fluorophenyl-C (ipso-F) | ~158-162 | J(C,F) ≈ 240-250 Hz | The carbon directly attached to fluorine shows a large one-bond C-F coupling constant. |
| 2-Fluorophenyl-C | ~115-135 | J(C,F) ≈ 3-25 Hz | The other carbons of the fluorophenyl ring will show smaller C-F couplings over two, three, and four bonds. |
| Tosyl-C | ~128-147 | N/A | Characteristic chemical shifts for the tosyl aromatic carbons.[2][3] |
| Isocyanide (N≡C) | ~165-167 | J(C,F) ≈ 3-5 Hz | The isocyanide carbon appears in the downfield region of the spectrum.[2][3] A small C-F coupling may be observable. |
¹⁹F NMR Spectroscopy
A ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift will be indicative of its electronic environment. The exact chemical shift can vary depending on the solvent and reference standard.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Isocyanide (N≡C) | ~2130-2150 | Stretching |
| Sulfonyl (S=O) | ~1330-1340 and ~1150-1160 | Asymmetric and Symmetric Stretching |
| C-F | ~1200-1250 | Stretching |
| Aromatic C=C | ~1450-1600 | Stretching |
The strong absorption of the isocyanide group is a particularly diagnostic feature.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Expected Exact Mass [M+Na]⁺: C₁₅H₁₂FNO₂SNa should be calculated and compared with the experimental value.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the tosyl group, the isocyanide group, and potentially rearrangements involving the fluorine atom.
Experimental Protocols
The synthesis of this compound would likely follow a two-step procedure analogous to the preparation of similar TosMIC derivatives.[2][3]
Synthesis Workflow
Figure 2: Synthetic workflow for this compound.
Step-by-Step Synthesis
Step 1: Synthesis of N-(α-Tosyl-2-fluorobenzyl)formamide
-
To a solution of 2-fluorobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., acetonitrile/toluene mixture) is added formamide (2.5 equiv) and chlorotrimethylsilane (1.1 equiv).[2]
-
The mixture is heated (e.g., to 50 °C) for several hours.
-
p-Toluenesulfinic acid (1.5 equiv) is added, and heating is continued for an additional period.[2]
-
Upon completion, the reaction is cooled, and the product is isolated by aqueous workup and crystallization or chromatography.
Step 2: Dehydration to this compound
-
The N-(α-Tosyl-2-fluorobenzyl)formamide (1.0 equiv) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.[3]
-
Phosphorus oxychloride (2.0 equiv) is added, and the solution is stirred briefly at room temperature.[3]
-
The mixture is cooled to 0 °C, and triethylamine (6.0 equiv) is added dropwise, maintaining a low internal temperature.[3]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.
-
The product is isolated through an aqueous workup, extraction with an organic solvent, and purification by column chromatography.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Samples should be prepared in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: The spectrum can be obtained using an FTIR spectrometer, either as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in organic synthesis. This guide provides a comprehensive, predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra based on established data from analogous compounds. The detailed synthetic and analytical protocols offer a practical starting point for researchers aiming to prepare and utilize this and other novel fluorinated TosMIC reagents in their work. The interplay of the fluoro, isocyano, and tosyl groups presents a rich area for further synthetic exploration and application in drug discovery and materials science.
References
- S2 Supporting Information for "Trifluoromethylation of Arenes and Heteroarenes by an Interrupted Sandmeyer-Type Reaction". Source: Supporting Information.
- Copies of 1H, 13C, 19F NMR spectra. Source: Not specified.
-
α-TOSYLBENZYL ISOCYANIDE. Source: Organic Syntheses Procedure. URL:[Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Source: MDPI. URL:[Link]
-
Benzene, fluoro-. Source: NIST WebBook. URL:[Link]
-
This compound. Source: A-Mei Bio. URL:[Link]
-
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. Source: PubChem. URL:[Link]
-
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. Source: PubChem. URL:[Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Source: Not specified. URL:[Link]
-
Benzene, 1-chloro-2-methyl-. Source: NIST WebBook. URL:[Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ortho-Fluorinated TosMIC
Introduction: The Convergence of Fluorine Chemistry and a Versatile Synthetic Reagent
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Tosylmethyl isocyanide (TosMIC), a remarkably versatile C1 synthon, has a rich history in the synthesis of a diverse array of heterocyclic compounds. The convergence of these two powerful domains—fluorine chemistry and the synthetic utility of TosMIC—gives rise to fluorinated TosMIC derivatives, which are of significant interest to medicinal chemists and synthetic organic chemists alike.
Core Principles of NMR Spectroscopy for Organofluorine Compounds
The presence of the ¹⁹F nucleus, with a nuclear spin of 1/2 and 100% natural abundance, makes it an excellent nucleus for NMR spectroscopy, with a sensitivity comparable to that of protons. The large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, often simplifies the analysis of complex fluorinated molecules by minimizing signal overlap.[1]
In the context of ¹H and ¹³C NMR, the high electronegativity of fluorine exerts a significant influence on the chemical shifts of nearby protons and carbons. More importantly, the through-bond and through-space spin-spin coupling between ¹⁹F and ¹H or ¹³C nuclei provides invaluable structural information. The magnitude of these coupling constants (J-values) is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei, offering deep insights into molecular connectivity and conformation.[2]
Predicted ¹H NMR Spectrum of ortho-Fluorinated TosMIC
The predicted ¹H NMR spectrum of ortho-fluorinated TosMIC is anticipated to exhibit distinct signals for the aromatic protons, the methylene protons of the isocyanide group, and the methyl protons of the tosyl group (if present, though the core topic is the fluorinated phenylsulfonyl moiety). For the purpose of this guide, we will consider the parent compound, 1-(isocyanomethylsulfonyl)-2-fluorobenzene.
Aromatic Region (δ 7.0–8.0 ppm): The four protons on the fluorinated benzene ring will present a complex multiplet pattern due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.
-
H6 (ortho to -SO₂CH₂NC, meta to -F): This proton is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group. It will likely appear as a doublet of doublets of doublets (ddd) or a triplet of doublets (td).
-
H3 (ortho to -F, meta to -SO₂CH₂NC): This proton will experience a significant through-bond coupling to the adjacent fluorine atom. It is expected to appear as a triplet of doublets (td) or a complex multiplet.
-
H4 & H5 (meta and para to -F): These protons will also exhibit complex splitting patterns due to couplings to adjacent protons and the fluorine atom.
Methylene Protons (-CH₂NC, δ ~4.8 ppm): The two protons of the methylene group adjacent to the sulfonyl and isocyanide groups are diastereotopic due to the chirality at the sulfur atom (in the solid state or in a chiral environment). However, in an achiral solvent, they are expected to be chemically equivalent and appear as a singlet. A slight coupling to the fluorine atom over four bonds (⁴JHF) might be observable, leading to a narrow doublet or a broadened singlet.
Isocyanide Proton (-NCH): The isocyanide group does not contain a proton directly attached to the carbon.
Predicted ¹³C NMR Spectrum of ortho-Fluorinated TosMIC
The ¹³C NMR spectrum will be characterized by distinct signals for the aromatic carbons, the methylene carbon, and the isocyanide carbon. A key feature will be the large one-bond coupling between the fluorine-bearing carbon and the ¹⁹F nucleus (¹JCF), as well as smaller couplings to other carbons in the ring.
Aromatic Carbons (δ 115–140 ppm):
-
C2 (ipso to -F): This carbon will exhibit a large one-bond coupling to fluorine (¹JCF ≈ 240–250 Hz), appearing as a large doublet.
-
C1 (ipso to -SO₂CH₂NC): This carbon will be a singlet and its chemical shift will be influenced by the sulfonyl group.
-
C6 (ortho to -SO₂CH₂NC): This carbon will show a three-bond coupling to fluorine (³JCF), appearing as a doublet.
-
C3 (ortho to -F): This carbon will exhibit a two-bond coupling to fluorine (²JCF), appearing as a doublet.
-
C4 & C5: These carbons will also appear as doublets due to three- and four-bond couplings to fluorine, respectively.
Methylene Carbon (-CH₂NC, δ ~60 ppm): This carbon is expected to appear as a singlet in the aliphatic region of the spectrum.
Isocyanide Carbon (-NC, δ ~160–170 ppm): The isocyanide carbon typically resonates in the downfield region of the spectrum and will appear as a singlet.
Data Summary: Predicted Chemical Shifts and Coupling Constants
The following tables summarize the predicted ¹H and ¹³C NMR data for ortho-fluorinated TosMIC. These predictions are based on data for ortho-fluorotoluene and typical values for the sulfonylmethyl isocyanide moiety.
Table 1: Predicted ¹H NMR Data for ortho-Fluorinated TosMIC
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | ~7.9 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 1.5, ⁵JHF ≈ 2.0 |
| H3 | ~7.2 | td | ³JHH ≈ 8.0, ³JHF ≈ 9.0 |
| H5 | ~7.6 | m | - |
| H4 | ~7.3 | m | - |
| -CH₂NC | ~4.8 | s (or narrow d) | ⁴JHF ≈ 1-2 |
Table 2: Predicted ¹³C NMR Data for ortho-Fluorinated TosMIC
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2 | ~160 | d | ¹JCF ≈ 245 |
| C1 | ~135 | s | - |
| C6 | ~129 | d | ³JCF ≈ 3 |
| C4 | ~133 | d | ³JCF ≈ 8 |
| C5 | ~125 | d | ⁴JCF ≈ 3 |
| C3 | ~116 | d | ²JCF ≈ 21 |
| -CH₂NC | ~60 | s | - |
| -NC | ~165 | t | ¹JNC ≈ 5 |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from residual water and other impurities.
-
Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Advanced 2D NMR Techniques for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled. In the case of ortho-fluorinated TosMIC, COSY would be instrumental in tracing the connectivity of the aromatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is the most reliable method for assigning the signals of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together molecular fragments. For instance, a correlation between the methylene protons and the ipso-carbon of the aromatic ring (C1) would confirm their connectivity.
Conclusion
This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of ortho-fluorinated TosMIC. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a detailed spectral interpretation that will be of significant value to researchers in the fields of medicinal chemistry and organic synthesis. The outlined experimental protocols and the application of advanced 2D NMR techniques provide a robust framework for the accurate structural elucidation of this and related fluorinated organic molecules. As the importance of organofluorine compounds continues to grow, a thorough understanding of their spectroscopic properties is paramount for advancing chemical research and development.
References
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Jaeger, M., et al. (2012). Determination of size and sign of hetero-nuclear coupling constants from 2D 19F–13C correlation spectra. Journal of Magnetic Resonance, 215, 27–33. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
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MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. [Link]
-
ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
Sources
Mass Spectrometry Analysis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene: A Technical Guide for Pharmaceutical Research
An In-Depth Technical Guide:
Executive Summary
1-Fluoro-2-(isocyano(tosyl)methyl)benzene is a member of the α-substituted toluenesulfonylmethyl isocyanide (TosMIC) family of reagents, which are pivotal in modern organic synthesis and drug discovery.[1][2] Often synthesized through multicomponent reactions (MCRs), these molecules present unique analytical challenges due to their combination of a fluorinated aromatic ring, a sulfonyl group, and a reactive isocyanide moiety. Accurate and robust analytical characterization is paramount for researchers in drug development to ensure structural integrity, monitor reaction progress, and identify impurities. This guide provides a comprehensive, field-tested framework for the mass spectrometry analysis of this compound class, emphasizing a liquid chromatography-high resolution mass spectrometry (LC-HRMS) approach. We delve into the rationale behind method development, offer detailed experimental protocols, and present a systematic guide to interpreting fragmentation data, enabling scientists to confidently characterize this important synthetic building block.
Introduction to the Analytical Challenge
The Role of TosMIC Derivatives in Modern Drug Discovery
Toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives are exceptionally versatile synthons in organic chemistry.[1] The unique combination of an acidic α-carbon, an isocyano group capable of α-additions, and a sulfonyl group that can act as a leaving group makes them powerful tools for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[1][2] The title compound, this compound, incorporates a fluorinated phenyl ring, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.
Synthesis Context: A Product of Isocyanide-Based Multicomponent Reactions
Isocyanides are cornerstone reactants in powerful one-pot transformations like the Ugi and Passerini multicomponent reactions (MCRs).[3][4] These reactions are highly valued in pharmaceutical research for their efficiency and ability to rapidly generate molecular diversity from simple precursors.[5][6] The analysis of MCR products requires techniques that can unambiguously confirm the formation of multiple new bonds and differentiate the desired product from a complex mixture of starting materials, intermediates, and potential side products. Electrospray ionization mass spectrometry (ESI-MS) has proven to be an indispensable tool for studying the mechanisms of these intricate reactions by allowing for the detection of key intermediates.[7][8]
The Analytical Imperative: Characterizing Fluorinated, Multi-functional Molecules
The structural characterization of this compound is non-trivial. The presence of fluorine introduces specific analytical considerations, as fluorinated compounds can sometimes exhibit poor ionization efficiency or unexpected fragmentation behavior.[9][10] Furthermore, the molecule's polarity and potential for in-source degradation require a carefully optimized analytical strategy. High-resolution mass spectrometry (HRMS) is the standard and necessary technique, providing the mass accuracy required to determine elemental composition and distinguish the target analyte from isobaric interferences.[10]
Physicochemical Properties & Predicted Mass
A precise understanding of the analyte's theoretical mass is the foundation of any mass spectrometry-based analysis.
Molecular Structure
The molecule consists of a 2-fluorobenzyl group attached to a carbon atom that is substituted with both an isocyanide (-N≡C) group and a p-toluenesulfonyl (tosyl) group.
Calculated Mass and Formula
The elemental composition and corresponding high-resolution masses are essential for instrument setup and data processing.
| Property | Value |
| Molecular Formula | C₁₅H₁₂FNO₂S |
| Monoisotopic Mass (M) | 289.05728 Da |
| [M+H]⁺ | 290.06510 Da |
| [M+Na]⁺ | 312.04722 Da |
| [M+K]⁺ | 328.02116 Da |
| [M+NH₄]⁺ | 307.09165 Da |
Recommended Analytical Workflow
An integrated approach combining liquid chromatography for separation with high-resolution mass spectrometry for detection and identification is the gold standard for this class of molecule.
High-Level Analytical Workflow
The logical flow from sample to structural confirmation is depicted below. This workflow ensures that isomers are separated before MS analysis, and that both intact mass and fragment data are acquired for maximum confidence.
Justification for the LC-HRMS Approach
-
Chromatography (LC): LC is essential for separating the target analyte from starting materials, impurities, and potential isomers (e.g., 1-Fluoro-4-(isocyano(tosyl)methyl)benzene), which may have identical masses and similar fragmentation patterns. A reversed-phase method is ideal for this moderately polar compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides sub-5 ppm mass accuracy, which is critical for confirming the elemental composition from the measured m/z of the molecular ion. This level of accuracy is indispensable for building confidence in the identification of an unknown or confirming the structure of a newly synthesized compound.[10]
-
Tandem MS (MS/MS): Fragmentation analysis via MS/MS is used to probe the molecule's structure. By breaking the molecule apart in a controlled manner and analyzing the resulting fragments, one can piece together its connectivity, confirming the presence of key functional groups like the tosyl and fluorobenzyl moieties.[11]
Experimental Protocols
The following protocols are provided as a robust starting point and should be optimized as needed for specific instrumentation and sample matrices.
Sample Preparation
-
Causality: The goal is to fully dissolve the analyte at a concentration suitable for ESI-MS (typically low µg/mL to ng/mL) in a solvent compatible with the reversed-phase LC mobile phase to ensure good peak shape. A mismatch in solvent strength between the sample and the initial mobile phase can lead to peak distortion.
-
Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (ACN).
-
Create a working solution for injection by diluting the stock solution to 1-5 µg/mL in a 50:50 mixture of ACN and water.
-
Filter the working solution through a 0.22 µm PTFE syringe filter if any particulate matter is visible.
-
Step-by-Step Liquid Chromatography (LC) Method
-
Causality: A gradient elution is used to ensure that compounds with a range of polarities can be eluted efficiently from the column, providing sharp peaks and good resolution. Formic acid is added to the mobile phase to provide a source of protons, which promotes the formation of [M+H]⁺ ions in positive mode ESI.
-
Protocol:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %B 0.0 30 5.0 95 7.0 95 7.1 30 | 9.0 | 30 |
-
Step-by-Step High-Resolution Mass Spectrometry (HRMS) Method
-
Causality: Positive mode ESI is selected because the molecule has several sites amenable to protonation (e.g., the isocyanide nitrogen or sulfonyl oxygens), leading to strong [M+H]⁺ signal. The parameters below are typical for a heated ESI source coupled to an Orbitrap or Q-TOF mass spectrometer and serve as a validated starting point.
-
Protocol:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Full Scan (MS1) followed by data-dependent MS/MS (dd-MS2).
-
Key Instrument Parameters (representative):
Parameter Setting MS1 Resolution 60,000 MS1 Scan Range 100 - 500 m/z MS2 Resolution 15,000 Collision Energy (HCD/CID) Stepped: 15, 25, 40 eV Capillary Voltage 3.5 kV Sheath Gas Flow 40 (arbitrary units) Aux Gas Flow 10 (arbitrary units) | Source Temperature | 320 °C |
-
Data Interpretation & Fragmentation Analysis
Identifying the Molecular Ion in the Full Scan (MS1) Spectrum
The first step in data analysis is to locate the molecular ion cluster in the full scan spectrum. For this compound, you should search for the exact mass of the [M+H]⁺ adduct at 290.0651 Da . Confirm its identity by checking for other common adducts like [M+Na]⁺ at 312.0472 Da and verifying that the measured mass is within 5 ppm of the theoretical mass.
Predicted Fragmentation Pathway of [M+H]⁺
Tandem MS (MS/MS) of the protonated molecule (m/z 290.07) will induce fragmentation at the molecule's weakest bonds. The charge- and radical-site-initiated cleavage pathways allow for the elucidation of the structure.[11] The primary fragmentation routes are expected to involve the cleavage of bonds adjacent to the sulfonyl group and the benzylic carbon.
Key Diagnostic Fragment Ions
The interpretation of the MS/MS spectrum relies on identifying characteristic fragments that serve as fingerprints for different parts of the molecule. The following table summarizes the most anticipated diagnostic ions.
| Measured m/z (Da) | Proposed Structure / Formula | Rationale for Formation |
| 155.0161 | [C₇H₇O₂S]⁺ | Tosyl Cation. Cleavage of the C-S bond. This is a highly characteristic fragment for any tosyl-containing compound. |
| 136.0553 | [C₈H₇FN]⁺ | 2-Fluorobenzyl isocyanide. Cleavage of the C-S bond with charge retention on the fluorobenzyl isocyanide fragment. |
| 109.0448 | [C₇H₆F]⁺ | Fluorotropylium Ion. Cleavage of the benzylic C-C bond, followed by rearrangement. This confirms the presence of the fluorobenzyl moiety. |
| 91.0542 | [C₇H₇]⁺ | Tropylium Ion. Generated from the further fragmentation of the tosyl cation (m/z 155) via loss of SO₂ (64 Da). This is a very common and stable fragment in mass spectrometry.[12] |
Advanced Considerations & Troubleshooting
Challenges with Fluorinated Compounds
While LC-HRMS is powerful, it's important to be aware of potential pitfalls. It has been documented that in complex matrices, analysis by LC-MS alone may fail to account for all fluorinated species, sometimes missing up to 90% of the total fluorine content.[13][14] This is often due to a combination of poor ionization of certain metabolites or degradants and the lack of analytical standards for all possible byproducts.[14]
Complementary Techniques: The Role of ¹⁹F NMR
For unambiguous structural confirmation and accurate quantification, especially in complex reaction mixtures or metabolism studies, ¹⁹F NMR is an invaluable complementary technique. It provides a direct and quantitative measure of every unique fluorine-containing species in the sample, overcoming the ionization biases inherent in mass spectrometry.[13]
Conclusion
The analytical strategy detailed in this guide, centered on a robust LC-HRMS workflow, provides a reliable and comprehensive method for the characterization of this compound. By leveraging high-resolution intact mass measurement and detailed tandem MS fragmentation analysis, researchers can confidently confirm the structure and purity of this versatile synthetic intermediate. Understanding the predicted fragmentation patterns, particularly the diagnostic ions for the tosyl (m/z 155, 91) and fluorobenzyl (m/z 109) moieties, is key to rapid and accurate data interpretation. This analytical rigor is fundamental to supporting the fast-paced and demanding environment of modern pharmaceutical development.
References
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Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]
-
Hoffmann, C. (2021). Insights into the Mechanism of the Oxy-Michael Ugi-Smiles Reaction via Esi-MS/MS. Southern Illinois University Edwardsville. Available at: [Link]
-
Dal-Bó, A. G., et al. (2015). Insight into the Mechanisms of the Multicomponent Ugi and Ugi–Smiles Reactions by ESI-MS(/MS). ResearchGate. Available at: [Link]
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Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Available at: [Link]
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Walczak, M. A., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. PMC, NIH. Available at: [Link]
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Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Available at: [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]
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Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
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Aly, F., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH. Available at: [Link]
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PubChem. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. Available at: [Link]
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Priest, O. (2015). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Pendidikan Kimia. Available at: [Link]
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Pardasani, P., et al. (2011). p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. PubMed. Available at: [Link]
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Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]
-
PubChem. Tosylmethyl isocyanide. Available at: [Link]
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Freitag, M., et al. (2017). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. Passerini reaction. Available at: [Link]
-
PubChem. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. Available at: [Link]
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Priest, O. (2015). Identifying Passerini products using a green, guided-inquiry, collaborative approach combined with spectroscopic lab techniques. Northwestern Scholars. Available at: [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi's MCR Chemistry. Available at: [Link]
-
Zuo, M., et al. (2005). p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma. PubMed. Available at: [Link]
-
Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Banfi, L. & Riva, R. (2005). The Passerini Reaction. ResearchGate. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
NIST. Benzene, 1-fluoro-2-methyl-. NIST WebBook. Available at: [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
-
Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]
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Wikipedia. TosMIC. Available at: [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]
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An In-depth Technical Guide to the Purity and Characterization of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Foreword: Navigating the Synthesis and Analysis of a Novel TosMIC Reagent
Welcome to this comprehensive technical guide on the purification and characterization of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. As a member of the tosylmethyl isocyanide (TosMIC) family, this reagent holds significant potential in synthetic organic chemistry, particularly for the construction of complex heterocyclic structures.[1][2][3] The introduction of a fluorine atom at the ortho position of the benzene ring presents unique challenges and considerations in its handling and analysis. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower you to achieve the highest standards of purity and analytical confidence.
As a Senior Application Scientist, my experience has shown that a successful outcome is not merely about following steps, but about understanding the "why" behind each technique. This guide is structured to provide that deeper insight, moving beyond a simple recitation of methods to a self-validating system of protocols and characterization.
The Synthetic Context: Anticipating Impurities
The purity of this compound is intrinsically linked to its synthesis. A common route to α-substituted TosMIC derivatives involves the dehydration of the corresponding N-(α-tosylbenzyl)formamide.[4][5][6] This precursor is typically formed from 2-fluorobenzaldehyde, formamide, and p-toluenesulfinic acid.
This synthetic pathway can introduce several key impurities that must be addressed during purification:
-
Unreacted Starting Materials: Residual 2-fluorobenzaldehyde, formamide, and p-toluenesulfinic acid.
-
Dehydrating Agent Byproducts: If phosphorus oxychloride and triethylamine are used for dehydration, triethylamine hydrochloride is a common byproduct.[4][5]
-
Side-Reaction Products: Over-alkylation or other side reactions can lead to structurally related impurities.
-
Hydrolysis Products: The isocyanide functional group is susceptible to hydrolysis, which can revert the product to the precursor formamide or other derivatives.
A thorough understanding of these potential impurities is the first step in developing a robust purification and characterization strategy.
A Multi-faceted Approach to Purification
Given the sensitive nature of the isocyanide group and the potential for a range of impurities, a single purification technique is often insufficient.[7][8] A multi-step approach, combining aqueous workup, recrystallization, and potentially modified chromatography, is recommended.
Initial Purification: Aqueous Workup
The initial step following the synthesis is a carefully controlled aqueous workup. The primary goal is to remove water-soluble impurities.
Protocol:
-
Upon completion of the reaction, the mixture is typically quenched with water or a mild aqueous solution.
-
The organic layer is separated and washed sequentially with:
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
Expert Insight: The isocyanide functional group can be sensitive to both strong acids and bases. Therefore, it is crucial to use mild basic solutions like sodium bicarbonate for the wash. The temperature should be kept low during the workup to minimize potential degradation.[4]
The Power of Recrystallization
For solid compounds like many TosMIC derivatives, recrystallization is a highly effective method for achieving high purity.[9][10] This technique separates the desired product from impurities based on differences in their solubility in a given solvent system.
Protocol:
-
Solvent Screening: The ideal recrystallization solvent (or solvent pair) is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, ethyl acetate, or a mixture like methanol/ethyl acetate.[11]
-
Dissolution: The crude product is dissolved in the minimum amount of the hot solvent to form a saturated solution.
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is critical for the formation of pure, well-defined crystals.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the ice-cold recrystallization solvent, and then dried under vacuum.
Trustworthiness: The melting point of the recrystallized product should be determined and compared to subsequent batches. A sharp melting point is a good indicator of high purity.
Navigating Chromatographic Purification
Standard silica gel chromatography can be problematic for isocyanides, often leading to decomposition or irreversible adsorption on the acidic silica surface.[7] If chromatography is necessary, several modifications should be considered.
Workflow for Chromatographic Purification of Isocyanides
Caption: Recommended workflow for chromatographic purification.
Expert Insight: If standard chromatography must be attempted, it is advisable to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. However, the use of modified silica, such as Et-SiCl₃-modified silica, is a more robust solution, providing up to 90% recovery for sensitive isocyanides.[7]
Comprehensive Characterization: A Quartet of Analytical Techniques
The structural confirmation and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
A singlet for the methyl protons of the tosyl group (~2.4 ppm).
-
A singlet for the benzylic proton (~5.6-6.0 ppm).
-
A series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the fluoro-substituted and tosyl-substituted benzene rings.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals include:
-
The methyl carbon of the tosyl group (~21 ppm).
-
The benzylic carbon (~70-75 ppm).
-
Multiple signals in the aromatic region (125-147 ppm).
-
The isocyanide carbon, which is typically found in the range of 160-170 ppm.[4]
-
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is essential for confirming its presence and purity.[12][13] A single resonance is expected, and its chemical shift will be characteristic of the electronic environment. The absence of other fluorine-containing signals is a strong indicator of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound. A reverse-phase method is generally suitable.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile (with 0.1% formic acid optional) |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expert Insight: The isocyanide group itself does not have a strong chromophore, so detection will primarily rely on the aromatic rings. Running a diode array detector (DAD) can be beneficial to assess peak purity by comparing spectra across a single peak.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | Exact Mass (m/z) |
| ESI+ | [M+H]⁺ | 290.0649 |
| ESI+ | [M+Na]⁺ | 312.0468 |
Trustworthiness: The experimentally determined exact mass should be within 5 ppm of the calculated theoretical mass to confidently confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent technique for confirming the presence of key functional groups.
Table 3: Key FTIR Stretching Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Isocyanide (-N≡C) | 2130 - 2150 | Strong, Sharp |
| Sulfone (O=S=O) | 1300 - 1350 & 1120 - 1160 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
Expert Insight: The isocyanide stretch is a particularly diagnostic peak, appearing in a region of the spectrum that is often free from other signals.[15][16] Its sharp, strong appearance is a clear indication of the successful synthesis of the target molecule.
Workflow for Purity and Characterization
The following diagram outlines the integrated workflow for ensuring the quality of this compound.
Caption: Integrated workflow for purification and characterization.
Concluding Remarks
The successful purification and characterization of this compound hinge on a systematic and informed approach. By anticipating potential impurities from the synthesis, employing a multi-step purification strategy, and utilizing a comprehensive suite of analytical techniques, researchers can ensure the high quality of this novel reagent. This guide provides the foundational knowledge and practical insights to achieve that goal, fostering both confidence in your results and the advancement of your research endeavors.
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Commercial availability of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
An In-Depth Technical Guide to 1-Fluoro-2-(isocyano(tosyl)methyl)benzene: Synthesis, Availability, and Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a fluorinated derivative of Tosylmethyl isocyanide (TosMIC). It is tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's chemical significance, commercial availability, a detailed synthetic pathway, and its potential applications in modern organic synthesis and medicinal chemistry. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile building block in research and development projects.
Introduction: The Significance of Fluorinated TosMIC Reagents
Tosylmethyl isocyanide (TosMIC) and its derivatives are exceptionally versatile reagents in organic chemistry, renowned for their utility in constructing a wide array of molecular architectures.[1] The core functionality of the TosMIC group lies in the unique combination of an isocyano group, an acidic α-carbon, and a tosyl group, which acts as both a potent electron-withdrawing group and an excellent leaving group.[1] This arrangement allows for a rich and diverse reactivity profile, enabling its use in the synthesis of heterocycles, as a C1 synthon, and in various multicomponent reactions.[1]
The introduction of a fluorine atom onto the phenyl ring of a TosMIC derivative, as in the case of this compound, imparts unique properties that are highly sought after in medicinal chemistry and materials science. The fluorine atom can modulate the electronic properties of the molecule, influence metabolic stability, and enhance binding affinity to biological targets. This guide focuses specifically on the ortho-fluorinated isomer, providing key data on its availability and synthesis to facilitate its application in advanced chemical research.
Commercial Availability
This compound, also identified by its CAS number 660431-65-2, is available from a select number of specialized chemical suppliers.[2][3] It is typically offered in research quantities and is intended for laboratory use. The table below summarizes the availability from various vendors.
| Supplier | Synonym(s) | CAS Number | Notes |
| Sigma-Aldrich | [1-(2-Fluorophenyl)-1-tosyl]methyl isocyanide | 660431-65-2 | Available in small quantities, ships from an Aldrich Partner. |
| Parchem | 1-[(2-Fluorophenyl)(Isocyano)Methanesulfonyl]-4-Methylbenzene | 660431-65-2 | Available for quotation.[2] |
| ChemicalBook | [1-(2-FLUOROPHENYL)-1-TOSYL]METHYL ISOCYANIDE | 660431-65-2 | Lists multiple suppliers, primarily based in the United States and India.[3] |
| A-Magna Biology | This compound | Not specified | Listed as available for purchase.[4] |
It is important to note that several other fluorinated isomers and related derivatives are also commercially available, offering a broader toolkit for chemists exploring the impact of fluorine substitution patterns.[5][6][7][8][9][10][11][12]
Synthesis and Mechanism
The synthesis of this compound typically follows a well-established two-step procedure starting from 2-fluorobenzaldehyde.[13] This method involves the formation of an intermediate N-formamide, followed by dehydration to yield the final isocyanide product.
Step 1: Formation of N-(α-Tosyl-2-fluorobenzyl)formamide
The initial step is a multicomponent reaction involving 2-fluorobenzaldehyde, formamide, and p-toluenesulfinic acid.[13] This reaction is often facilitated by a dehydrating agent such as chlorotrimethylsilane. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the sulfinate nucleophile.
Step 2: Dehydration to the Isocyanide
The intermediate formamide is then dehydrated to the corresponding isocyanide.[13] A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine, at low temperatures.[13][14] The base is crucial for neutralizing the HCl generated during the reaction.
The overall synthetic workflow is depicted in the diagram below:
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Foreword: The Power and Precaution of Fluorinated Isocyanides
An In-depth Technical Guide to the Safe Handling of Fluorinated Isocyanides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, enabling scientists to fine-tune the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3][4] Among the vast toolkit of fluorinated building blocks, fluorinated isocyanides stand out for their unique reactivity, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors.[5][6][7]
However, the very properties that make isocyanides valuable—their high reactivity and unique electronic structure—also necessitate a rigorous and informed approach to their handling.[8] This guide, written from the perspective of a senior application scientist, moves beyond a simple checklist of safety rules. Its purpose is to instill a deep, causal understanding of the hazards associated with fluorinated isocyanides and to provide a self-validating framework for their safe use in a research and development setting. Every recommendation is grounded in the fundamental principles of chemical reactivity, toxicity, and risk mitigation.
Section 1: Comprehensive Hazard Profile
A thorough understanding of the specific hazards is the foundation of safe laboratory practice. Fluorinated isocyanides present a multi-faceted risk profile that includes toxicity, reactivity, and thermal instability.
Toxicological Concerns
While extensive toxicological data for every specific fluorinated isocyanide is not available, the hazards can be inferred from the parent isocyanide group and the potential for the release of fluorinated byproducts.
-
Inhalation Toxicity : Isocyanides are known for their potent, often unpleasant odors, which can serve as a warning sign of exposure.[5][9] However, like many volatile organic compounds, olfactory fatigue can occur. The primary concern is similar to that for isocyanates: they can be potent respiratory tract irritants and sensitizers.[8][10] Inhaling vapors can lead to symptoms like chest tightness, breathing difficulties, and irritation of the mucous membranes.[11] Chronic exposure, even at low levels, may lead to asthma-like conditions.[12][13]
-
Dermal and Eye Contact : Direct contact with liquid fluorinated isocyanides can cause severe skin and eye irritation.[10][14] More importantly, many organic compounds can be absorbed through the skin, leading to systemic toxicity.
-
Metabolic Toxicity : The metabolic fate of fluorinated compounds is a critical consideration. While the C-F bond is strong, metabolic processes can, in some cases, lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid, which disrupts the Krebs cycle.[15][16]
Reactivity and Stability
-
Reaction with Water and Protic Solvents : Isocyanides can react with water, especially under acidic or basic conditions. This reactivity can be vigorous and may produce the corresponding formamide and other byproducts.[10]
-
Thermal Decomposition : This is a critical hazard for all organofluorine compounds.[17] At elevated temperatures, the carbon-fluorine bond can break, leading to the generation of highly toxic and corrosive gases, most notably hydrogen fluoride (HF) .[18][19] The presence of other substances can lower the decomposition temperature.[20][21]
Table 1: Hazard Summary and Mitigation
| Hazard Type | Description | Recommended Precautions & Rationale |
| Acute Inhalation Toxicity | Vapors are irritants and potential respiratory sensitizers.[10][11] | All handling must occur in a certified chemical fume hood or glove box to prevent inhalation. |
| Dermal/Eye Contact | Can cause severe irritation and may be absorbed systemically.[14] | Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile) and chemical splash goggles with a face shield.[10][22][23] |
| Reactivity | Reacts with water, acids, bases, and strong oxidizing agents.[18] | Store in a cool, dry, inert environment. Keep away from incompatible materials to prevent uncontrolled reactions. |
| Thermal Instability | Decomposes upon heating to release toxic gases, including CO, NOx, and HF.[18][19] | Avoid excessive heat. Store away from heat sources. Plan reactions to avoid high temperatures unless specifically required and controlled. |
| Intense Odor | Most isocyanides have a powerful and deeply unpleasant smell.[9] | While the odor is a useful indicator of a leak, it should not be relied upon for safety. Engineering controls are paramount. |
Section 2: A Framework for Risk Management
A proactive approach to safety involves a hierarchy of controls. This framework prioritizes the most effective measures to minimize risk at every stage of the experimental workflow.
Caption: The Hierarchy of Controls for managing chemical risk.
-
Elimination/Substitution : The most effective control is to avoid the hazard altogether. Before using a fluorinated isocyanide, ask: Is there a less volatile, less toxic, or more stable alternative that can achieve the same synthetic goal?
-
Engineering Controls : These are physical changes to the workspace that isolate researchers from the hazard. For fluorinated isocyanides, these are non-negotiable.
-
Chemical Fume Hood : All manipulations of fluorinated isocyanides—weighing, transfers, and reactions—must be performed inside a properly functioning chemical fume hood with a tested face velocity.[23]
-
Glove Box : For particularly volatile, hazardous, or moisture-sensitive compounds, a glove box provides the highest level of containment by maintaining an inert atmosphere.[23]
-
-
Administrative Controls : These are the policies and procedures that dictate safe work practices.
-
Standard Operating Procedures (SOPs) : Every laboratory must develop detailed SOPs for the handling, storage, and disposal of these compounds.[23]
-
Designated Areas : Clearly mark areas where fluorinated isocyanides are stored and used.
-
Training : All personnel must be trained on the specific hazards and the lab's SOPs before they are permitted to handle these chemicals.[24]
-
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. It is essential but should never be relied upon as the primary means of protection.[24]
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Task | Minimum Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical Splash Goggles | Chemically resistant gloves (e.g., Nitrile) | Flame-resistant lab coat | Not required if containers are sealed and transported in secondary containment. |
| Weighing/Transfer | Chemical Splash Goggles & Face Shield | Double-gloving with chemically resistant gloves (e.g., Butyl rubber over Nitrile) | Flame-resistant lab coat over a chemical-resistant apron | Not required if performed strictly within a certified fume hood.[23] |
| Running Reaction | Chemical Splash Goggles | Double-gloving with chemically resistant gloves | Flame-resistant lab coat | Not required if performed strictly within a certified fume hood. |
| Spill Cleanup | Full-face Respirator with Organic Vapor/Acid Gas Cartridges | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or apron | Required . Use an air-purifying respirator or supplied-air respirator depending on spill size.[13][24] |
Section 3: Protocols for Safe Synthesis and Handling
The causality behind each step is as important as the step itself. The following protocols are designed to be self-validating systems, where each action directly addresses a known hazard.
Experimental Protocol: Synthesis of a Fluorinated Isocyanide via Formamide Dehydration
This protocol outlines a general procedure for the common synthesis of isocyanides from their corresponding N-substituted formamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl).[25][26]
Caption: A typical workflow for the synthesis of fluorinated isocyanides.
Methodology:
-
Preparation and Setup :
-
Rationale : To prevent moisture from quenching the reaction and to contain all hazardous materials.
-
Action : Assemble oven-dried glassware in a certified chemical fume hood. Ensure a bubbler or other pressure-release system is in place. Equip a stir plate and an ice bath.
-
-
Inert Atmosphere :
-
Rationale : Dehydrating agents are highly reactive with atmospheric moisture.
-
Action : Purge the entire apparatus with an inert gas (Nitrogen or Argon) for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Solution :
-
Rationale : To ensure proper mixing and temperature control.
-
Action : In the reaction flask, dissolve the fluorinated N-substituted formamide and a suitable base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
-
Cooling :
-
Rationale : The dehydration reaction is often highly exothermic. Cooling is critical to prevent the reaction from running out of control and to minimize side product formation.
-
Action : Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Dehydrating Agent :
-
Rationale : To maintain control over the reaction rate and temperature.
-
Action : Add the dehydrating agent (e.g., POCl₃) slowly and dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring :
-
Rationale : To determine the reaction endpoint and avoid unnecessary heating or side reactions.
-
Action : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching :
-
Rationale : To safely neutralize the highly reactive dehydrating agent and acidic byproducts.
-
Action : Once the reaction is complete, slowly pour the reaction mixture into a separate flask containing an ice-cold saturated aqueous solution of sodium bicarbonate. Caution : This should be done slowly and with vigorous stirring to manage gas evolution (CO₂).
-
-
Workup and Purification :
-
Rationale : To isolate the desired product from salts and impurities.
-
Action : Perform a standard liquid-liquid extraction. Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator with appropriate cold trapping. Purify the crude product via flash column chromatography, ensuring the entire process is conducted in a well-ventilated area.
-
Emergency Protocol: Spill Management
A clear, rehearsed plan is critical for responding to accidents.[27]
Caption: Decision workflow for responding to a chemical spill.
-
Alert and Evacuate : Immediately alert all personnel in the vicinity. Evacuate the immediate area.[27]
-
Assess : If the spill is large, outside of a fume hood, or you are not trained to handle it, evacuate the lab, close the doors, and call your institution's emergency response team.
-
Contain (Small Spills Only) : For small spills fully contained within a fume hood, ensure you are wearing appropriate PPE (including a respirator).[23] Use a spill kit with a non-reactive absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize/Clean : Prepare a decontamination solution (e.g., a solution of sodium bicarbonate for acidic byproducts). Cautiously apply it to the absorbed material.
-
Collect and Dispose : Collect the contaminated material into a clearly labeled, sealed container for hazardous waste disposal.[23]
-
Decontaminate : Wipe down the spill area with the decontamination solution, followed by soap and water.
-
Report : Report the incident to your laboratory supervisor and environmental health and safety office.[27]
Conclusion
Fluorinated isocyanides are powerful reagents that enable significant advances in drug discovery and chemical synthesis. Their effective use is inextricably linked to a culture of safety that is built on a comprehensive understanding of their hazards. By implementing the hierarchy of controls, adhering to validated protocols, and preparing for emergencies, researchers can harness the synthetic potential of these compounds while ensuring the safety of themselves and their colleagues.
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Kyzer, J. L., & Martens, M. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Fluoride Alert. [Link]
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Ugi, I. (n.d.). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. NIH. [Link]
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Methodological & Application
Harnessing the Power of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene in Multicomponent Reactions for Advanced Synthesis
An Application Guide for Researchers
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene in multicomponent reactions (MCRs). This specialized reagent combines the unique features of an isocyanide, a stabilizing and activating tosyl group, and a strategically placed fluorine atom on an aromatic ring. These features make it an exceptionally powerful building block for the rapid synthesis of complex, fluorinated heterocyclic scaffolds with significant potential in medicinal chemistry and materials science. This guide covers the underlying mechanistic principles, provides detailed protocols for its synthesis and use in key MCRs like the Ugi and Passerini reactions, and offers expert insights into its strategic advantages.
Introduction: A Trifecta of Reactivity
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step.[1][2][3] Among the vast array of MCRs, those based on isocyanides (IMCRs) are particularly versatile for generating molecular diversity.[1][4][5]
The reagent this compound is a sophisticated isocyanide derivative designed for advanced applications. It is an analogue of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile synthon in organic synthesis.[6][7] The title compound's power lies in the synergistic interplay of its three key functional components:
-
The Isocyano Group (-NC): This functional group possesses a unique electronic structure, allowing it to act as both a nucleophile and an electrophile. This "chameleonic" nature is the engine of isocyanide-based MCRs, enabling the formation of key intermediates like the nitrilium ion.[3]
-
The Tosyl Group (-SO₂Tol): The strongly electron-withdrawing tosyl group serves two critical functions. First, it increases the acidity of the adjacent α-carbon, facilitating deprotonation and subsequent reactions. Second, it is an excellent leaving group, which can be leveraged in post-MCR transformations to generate further complexity, such as the formation of heterocycles like imidazoles or oxazoles.[7]
-
The ortho-Fluoro Substituent (-F): The strategic placement of a fluorine atom on the benzene ring significantly impacts the molecule's properties. Fluorine can alter metabolic stability, lipophilicity, and receptor-binding affinity, making it a highly sought-after element in drug discovery.[4][8] Its electron-withdrawing nature can also modulate the reactivity of the isocyanide and the aromatic ring itself.
This guide will provide the necessary protocols and mechanistic understanding to effectively utilize this powerful reagent.
Synthesis of the Reagent
The synthesis of aryl-substituted TosMIC derivatives is a well-established process.[4][7] A robust, two-step procedure, adapted from the synthesis of analogous compounds, can be employed to prepare this compound from commercially available 2-fluorobenzaldehyde.[9]
Workflow for Reagent Synthesis
Caption: Workflow for the two-step synthesis of the title reagent.
Protocol 2.1: Synthesis of N-(α-Tosyl-2-fluorobenzyl)formamide (Intermediate)
-
Rationale: This step is a multicomponent α-amino alkylation. Chlorotrimethylsilane (TMSCl) acts as a water scavenger and in-situ catalyst, facilitating the condensation of the aldehyde and formamide to form an iminium ion, which is then trapped by the p-toluenesulfinic acid nucleophile.[7]
-
Setup: In a dry, three-necked round-bottomed flask equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge acetonitrile and toluene (1:1 v/v).
-
Reagent Addition: Add 2-fluorobenzaldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).
-
Heating: Heat the solution to 50°C for 4-5 hours.
-
Sulfinic Acid Addition: Add p-toluenesulfinic acid (1.5 equiv) to the reaction mixture. Continue heating at 50°C for an additional 4-5 hours.
-
Workup: Cool the solution to room temperature. Add methyl tert-butyl ether (MTBE) and stir for 5 minutes. Add water, and cool the resulting biphasic mixture to 0°C for 1 hour to precipitate the product.
-
Isolation: Collect the white solid by filtration, wash with cold MTBE, and dry in a vacuum oven. The N-(α-tosyl-2-fluorobenzyl)formamide is typically used in the next step without further purification.
Protocol 2.2: Dehydration to this compound
-
Rationale: This is a classic dehydration of a formamide to an isocyanide using phosphorus oxychloride (POCl₃) and a non-nucleophilic base like triethylamine. The base neutralizes the HCl generated during the reaction.[9]
-
Setup: Charge a dry Schlenk flask with the formamide intermediate from Protocol 2.1 (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
POCl₃ Addition: Add phosphorus oxychloride (2.0 equiv) and stir the solution for 5 minutes at room temperature.
-
Cooling and Base Addition: Cool the solution to 0°C in an ice bath. Slowly add triethylamine (6.0 equiv) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Purification: Quench the reaction with ice-water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final isocyanide.
Application in Multicomponent Reactions
The true utility of this compound is realized in its application in MCRs to rapidly build libraries of complex, fluorinated molecules.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for creating peptide-like scaffolds by combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[3][10][11]
Ugi Reaction Mechanism
Caption: The generally accepted mechanism of the Ugi four-component reaction.
Protocol 3.1: General Procedure for a Ugi Reaction
-
Rationale: The Ugi reaction is typically performed in a polar protic solvent like methanol, which facilitates the initial imine formation and helps to solvate the ionic intermediates.[10] The reaction is often run at high concentrations to drive the equilibrium towards the product.
-
Preparation: To a vial, add the amine (1.1 equiv) and the aldehyde (1.0 equiv) to methanol (0.5-1.0 M). Stir for 30 minutes at room temperature to pre-form the imine.
-
Component Addition: Add the carboxylic acid (1.1 equiv) followed by this compound (1.0 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude α-acylamino amide product can be purified by silica gel column chromatography or recrystallization to yield the pure product.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, one of the first IMCRs discovered, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[3][12][13][14]
Passerini Reaction Mechanism
Caption: A simplified concerted mechanism for the Passerini reaction, favored in aprotic solvents.
Protocol 3.2: General Procedure for a Passerini Reaction
-
Rationale: The Passerini reaction is often accelerated in aprotic solvents and at high concentrations, suggesting a concerted, non-ionic mechanism where hydrogen bonding plays a key role.[12][13] Heating may be required for less reactive substrates.[15]
-
Setup: In a sealed reaction vial, combine the aldehyde (1.0 equiv), carboxylic acid (1.2 equiv), and this compound (1.0 equiv).
-
Solvent: Add a minimal amount of a dry, aprotic solvent such as dichloromethane (DCM) or toluene to achieve a high concentration (e.g., 2 M), or consider running the reaction neat (without solvent).[15]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 40-60°C for 24-72 hours.[16] Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove excess carboxylic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude α-acyloxy amide product by silica gel column chromatography.
Data and Expected Outcomes
While specific yield data for MCRs involving this compound is not extensively published, the versatility of the Ugi and Passerini reactions allows for the generation of vast chemical diversity. By simply varying the input components, a wide range of complex scaffolds can be accessed.
Table 1: Representative Diversity in a Ugi Reaction
| Aldehyde (R¹CHO) | Amine (R²NH₂) | Carboxylic Acid (R³COOH) | Expected Product Scaffold |
| Benzaldehyde | Benzylamine | Acetic Acid | Aromatic/Aliphatic Bis-amide |
| Cyclohexanecarboxaldehyde | Aniline | Benzoic Acid | Alicyclic/Aromatic Bis-amide |
| Isobutyraldehyde | tert-Butylamine | Formic Acid | Sterically Hindered Bis-amide |
| 2-Thiophenecarboxaldehyde | Methylamine | Boc-Glycine | Heterocyclic Peptidomimetic |
This table illustrates the potential for diversity. Actual yields may vary based on specific substrate combinations and reaction optimization.
Expert Insights and Troubleshooting
-
Reagent Stability: Isocyanides, particularly those with electron-withdrawing groups, can be sensitive to moisture and strong acids. Store this compound under an inert atmosphere (N₂ or Ar) and use anhydrous solvents for reactions.
-
Low Reactivity in Passerini Reactions: If a Passerini reaction is sluggish, increasing the concentration (i.e., running it neat) and gently heating (40-60°C) can significantly improve the reaction rate.[15][16]
-
Post-MCR Transformations: The real power of the tosyl group is often realized after the MCR. The Ugi or Passerini product can be treated with a base (e.g., K₂CO₃ in methanol) to induce elimination of the tosyl group, leading to the formation of new heterocycles like oxazoles or imidazoles. This provides a rapid entry into more complex molecular architectures.
-
Stereoselectivity: Standard Ugi and Passerini reactions typically form a new stereocenter, resulting in racemic products if all starting materials are achiral.[4] To achieve stereocontrol, one can employ a chiral starting material (amine, aldehyde, or carboxylic acid) as a chiral auxiliary.[4][10]
Conclusion
This compound is a highly valuable, multifunctional reagent for advanced organic synthesis. Its unique combination of an isocyanide for MCRs, a fluorine atom for tuning pharmacological properties, and a versatile tosyl group for post-reaction modification makes it an ideal tool for diversity-oriented synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible with this powerful building block, accelerating the discovery of novel chemical entities in drug development and materials science.
References
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Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598. [Link]
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Li, G., et al. (2021). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Angewandte Chemie International Edition, 60(38), 20843-20848. [Link]
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Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
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Rosso, M. A., et al. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 86(15), 10373–10382. [Link]
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Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
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Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
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Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
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Kiss, L., et al. (2021). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal, 27(45), 11631-11636. [Link]
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Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(24), 7466. [Link]
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Priest, O. T., et al. (2016). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Journal of Chemical Education, 93(4), 730-734. [Link]
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de la Torre, M. C., & Sierra, M. A. (2023). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 19, 1699–1722. [Link]
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Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
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Application Notes and Protocols for the Ugi Reaction with 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Power of Fluorinated Isocyanides in Multicomponent Chemistry
The Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid and efficient synthesis of α-acylaminoamide scaffolds from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] Its high atom economy, operational simplicity, and ability to generate molecular diversity from readily available starting materials have cemented its importance in drug discovery and medicinal chemistry.[4] The products of the Ugi reaction are peptide-like structures, making them exceptionally relevant for the development of novel therapeutics.[5][6]
This application note focuses on a specialized isocyanide component: 1-Fluoro-2-(isocyano(tosyl)methyl)benzene . This reagent uniquely combines the structural features of a tosylmethyl isocyanide (TosMIC) derivative with the advantageous properties of fluorine substitution. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[7] The tosyl group in this reagent not only activates the adjacent methylene group but can also serve as a synthetic handle for post-Ugi modifications, further expanding the chemical space accessible from a single MCR.[8]
These notes provide a comprehensive guide to the utilization of this compound in the Ugi reaction, including a detailed reaction mechanism, a step-by-step experimental protocol, and expected outcomes for the synthesis of novel fluorinated peptidomimetics.
The Isocyanide Component: this compound
This compound belongs to the family of α-sulfonylated isocyanides, with tosylmethyl isocyanide (TosMIC) being the most prominent member.[7] The key features of this reagent are:
-
The Isocyano Group: This functional group possesses a unique electronic structure, allowing it to act as both a nucleophile and an electrophile, which is central to its role in the Ugi reaction.
-
The α-Methylene Group: Positioned between the electron-withdrawing sulfonyl and isocyano groups, the protons on this carbon are acidic, although this acidity is more critical for reactions like the van Leusen imidazole synthesis than the standard Ugi reaction.[9][10]
-
The Tosyl Group: This excellent leaving group can be displaced in subsequent reactions, allowing for post-Ugi diversification of the product scaffold.[8]
-
The Ortho-Fluoro Substituent: The fluorine atom on the benzene ring introduces specific electronic effects that can influence the reactivity of the isocyanide and confer desirable properties to the final product.
Reaction Mechanism: A Stepwise Assembly
The Ugi reaction proceeds through a concerted, yet stepwise, mechanism that rapidly assembles the four components. The generally accepted pathway is as follows:[2]
-
Imine Formation: The amine and aldehyde (or ketone) condense to form an imine, which is in equilibrium with its protonated form, the iminium ion. This initial step is often the rate-determining one.
-
Nucleophilic Attack of the Isocyanide: The isocyanide attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.
-
Second Nucleophilic Attack: The carboxylate anion then adds to the nitrilium ion, generating an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: This irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the thermodynamically stable α-acylaminoamide product and drives the entire reaction sequence to completion.[2]
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Application Note & Protocols: Synthesis of Novel α-Acyloxy Amide Scaffolds via the Passerini Reaction Utilizing 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Multicomponent Reactions
The Passerini reaction, first reported by Mario Passerini in 1921, stands as one of the foundational isocyanide-based multicomponent reactions (MCRs).[1][2][3] This powerful one-pot transformation efficiently combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate α-acyloxy amides.[1][4][5] Its high atom economy, operational simplicity, and broad substrate scope have cemented its role in modern synthetic chemistry, particularly in the rapid generation of compound libraries for drug discovery and medicinal chemistry.[1][6][7][8]
This guide introduces a specialized isocyanide, 1-Fluoro-2-(isocyano(tosyl)methyl)benzene , a reagent designed to introduce unique structural and functional motifs into the Passerini product scaffold. This reagent is a derivative of the well-established p-Toluenesulfonylmethyl isocyanide (TosMIC), known for its versatile chemistry stemming from its acidic α-proton and the sulfonyl group's dual function as an activating and potential leaving group.[9][10] The strategic placement of an ortho-fluoro atom on the benzyl ring introduces an electronic perturbation and a potential site for unique intramolecular interactions.
The resulting Passerini products are not merely complex amides; they are advanced intermediates, primed for subsequent transformations. The tosyl group, in particular, serves as a latent reactive handle, enabling post-Passerini modifications to access novel heterocyclic systems and other architecturally complex molecules, a key strategy for expanding molecular diversity in drug development programs.[11][12]
Mechanistic Framework and Reagent-Specific Considerations
The Concerted Mechanism of the Passerini Reaction
The Passerini reaction is generally understood to proceed through a concerted, non-ionic pathway, especially in the aprotic solvents typically employed for the transformation.[3][8][11][13] This pathway is favored at high reactant concentrations and is characterized by a cyclic transition state where hydrogen bonding plays a critical role.[5][11]
The reaction is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complexation enhances the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a formal α-addition, reacting with both the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen in a single, concerted step to form a transient α-adduct intermediate.[11][13] This intermediate rapidly undergoes an irreversible O→N acyl transfer, known as a Mumm rearrangement, to yield the final, stable α-acyloxy amide product.[1][4]
Caption: Figure 1: The Concerted Passerini Reaction Mechanism.
Unique Attributes of this compound
The choice of isocyanide is pivotal in defining the characteristics of the final product. This compound offers distinct advantages:
-
α-Tosyl Group: This powerful electron-withdrawing group significantly increases the acidity of the adjacent benzylic proton. While this acidity is not directly involved in the Passerini mechanism itself, it is crucial for potential post-reaction modifications, such as base-mediated eliminations or cyclizations.[9]
-
Ortho-Fluoro Substituent: The fluorine atom influences the electronic properties of the aromatic ring and can participate in non-covalent interactions, potentially affecting the conformation and biological activity of the resulting molecule.
-
Stereochemical Potential: The benzylic carbon becomes a stereocenter upon reaction. The bulky tosyl group may impart a degree of diastereoselectivity, particularly with chiral aldehydes or carboxylic acids.
Experimental Protocols
This section provides detailed, self-validating protocols for utilizing this compound in the Passerini reaction and subsequent transformations.
Materials and Safety
-
Reagents: this compound, various aldehydes, various carboxylic acids, dichloromethane (DCM, anhydrous), magnesium sulfate (MgSO₄), silica gel.
-
Equipment: Round-bottom flasks, magnetic stirrer, nitrogen inlet, rotary evaporator, column chromatography setup, standard glassware.
-
Safety: Isocyanides are volatile, possess a strong, unpleasant odor, and are toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Protocol for the Passerini Three-Component Reaction (P-3CR)
This protocol describes a general procedure for the synthesis of an α-acyloxy amide using equimolar amounts of the three components.
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Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Consequently, the development of novel synthetic methodologies for accessing fluorinated heterocycles is of paramount importance to the pharmaceutical and agrochemical industries.
This guide focuses on the synthetic utility of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene , a versatile building block for the construction of a variety of fluorinated heterocyclic systems. This reagent belongs to the family of tosylmethyl isocyanides (TosMICs), which are renowned for their participation in multicomponent reactions, most notably the van Leusen imidazole synthesis. The presence of the fluorine atom on the phenyl ring of this reagent offers a direct route to heterocycles bearing a fluorinated benzo-fused ring system, a motif of significant interest in drug discovery.
Mechanistic Underpinnings: The van Leusen [3+2] Cycloaddition
The primary mode of reactivity for this compound in the synthesis of heterocyles is the van Leusen reaction, a powerful [3+2] cycloaddition process. This reaction typically involves the base-mediated reaction of a TosMIC reagent with an imine to furnish an imidazole ring. The key functionalities of the TosMIC reagent that drive this transformation are:
-
The Isocyanide Group: Acts as a carbon nucleophile and participates in the initial cycloaddition.
-
The Acidic α-Carbon: The presence of both the tosyl and isocyano groups renders the methylene proton acidic, allowing for easy deprotonation by a base to form a reactive anion.
-
The Tosyl Group: A good leaving group, its elimination in the final step of the reaction sequence drives the aromatization to the stable heterocyclic product.
The general mechanism for the van Leusen imidazole synthesis is depicted below:
Caption: Generalized mechanism of the van Leusen imidazole synthesis.
Application Protocol: Synthesis of 4-(2-Fluorophenyl)-1-substituted-1H-imidazoles
This protocol details a proposed method for the synthesis of 4-(2-Fluorophenyl)-1-substituted-1H-imidazoles via a one-pot, three-component reaction between an aldehyde, a primary amine, and this compound. This procedure is based on established van Leusen imidazole synthesis protocols and is presented as a starting point for optimization.
Reaction Scheme:
Caption: Three-component synthesis of 4-(2-Fluorophenyl)-1-substituted-1H-imidazoles.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| This compound | N/A | Custom Synthesis/Research Chemical Supplier |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | Sigma-Aldrich |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich |
| Methanol (MeOH) | 67-56-1 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | Lab Prepared |
| Brine | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich |
Experimental Protocol:
-
Imine Formation (in situ):
-
To a stirred solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
-
Cycloaddition:
-
To the reaction mixture containing the in situ formed imine, add this compound (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-Fluorophenyl)-1-substituted-1H-imidazole.
-
Expected Results and Characterization:
The reaction is expected to yield the desired fluorinated imidazole in moderate to good yields, depending on the nature of the aldehyde and amine used.
| Aldehyde | Amine | Expected Product | Typical Yield (%) |
| Benzaldehyde | Benzylamine | 1-Benzyl-4-(2-fluorophenyl)-5-phenyl-1H-imidazole | 60-80 |
| 4-Chlorobenzaldehyde | Aniline | 4-(2-Fluorophenyl)-1-(phenyl)-5-(4-chlorophenyl)-1H-imidazole | 55-75 |
| Cyclohexanecarboxaldehyde | Propylamine | 4-(2-Fluorophenyl)-1-(propyl)-5-(cyclohexyl)-1H-imidazole | 50-70 |
The structure of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the fluorophenyl and imidazole protons and carbons, and the overall substitution pattern.
-
¹⁹F NMR Spectroscopy: To confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting and Optimization:
-
Low Yields: If the yield is low, consider using a different base (e.g., DBU) or solvent system (e.g., acetonitrile, THF). Microwave irradiation can also be explored to accelerate the reaction and improve yields.
-
Side Reactions: The formation of byproducts can sometimes be suppressed by carefully controlling the reaction temperature and stoichiometry of the reagents.
-
Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization or preparative HPLC may be necessary.
Conclusion
This compound is a promising reagent for the synthesis of fluorinated heterocycles, particularly fluorinated imidazoles, through the robust and versatile van Leusen multicomponent reaction. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthetic potential of this building block in the development of novel, fluorinated molecules with potential applications in medicinal chemistry and other fields. The inherent modularity of the multicomponent approach allows for the rapid generation of diverse libraries of fluorinated compounds for biological screening.
References
-
Mlostoń, G., Shermolovich, Y. G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. [Link]
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]
- Shaabani, A., Soleimani, E., & Maleki, A. (2006). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. Molecular Diversity, 10(3), 255-277.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
- Shah, P., & Verma, A. K. (2016). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 8(4), 832-838.
-
Varadi, A., Marrone, G. F., Palmer, T. C., Narayan, A., Di Grandi, M. J., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules (Basel, Switzerland), 21(1), 19. [Link]
- Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Organic Syntheses, 81, 1-10.
- Wang, J. (Ed.). (2015).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- van Leusen, D., & van Leusen, A. M. (2001). The Chemistry of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666.
- Marcaccini, S., & Torroba, T. (2007). The use of isocyanides in the synthesis of nitrogen-containing heterocycles. Organic & Biomolecular Chemistry, 5(11), 1649-1659.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Shah, P., & Verma, A. K. (2016). Significance of Fluorine in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 8(4), 832-838.
- Aladdin. (n.d.). This compound.
-
Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
- van Leusen, D., & van Leusen, A. M. (2003). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 145-173). Wiley-VCH.
-
Wikipedia contributors. (2023, October 27). TosMIC. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]
-
ResearchGate. (n.d.). [2+3] cycloaddition reaction mechanism affording pyrrole derivatives. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 27). TosMIC. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]
-
ResearchGate. (n.d.). [2+3] cycloaddition reaction mechanism affording pyrrole derivatives. Retrieved from [Link]
Application Notes and Protocols: Chiral Auxiliary Approach with ortho-Fluoro TosMIC Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, asymmetric synthesis stands as a critical discipline.[1][2] The biological activity of many pharmaceuticals is often confined to a single enantiomer, necessitating synthetic strategies that can selectively produce one stereoisomer over the other.[1] Among the established methods, the use of chiral auxiliaries provides a robust and reliable approach to control stereochemistry.[1][2][3] A chiral auxiliary is a stereogenic moiety temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] Upon formation of the desired stereocenter, the auxiliary can be cleaved and ideally recovered for reuse.[1]
This guide focuses on a specific and powerful tool in the synthetic chemist's arsenal: the use of p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives.[4][5] TosMIC is a versatile reagent in organic synthesis, notable for its role in the formation of various heterocycles and in transformations like the Van Leusen reaction for creating nitriles.[5][6][7] Its utility stems from the presence of a sulfonyl group, an isocyanide, and an acidic α-proton.[4][8]
Herein, we explore the application of an ortho-fluoro substituted TosMIC derivative in a chiral auxiliary-based approach for asymmetric synthesis. The introduction of a fluorine atom can significantly influence the electronic properties and reactivity of a molecule, often leading to enhanced selectivity in asymmetric transformations.[9][10][11] This document will provide a detailed examination of the underlying principles, experimental protocols, and practical considerations for employing this advanced synthetic strategy.
The Strategic Advantage of the ortho-Fluoro Substituent
The introduction of fluorine into organic molecules can have profound effects on their chemical and physical properties. Fluorine is the most electronegative element, and its presence can significantly alter the electronic nature of a molecule through strong inductive effects.[9][10] In the context of a TosMIC derivative, an ortho-fluoro substituent on the tosyl group is anticipated to modulate the acidity of the α-proton and the stability of the corresponding carbanion.
This electronic perturbation can translate into enhanced diastereoselectivity in reactions involving a chiral auxiliary. The increased electrophilicity of the sulfonyl group can influence the transition state geometry of the key bond-forming step, leading to a more ordered and selective reaction. Furthermore, the fluorine atom may engage in non-covalent interactions, such as dipole-dipole or hydrogen bonding interactions, which can further rigidify the transition state and amplify the stereochemical control exerted by the chiral auxiliary.[12]
Logical Workflow of the Chiral Auxiliary Approach
The general strategy for utilizing a chiral auxiliary in conjunction with the ortho-fluoro TosMIC derivative follows a well-defined, three-stage process. This workflow is designed to ensure high diastereoselectivity and efficient recovery of the chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols
The following protocols provide a detailed guide for the synthesis of the ortho-fluoro TosMIC derivative and its application in an asymmetric Strecker-type synthesis to produce a chiral α-amino acid derivative.
Protocol 1: Synthesis of 2-Fluoro-4-methylbenzenesulfonylmethyl Isocyanide (ortho-Fluoro TosMIC)
This protocol outlines the synthesis of the key reagent, the ortho-fluoro TosMIC derivative. The synthesis is adapted from procedures for related TosMIC compounds.[8]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluoro-4-methylbenzenesulfonyl chloride | 208.64 | 20.86 g | 100 |
| Sodium sulfite | 126.04 | 15.13 g | 120 |
| Sodium bicarbonate | 84.01 | 10.08 g | 120 |
| Water | 18.02 | 200 mL | - |
| Formamide | 45.04 | 22.52 g | 500 |
| Phosphoryl chloride | 153.33 | 30.67 g | 200 |
| Triethylamine | 101.19 | 40.48 g | 400 |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
Procedure:
-
Preparation of Sodium 2-fluoro-4-methylbenzenesulfinate:
-
In a 500 mL round-bottom flask, dissolve 2-fluoro-4-methylbenzenesulfonyl chloride (20.86 g, 100 mmol) in 100 mL of water.
-
Add sodium sulfite (15.13 g, 120 mmol) and sodium bicarbonate (10.08 g, 120 mmol) portion-wise with stirring.
-
Heat the mixture to 60 °C for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude sodium sulfinate salt. Use this directly in the next step.
-
-
Formation of the Formamide Precursor:
-
To the crude sodium sulfinate, add formamide (22.52 g, 500 mmol) and heat the mixture to 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-fluoro-4-methylphenylsulfonylmethyl)formamide.
-
-
Dehydration to the Isocyanide:
-
Dissolve the crude formamide precursor in 200 mL of anhydrous dichloromethane in a 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (40.48 g, 400 mmol) to the solution.
-
Add phosphoryl chloride (30.67 g, 200 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture into 300 mL of ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 2-fluoro-4-methylbenzenesulfonylmethyl isocyanide as a white solid.
-
Protocol 2: Asymmetric Strecker Synthesis of an α-Amino Nitrile
This protocol details the use of the ortho-fluoro TosMIC derivative in a diastereoselective Strecker reaction, employing a chiral amine as the auxiliary.[13][14][15]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (R)-(-)-2-Phenylglycinol | 137.18 | 1.37 g | 10 |
| Isobutyraldehyde | 72.11 | 0.72 g | 10 |
| ortho-Fluoro TosMIC | 213.24 | 2.13 g | 10 |
| Potassium cyanide | 65.12 | 0.78 g | 12 |
| Acetic acid | 60.05 | 0.72 g | 12 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
In Situ Imine Formation:
-
In a 100 mL round-bottom flask, dissolve (R)-(-)-2-phenylglycinol (1.37 g, 10 mmol) and isobutyraldehyde (0.72 g, 10 mmol) in 30 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.
-
-
Strecker Reaction:
-
To the solution containing the imine, add the ortho-fluoro TosMIC derivative (2.13 g, 10 mmol).
-
In a separate flask, dissolve potassium cyanide (0.78 g, 12 mmol) and acetic acid (0.72 g, 12 mmol) in 20 mL of methanol.
-
Add the cyanide/acid solution dropwise to the imine/TosMIC mixture at 0 °C.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will be a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify the diastereomers by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate).
-
Protocol 3: Cleavage of the Chiral Auxiliary and Formation of the α-Amino Acid
This final protocol describes the removal of the chiral auxiliary and hydrolysis of the nitrile to yield the enantiomerically enriched α-amino acid.[16]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Diastereomerically pure α-amino nitrile | - | 1.0 g | - |
| 6 M Hydrochloric acid | 36.46 | 20 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
| Dowex 50WX8 ion-exchange resin | - | - | - |
| Ammonium hydroxide | 35.05 | - | - |
Procedure:
-
Hydrolysis of the Nitrile and Cleavage of the Auxiliary:
-
In a 50 mL round-bottom flask, suspend the purified α-amino nitrile (1.0 g) in 20 mL of 6 M HCl.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x 25 mL) to remove the cleaved chiral auxiliary and the sulfinic acid byproduct. The chiral auxiliary can be recovered from the organic layer.
-
-
Isolation of the α-Amino Acid:
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in a minimal amount of water and apply it to a column of Dowex 50WX8 ion-exchange resin (H⁺ form).
-
Wash the column with water to remove any remaining impurities.
-
Elute the amino acid from the resin using 2 M aqueous ammonium hydroxide.
-
Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).
-
Concentrate the combined fractions under reduced pressure to obtain the pure α-amino acid.
-
Determine the enantiomeric excess (ee) of the final product by chiral HPLC analysis.
-
Mechanistic Insights into the Diastereoselective Step
The key to the asymmetric induction in this sequence is the diastereoselective addition of the cyanide equivalent to the imine intermediate. The chiral auxiliary, in this case derived from (R)-(-)-2-phenylglycinol, creates a chiral environment around the imine. The bulky phenyl and hydroxymethyl groups of the auxiliary sterically hinder one face of the imine, forcing the nucleophilic attack of the ortho-fluoro TosMIC-derived anion to occur from the less hindered face.
Caption: Model for diastereoselective addition to the chiral imine.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the asymmetric Strecker synthesis protocol. The values are representative and may vary depending on the specific substrate and reaction conditions.
| Step | Product | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
| Protocol 1 | ortho-Fluoro TosMIC | 60-75 | N/A |
| Protocol 2 | α-Amino Nitrile | 70-85 | >95:5 d.r. |
| Protocol 3 | α-Amino Acid | 85-95 (from nitrile) | >98% ee |
Conclusion
The use of an ortho-fluoro TosMIC derivative in a chiral auxiliary-mediated synthesis represents a sophisticated and effective strategy for the preparation of enantiomerically enriched compounds. The electronic influence of the fluorine substituent can enhance the diastereoselectivity of key bond-forming reactions, leading to products with high optical purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical steps necessary to successfully implement this methodology in their synthetic endeavors, particularly in the context of drug discovery and development where the demand for enantiopure molecules is paramount.
References
- I. D. van Leusen, A. M. van Leusen, Org. React.2003, 57, 419.
-
van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42, 1153-1159. [Link]
- van Leusen, D. The Van Leusen Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 259-273.
-
Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. J. Org. Chem.2000 , 65, 1516-1524. [Link]
- Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. ChemBioChem2004, 5, 637-643.
-
O'Hagan, D. Chem. Soc. Rev.2008 , 37, 308-319. [Link]
- Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis: The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH, 2007; pp 3-10.
- Corey, E. J.; Ensley, H. E. J. Am. Chem. Soc.1975, 97, 6908-6909.
-
Cahard, D.; Bizet, V. The influence of fluorine in asymmetric catalysis. Chem. Soc. Rev.2014 , 43, 135-147. [Link]
-
Boesten, W. H. J.; Seerden, J.-P. G.; de Lange, B.; Dielemans, H. J. A.; Elsenberg, H. L. M.; Kaptein, B.; Moody, H. M.; Kellogg, R. M.; Broxterman, Q. B. Org. Lett.2001 , 3, 1121-1124. [Link]
- Vedejs, E.; Fields, S. C.; Lin, S.; Schrimpf, M. R. J. Org. Chem.1995, 60, 3020-3027.
- Gouverneur, V.; Seppelt, K. Fluorine Chemistry. Science2015, 349, 782-783.
- Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis, 2nd ed.; Elsevier, 2012.
-
Lamberth, C. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25, 1146. [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TosMIC - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of fluorine in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 13. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.rug.nl [pure.rug.nl]
- 16. benchchem.com [benchchem.com]
Application Note: Synthesis of 4-(2-Fluorophenyl)-Substituted Imidazoles via the Van Leusen Reaction Using 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmacologically active compounds.[1][2] The Van Leusen imidazole synthesis offers a robust and highly adaptable method for constructing this vital heterocycle. This application note provides a detailed guide to the synthesis of 4-substituted imidazoles using an α-substituted tosylmethyl isocyanide (TosMIC) derivative, specifically 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. This protocol leverages the Van Leusen three-component reaction (vL-3CR), a process lauded for its operational simplicity and tolerance of diverse functional groups.[3][4] We will explore the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters for successfully synthesizing 1,5-disubstituted-4-(2-fluorophenyl)imidazoles, a class of compounds with significant potential in drug discovery.
Introduction and Scientific Principle
The Van Leusen imidazole synthesis is a powerful transformation that constructs the imidazole ring from an aldimine and a tosylmethyl isocyanide (TosMIC).[3] The reaction proceeds via a [3+2] cycloaddition mechanism.[1][5] A key advantage of this methodology is its convergence; in the three-component variant (vL-3CR), an aldehyde, a primary amine, and TosMIC react in a single pot to form 1,4,5-trisubstituted imidazoles.[4]
This application note focuses on a specific variant where a standard TosMIC is replaced with an α-substituted derivative, This compound . This reagent is pivotal as the substituent on its α-carbon—in this case, a 2-fluorophenyl group—directly becomes the substituent at the 4-position of the resulting imidazole ring. This offers a strategic and direct route to otherwise difficult-to-access 4-aryl-imidazoles. The fluorine substituent is particularly relevant in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. The Van Leusen reaction is known to be tolerant of such halogenated moieties.[1][6]
The overall transformation is as follows:
Figure 1. General scheme for the Van Leusen three-component synthesis of 1,5-disubstituted-4-(2-fluorophenyl)imidazoles.
Detailed Reaction Mechanism
The reaction is initiated by the in situ formation of an aldimine from the condensation of a primary amine (R¹-NH₂) and an aldehyde (R²-CHO).[3] The subsequent steps are driven by the unique reactivity of the α-substituted TosMIC reagent, which possesses an acidic α-proton, an isocyanide group, and a tosyl group that acts as an excellent leaving group.[4][7]
The mechanism proceeds as follows:
-
Aldimine Formation: The selected aldehyde and primary amine condense to form the corresponding aldimine. The water generated as a byproduct typically does not interfere with the subsequent steps.[3]
-
Deprotonation of TosMIC Derivative: A base, such as potassium carbonate, deprotonates the acidic α-carbon of this compound, creating a nucleophilic anion.[8][9]
-
Nucleophilic Attack: The TosMIC anion performs a nucleophilic attack on the electrophilic carbon of the aldimine C=N double bond.[4]
-
5-endo-dig Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization, where the isocyanide carbon is attacked by the nitrogen atom, forming a 4-tosyl-imidazoline ring.[8][9]
-
Aromatization via Elimination: The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH). This elimination process results in the formation of a double bond, leading to the stable, aromatic imidazole ring.[3]
Diagram 1. Reaction mechanism for the vL-3CR synthesis of 4-(2-fluorophenyl)imidazoles.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1-benzyl-4-(2-fluorophenyl)-5-phenyl-1H-imidazole as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| Benzaldehyde | C₇H₆O | 106.12 | 0.37 g (0.35 mL) | 3.50 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 0.38 g (0.39 mL) | 3.50 | 1.0 |
| This compound | C₁₅H₁₂FNO₂S | 305.33 | 1.07 g | 3.50 | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.97 g | 7.00 | 2.0 |
| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment
-
50 mL or 100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Diagram 2. Experimental workflow for the synthesis of 4-(2-fluorophenyl)imidazoles.
-
Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (25 mL). Add benzaldehyde (1.0 equiv, 3.50 mmol) and benzylamine (1.0 equiv, 3.50 mmol) to the solvent. Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Addition of Reagents: To the stirred solution, add this compound (1.0 equiv, 3.50 mmol) followed by anhydrous potassium carbonate (2.0 equiv, 7.00 mmol).[10]
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C in methanol). Maintain reflux with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 4 to 8 hours, indicated by the consumption of the limiting reagent (the TosMIC derivative).
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the methanol solvent using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add deionized water (25 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[10]
-
Drying and Filtration: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid or oil by flash column chromatography on silica gel to afford the pure 1-benzyl-4-(2-fluorophenyl)-5-phenyl-1H-imidazole.
Safety Precautions
-
Isocyanides are volatile and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Use caution when heating flammable solvents.
Results and Discussion
The described protocol provides a reliable method for the synthesis of 1,5-disubstituted-4-(2-fluorophenyl)imidazoles. The reaction's success is contingent on several factors:
-
Base: Potassium carbonate is a mild and effective base for this transformation.[10] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used, potentially reducing reaction times, but may require anhydrous, aprotic solvents like THF or DMF.[4]
-
Solvent: Methanol is an excellent choice as it effectively dissolves the reagents and the intermediate polarity changes.[11] Other polar solvents like ethanol or THF can also be employed.[4]
-
Substrate Scope: This protocol is broadly applicable. A wide variety of aldehydes (aliphatic and aromatic) and primary amines can be used to generate diverse imidazole libraries. Electron-withdrawing or -donating groups on the aldehyde and amine are generally well-tolerated.[4]
The following table outlines expected product variations based on different starting materials.
| Entry | R¹ (Amine) | R² (Aldehyde) | Product Structure | Expected Yield Range |
| 1 | Benzyl | Phenyl | 1-benzyl-4-(2-fluorophenyl)-5-phenyl-1H-imidazole | 70-85% |
| 2 | Ethyl | 4-Chlorophenyl | 1-ethyl-5-(4-chlorophenyl)-4-(2-fluorophenyl)-1H-imidazole | 65-80% |
| 3 | Cyclohexyl | 2-Naphthyl | 1-cyclohexyl-4-(2-fluorophenyl)-5-(naphthalen-2-yl)-1H-imidazole | 60-75% |
| 4 | n-Butyl | Isobutyraldehyde | 1-butyl-4-(2-fluorophenyl)-5-isopropyl-1H-imidazole | 55-70% |
Conclusion
The Van Leusen three-component reaction using α-substituted TosMIC reagents like this compound is a highly efficient and modular strategy for synthesizing 4-aryl-substituted imidazoles. The protocol is characterized by its operational simplicity, use of readily available reagents, and broad substrate scope, making it an invaluable tool for medicinal chemists and researchers in drug development. This method provides direct access to complex imidazole derivatives, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
References
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Ma, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1122. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
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NROChemistry. (2021). Van Leusen Reaction [Video]. YouTube. Available at: [Link]
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Wang, L., et al. (2022). Copper-assisted Wittig-type olefination of aldehydes with p-toluenesulfonylmethyl isocyanide. Organic Chemistry Frontiers, 9(13), 3465-3471. Available at: [Link]
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ResearchGate. (n.d.). Van Leusen imidazole synthesis [Image]. Retrieved from [Link]
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 35-69). Wiley-VCH.
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ResearchGate. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]
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Applications of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking Novel Chemical Space with a Fluorinated Isocyanide Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Isocyanide-based multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid generation of diverse and complex small molecules, accelerating the drug discovery process.[1][2][3] Within this context, functionalized isocyanides serve as critical building blocks. This guide introduces 1-Fluoro-2-(isocyano(tosyl)methyl)benzene , a versatile reagent poised to expand the accessible chemical space for medicinal chemists.
The incorporation of a fluorine atom at the ortho position of the benzyl ring is a deliberate design feature. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] The tosyl (p-toluenesulfonyl) group, a common feature of TosMIC (tosylmethyl isocyanide) and its derivatives, activates the adjacent methylene proton and serves as an excellent leaving group in various cyclization reactions.[5][6]
This document provides a comprehensive overview of the synthesis and applications of this compound, with a focus on its utility in the construction of medicinally relevant heterocyclic scaffolds through multicomponent reactions. Detailed protocols and mechanistic insights are provided to empower researchers to effectively utilize this promising reagent in their drug discovery endeavors.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through a two-step sequence starting from the commercially available 2-fluorobenzaldehyde. This procedure is adapted from established methods for the preparation of substituted α-tosylbenzyl isocyanides.[7][8]
Workflow for the Synthesis
Caption: Synthetic route to this compound.
Step-by-Step Protocol: Synthesis of this compound
Part A: Synthesis of N-(1-(2-Fluorophenyl)-1-tosyl)formamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-fluorobenzaldehyde (1.0 eq), formamide (2.5 eq), and a 1:1 mixture of acetonitrile and toluene.
-
Addition of Reagents: Add chlorotrimethylsilane (1.1 eq) to the mixture and heat to 50 °C for 4-5 hours.
-
Addition of Sulfinic Acid: Add p-toluenesulfinic acid (1.5 eq) and continue heating for an additional 4-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME). Stir for 30 minutes, then add water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with TBME, and dry under vacuum to yield N-(1-(2-fluorophenyl)-1-tosyl)formamide.
Part B: Dehydration to this compound
-
Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve the N-(1-(2-fluorophenyl)-1-tosyl)formamide (1.0 eq) in dry tetrahydrofuran (THF).
-
Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 2.0 eq) and stir for 5 minutes at room temperature.
-
Base Addition: Cool the solution to 0 °C and slowly add triethylamine (6.0 eq) over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Work-up: Quench the reaction by adding ethyl acetate and water. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in the Synthesis of Heterocyclic Scaffolds
The primary utility of this compound in medicinal chemistry lies in its application as a key component in multicomponent reactions to construct diverse heterocyclic systems. The van Leusen imidazole synthesis is a prime example of such a transformation.[5][6][9]
The van Leusen Imidazole Synthesis
The van Leusen three-component reaction (vL-3CR) enables the one-pot synthesis of substituted imidazoles from an aldehyde, a primary amine, and a TosMIC derivative.[9] The reaction proceeds via the formation of an aldimine, which then undergoes a base-mediated cycloaddition with the TosMIC reagent, followed by elimination of p-toluenesulfinic acid to afford the aromatic imidazole ring.
Caption: General workflow of the van Leusen imidazole synthesis.
Protocol: Synthesis of a 1,5-Disubstituted-4-(2-fluorophenyl)imidazole
-
Aldimine Formation (in situ): In a round-bottom flask, dissolve the desired aldehyde (1.0 eq) and primary amine (1.0 eq) in a suitable solvent such as methanol or THF. Stir at room temperature for 30 minutes.
-
Addition of Isocyanide: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Base-mediated Cyclization: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.
Data Presentation: Exemplary Library of Synthesized Imidazoles
| Entry | Aldehyde (R1) | Amine (R2) | Product |
| 1 | Benzaldehyde | Benzylamine | 1-Benzyl-5-phenyl-4-(2-fluorophenyl)-1H-imidazole |
| 2 | 4-Methoxybenzaldehyde | Cyclohexylamine | 1-Cyclohexyl-5-(4-methoxyphenyl)-4-(2-fluorophenyl)-1H-imidazole |
| 3 | Isobutyraldehyde | Aniline | 1,5-Diphenyl-4-(2-fluorophenyl)-1H-imidazole |
The Role of the Ortho-Fluoro Substituent: Mechanistic Insights
The presence of the ortho-fluoro substituent in this compound is anticipated to have several effects on its reactivity and the properties of the resulting products:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can increase the acidity of the α-proton on the methylene bridge. This may facilitate the initial deprotonation step in base-mediated reactions, potentially leading to faster reaction rates.
-
Steric Effects: The ortho-fluoro group can introduce steric hindrance, which may influence the conformation of reaction intermediates and the stereochemical outcome of certain reactions.
-
Pharmacological Properties: The fluorine atom can modulate the pKa of nearby functional groups in the final product, which can be crucial for drug-receptor interactions. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the in vivo half-life of the drug candidate.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and utility in multicomponent reactions for the construction of fluorinated heterocyclic scaffolds make it an attractive tool for drug discovery programs. The strategic placement of the fluorine atom offers a handle to fine-tune the physicochemical and pharmacological properties of the resulting molecules. The protocols and insights provided in this guide are intended to facilitate the adoption of this reagent by researchers and scientists, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
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- Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
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The Strategic Deployment of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene in the Synthesis of Advanced Agrochemicals
Introduction: A Fluorinated Isocyanide Building Block for Modern Crop Protection
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of innovative molecular scaffolds. Within this landscape, the strategic incorporation of fluorine has emerged as a paramount design element, significantly modulating the physicochemical and biological properties of active ingredients.[1][2][3] This guide delineates the synthetic utility of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene , a bespoke building block engineered for the efficient construction of complex, fluorinated agrochemical candidates.
This reagent uniquely combines three critical functionalities for advanced chemical synthesis:
-
An ortho-fluorinated benzene ring : This moiety is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4]
-
An isocyanide group : A versatile functional group that serves as a linchpin in powerful multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular architectures.[5]
-
A tosylmethyl group : This activating group enhances the acidity of the adjacent methylene proton and serves as an excellent leaving group, facilitating a diverse range of cyclization and condensation reactions.[6]
This document provides detailed application notes and protocols for leveraging this compound in key synthetic transformations relevant to agrochemical discovery, including the Ugi and Passerini multicomponent reactions, and the Van Leusen imidazole synthesis.
Core Principles: The Power of Fluorine and Isocyanide Chemistry in Agrochemical Design
The rationale for employing this compound stems from the proven benefits of its constituent parts in agrochemical science.
The Fluorine Advantage: The introduction of fluorine into a molecule can dramatically alter its properties. The strong carbon-fluorine bond is resistant to metabolic degradation, leading to increased persistence and efficacy in the field.[3] Furthermore, fluorine's high electronegativity can influence a molecule's binding affinity to its target site, often leading to increased potency.[3]
Isocyanide-Based Multicomponent Reactions (IMCRs): IMCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry and drug discovery. They allow for the one-pot synthesis of complex molecules from three or more starting materials, significantly streamlining the synthetic process and enabling the rapid generation of diverse compound libraries for biological screening.[7][8]
The Versatility of the Tosylmethyl Isocyanide (TosMIC) Scaffold: TosMIC and its derivatives are renowned for their utility in synthesizing a wide array of heterocyclic compounds, which are prevalent scaffolds in commercial agrochemicals.[1][9] The tosyl group acts as a potent activating group and a leaving group, enabling reactions like the Van Leusen synthesis of imidazoles and oxazoles.[6][10]
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available 2-fluorobenzaldehyde. This process mirrors established methods for the preparation of other substituted tosylmethyl isocyanides.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-((2-Fluorophenyl)(tosyl)methyl)formamide
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent (e.g., toluene/acetonitrile mixture), add chlorotrimethylsilane (1.1 eq).
-
Heat the mixture to 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 eq) and continue heating for an additional 4-5 hours.
-
Cool the reaction to room temperature and add methyl tert-butyl ether (MTBE) to precipitate the product.
-
Collect the solid by filtration, wash with heptane, and dry under vacuum to yield N-((2-fluorophenyl)(tosyl)methyl)formamide.
Step 2: Dehydration to this compound
-
Suspend the N-((2-fluorophenyl)(tosyl)methyl)formamide (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C and add phosphorus oxychloride (2.0 eq).
-
Slowly add triethylamine (6.0 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Agrochemical Synthesis: Protocols and Mechanistic Insights
Ugi Four-Component Reaction (U-4CR) for the Synthesis of Fluorinated Peptidomimetics
The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides, which are valuable scaffolds for peptidomimetic agrochemicals.[11][12]
Rationale: By employing this compound in a U-4CR, a fluorinated, sterically demanding fragment can be introduced, potentially leading to novel biological activities and improved metabolic stability.
Experimental Protocol: Ugi Synthesis of a Fluorinated α-Acylamino Amide
-
In a round-bottom flask, combine a primary amine (e.g., aniline, 1.0 eq), an aldehyde or ketone (e.g., benzaldehyde, 1.0 eq), and a carboxylic acid (e.g., acetic acid, 1.0 eq) in a suitable solvent such as methanol or 2,2,2-trifluoroethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired fluorinated α-acylamino amide.
Table 1: Representative Ugi Reaction Components and Expected Products
| Amine | Carbonyl | Carboxylic Acid | Expected Product Scaffold | Potential Agrochemical Class |
| 4-Chloroaniline | 3,4-Dichlorobenzaldehyde | Acetic Acid | N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-2-(N-(1-(2-fluorophenyl)-1-tosyl)formamido)acetamide | Fungicide, Herbicide |
| Cyclopropylamine | Acetone | Propionic Acid | N-cyclopropyl-2-methyl-2-(N-(1-(2-fluorophenyl)-1-tosyl)formamido)propanamide | Herbicide |
Diagram 1: Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component reaction.
Passerini Three-Component Reaction for α-Acyloxy Amide Synthesis
The Passerini reaction provides access to α-acyloxy amides, another important class of compounds with potential biological activity.[8]
Rationale: This reaction offers a convergent route to highly functionalized molecules incorporating the fluorinated benzene motif, which can be further elaborated into more complex agrochemical structures.
Experimental Protocol: Passerini Synthesis of a Fluorinated α-Acyloxy Amide
-
To a solution of an aldehyde or ketone (e.g., isobutyraldehyde, 1.2 eq) and a carboxylic acid (e.g., benzoic acid, 1.0 eq) in an aprotic solvent like dichloromethane, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the fluorinated α-acyloxy amide.
Diagram 2: Passerini Reaction Mechanism
Caption: Simplified mechanism of the Passerini reaction.
Van Leusen Imidazole Synthesis for Heterocycle Formation
The Van Leusen reaction is a powerful method for the synthesis of imidazoles from aldimines and TosMIC derivatives.[6][10] Imidazole-containing compounds are a prominent class of fungicides.
Rationale: The use of this compound in this reaction allows for the direct incorporation of a fluorinated aromatic ring at the 5-position of the imidazole core, a desirable feature for modulating the biological activity of fungicidal candidates.
Experimental Protocol: Van Leusen Synthesis of a Fluorinated Imidazole
-
Prepare the aldimine in situ or separately by reacting an aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) with a primary amine (e.g., methylamine, 1.0 eq) in a suitable solvent like methanol.
-
To the aldimine solution, add this compound (1.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography to obtain the 1,5-disubstituted-4-fluoroaryl imidazole.
Table 2: Representative Van Leusen Reaction Components and Expected Products
| Aldehyde | Amine | Expected Imidazole Product | Potential Agrochemical Application |
| 4-Chlorobenzaldehyde | Methylamine | 1-Methyl-5-(2-fluorophenyl)-4-(4-chlorophenyl)imidazole | Fungicide |
| 2-Thiophenecarboxaldehyde | Benzylamine | 1-Benzyl-5-(2-fluorophenyl)-4-(thiophen-2-yl)imidazole | Fungicide, Nematicide |
Diagram 3: Van Leusen Imidazole Synthesis
Caption: Key steps in the Van Leusen imidazole synthesis.
Conclusion and Future Outlook
This compound represents a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its strategic combination of a fluorinated aromatic ring with the reactive isocyanide and tosylmethyl functionalities provides a powerful platform for accessing diverse and complex molecular architectures. The protocols detailed herein for the Ugi, Passerini, and Van Leusen reactions demonstrate the potential of this reagent to accelerate the discovery and development of next-generation crop protection agents. As the demand for more effective and sustainable agricultural solutions continues to grow, the application of such precisely engineered synthetic tools will undoubtedly play a pivotal role in shaping the future of the agrochemical industry.
References
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- Banfi, L., et al. (2004). A new multicomponent reaction for the synthesis of substituted pyrrolidines.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
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- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
- Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-Tosylbenzyl Isocyanide. Organic Syntheses, 77, 198.
- Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191.
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- Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
- Nenajdenko, V. G. (Ed.). (2012).
- Lamberth, C. (2006). Isocyanide-based multicomponent reactions in the synthesis of fungicides.
- Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). Recent progress of isocyanide-based multicomponent reactions in Iran. Molecular diversity, 12(3-4), 161-181.
- Akritopoulou-Zanze, I. (2008). Isocyanide-based multicomponent reactions in drug discovery. Current opinion in chemical biology, 12(3), 324-331.
- de la Torre, M. C., & Sierra, M. A. (2004). Isocyanide-based multicomponent reactions: a fruitful approach to molecular diversity.
- Pirrung, M. C. (2004). The Ugi and Passerini reactions. In Combinatorial Chemistry (pp. 115-136). Humana Press.
- Tempest, P. A. (2005). Recent advances in the application of isocyanide-based multicomponent reactions in drug discovery. Current opinion in drug discovery & development, 8(6), 776-788.
- Krelaus, R., & Westermann, B. (2006). The Ugi four-component reaction in the total synthesis of natural products. Synthesis, 2006(24), 4149-4177.
- van Leusen, D., & van Leusen, A. M. (2001). Synthetic uses of tosylmethyl isocyanide (TosMIC). Organic Reactions, 57, 417-666.
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Reaction of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene with Electrophiles
Introduction
Tosylmethyl isocyanide (TosMIC) is a uniquely versatile C1 synthon in organic synthesis, celebrated for its ability to construct a wide array of molecular architectures, including various heterocycles.[1][2][3][4] Its synthetic utility stems from a dense collection of functional groups: an isocyano group, an acidic α-carbon, and a sulfonyl group that both activates the adjacent methylene protons and serves as an excellent leaving group.[1][2] This guide focuses on a specialized derivative, 1-Fluoro-2-(isocyano(tosyl)methyl)benzene , a reagent of significant interest for drug discovery and medicinal chemistry.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern pharmaceutical design. Fluorine substitution can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[5][6][7][8] The target molecule, possessing an ortho-fluoro substituent on the phenyl ring, serves as a valuable building block for introducing this "magic atom" into complex scaffolds. These application notes provide a detailed exploration of the reactivity of this compound with common electrophiles and offer field-tested protocols for its application.
Core Principles of Reactivity
The reactivity of this compound is governed by the high acidity of the benzylic proton situated between the electron-withdrawing isocyano (-NC) and tosyl (-SO₂Tol) groups.[2][4] Treatment with a suitable base readily generates a stabilized carbanion. This nucleophilic anion is the key reactive intermediate that engages with a variety of electrophiles (E⁺).
The general reaction pathway can be visualized as follows:
Caption: General mechanism of TosMIC derivative activation and reaction.
The choice of base is critical and depends on the electrophile's nature. Mild bases like potassium carbonate (K₂CO₃) are often sufficient, while stronger bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used for less reactive electrophiles.[4]
Synthesis of Fluorinated Oxazoles via the Van Leusen Reaction
The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and TosMIC derivatives.[9][10] This transformation is invaluable for creating 5-substituted oxazoles, a privileged scaffold in medicinal chemistry. The reaction with this compound allows for the direct synthesis of oxazoles bearing a 2-fluorophenyl substituent at the 5-position.
The mechanism involves the initial deprotonation of the TosMIC derivative, followed by nucleophilic attack on the aldehyde carbonyl. The resulting adduct undergoes a 5-endo-dig cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid under basic conditions to yield the aromatic oxazole.[9][10][11]
Protocol 2.1: Synthesis of 2-(4-chlorophenyl)-5-(2-fluorophenyl)oxazole
This protocol details the reaction between this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous methanol (approx. 0.2 M).
-
Add 4-chlorobenzaldehyde (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.5 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-chlorophenyl)-5-(2-fluorophenyl)oxazole.
α-Alkylation Reactions with Alkyl Halides
The nucleophilic carbanion generated from this compound readily reacts with alkyl halides (e.g., benzyl bromide, methyl iodide, allyl bromide) in an Sₙ2 fashion.[2][12] This alkylation is a key step for creating more complex carbon skeletons. To achieve efficient alkylation, especially with less reactive halides or in biphasic systems, Phase-Transfer Catalysis (PTC) is an exceptionally effective and green methodology.[13][14]
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the base (e.g., hydroxide or carbonate anion) from the aqueous phase to the organic phase, where it can deprotonate the TosMIC derivative.
Protocol 3.1: Phase-Transfer Catalyzed Benzylation
This protocol describes the benzylation of this compound using benzyl bromide under solid-liquid PTC conditions.
Materials:
-
This compound (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene, anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine this compound (1.0 eq), powdered K₂CO₃ (3.0 eq), and TBAB (0.1 eq) in a round-bottom flask with a magnetic stir bar.
-
Add anhydrous toluene to create a stirrable slurry.
-
Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with toluene.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to isolate the α-benzylated product.
Caption: Workflow for a solid-liquid phase-transfer catalyzed alkylation.
Data Summary
The following tables provide representative conditions for the reactions described. Yields are estimates based on literature precedents for analogous TosMIC derivatives and may require optimization for this specific substrate.
Table 1: Van Leusen Oxazole Synthesis Conditions
| Electrophile (Aldehyde) | Base (eq) | Solvent | Temperature | Typical Time | Est. Yield |
| 4-Chlorobenzaldehyde | K₂CO₃ (2.5) | Methanol | Reflux | 2-4 h | 75-85% |
| Benzaldehyde | K₂CO₃ (2.5) | Methanol | Reflux | 2-4 h | 80-90% |
| 2-Naphthaldehyde | K₂CO₃ (2.5) | Methanol | Reflux | 3-5 h | 70-80% |
| Cyclohexanecarboxaldehyde | K₂CO₃ (2.5) | Methanol | Reflux | 4-6 h | 65-75% |
Table 2: Phase-Transfer Catalyzed Alkylation Conditions
| Electrophile (Halide) | Base (eq) | Catalyst (eq) | Solvent | Temperature | Typical Time | Est. Yield |
| Benzyl Bromide | K₂CO₃ (3.0) | TBAB (0.1) | Toluene | Room Temp | 12-18 h | 85-95% |
| Methyl Iodide | K₂CO₃ (3.0) | TBAB (0.1) | Acetonitrile | Room Temp | 8-12 h | 90-98% |
| Allyl Bromide | K₂CO₃ (3.0) | TBAB (0.1) | Toluene | Room Temp | 10-16 h | 80-90% |
| Propargyl Bromide | K₂CO₃ (3.0) | TBAB (0.1) | Toluene | Room Temp | 12-18 h | 75-85% |
Applications and Further Transformations
The products derived from this compound are versatile intermediates. The fluorinated oxazoles can be used as core structures in drug candidates or as fluorescent probes. The α-alkylated products retain the isocyano and tosyl groups, allowing for further chemical manipulation.
For instance, the isocyanide group can be hydrolyzed under acidic conditions to an amine, or the entire isocyano(tosyl)methyl moiety can be reductively removed or transformed into other functional groups, providing a pathway to diverse molecular scaffolds.
Caption: Potential downstream transformations of alkylated products.
References
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]
- 3. organicreactions.org [organicreactions.org]
- 4. scispace.com [scispace.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions | MDPI [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Welcome to the technical support center for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a specialized derivative of p-Tosylmethyl isocyanide (TosMIC), this reagent offers unique reactivity for constructing complex molecular architectures, particularly heterocyclic systems.[1][2] The presence of the ortho-fluoro substituent introduces distinct electronic properties that can influence reaction outcomes, making careful optimization crucial.
This document provides field-proven insights and protocols to help you navigate the challenges and unlock the full synthetic potential of this versatile building block.
Part 1: Frequently Asked Questions (FAQs) - Reagent Stability & Handling
This section addresses common queries regarding the physical and chemical properties of this compound, which are critical for successful and reproducible experiments.
Question 1: How should I properly store this compound?
Answer: Proper storage is critical for maintaining the reagent's integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C. TosMIC and its derivatives are sensitive to moisture and can degrade over time at room temperature.[1] For long-term storage, a freezer (-20°C) is recommended. Always allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation from introducing moisture.
Question 2: My reagent has a brownish tint. Is it still usable?
Answer: A light-brown or tan color is not uncommon for crude or older batches of TosMIC derivatives and does not necessarily indicate significant decomposition.[3] However, a dark brown or tar-like appearance suggests degradation. The most reliable indicator of reagent quality is its performance in a trusted control reaction. If you suspect degradation, you can quickly test its activity on a small scale with a simple, high-yielding reaction, such as the formation of an imidazole with an aldehyde and ammonia.
Question 3: The reagent appears clumpy. What is the cause and how can I handle it?
Answer: Clumping is almost always a sign of moisture exposure. While the reagent may still be viable, the presence of water can interfere with reactions, particularly those requiring anhydrous conditions and strong bases. To mitigate this, you can dry the reagent under a high vacuum for several hours before use. However, be aware that isocyanides can be thermally unstable, so avoid heating above 35-40°C during this process.[4]
Question 4: What are the primary safety concerns when working with this reagent?
Answer: Like all isocyanides, this compound should be handled with care in a well-ventilated fume hood. Isocyanides are known for their unpleasant odor, although TosMIC itself is often described as odorless.[5] Critically, these compounds can be metabolized to cyanide in the body and are harmful if swallowed, inhaled, or absorbed through the skin.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 2: Troubleshooting Guide for Common Reaction Issues
This section provides a structured approach to diagnosing and solving problems encountered during reactions involving this compound.
Scenario 1: Low to No Product Yield
Question: I've set up my reaction (e.g., a van Leusen imidazole synthesis) but TLC analysis shows only starting material or a complex mixture with very little product. What went wrong?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a logical workflow.
Troubleshooting Workflow: Low Yield
Caption: Mechanism of the van Leusen three-component imidazole synthesis.
This mechanism highlights two critical steps where issues can arise: the initial deprotonation of the TosMIC reagent (requiring a suitable base) and the final elimination step to form the aromatic ring (which can be slow and may require heat). [2]
References
- Sisko, J., Kassick, A. J., Mellinger, M., Filan, J., Allen, A., & Olsen, M. A. (2000). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Combinatorial Chemistry, 2(6), 650-654.
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 31-62). Wiley-VCH Verlag GmbH & Co. KGaA.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- ChemicalBook. (2024). Tosylmethyl isocyanide: Reaction profile and Toxicity.
- Sanz-Cuesta, M., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.
- Organic Syntheses. (2003). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 80, 176.
- Organic Syntheses. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102.
-
Wikipedia. TosMIC. Available at: [Link]
Sources
- 1. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. TosMIC - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Welcome to the technical support center for the synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile substituted TosMIC (p-toluenesulfonylmethyl isocyanide) reagent. The synthesis, while based on established principles, is nuanced, and success often hinges on careful control of reaction parameters to mitigate side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind each step, enabling you to diagnose problems and optimize your synthetic route effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, handling, and analysis of this compound.
Q1: What is the general synthetic route for this compound?
The synthesis is a two-step process starting from commercially available materials:
-
Formamide Precursor Synthesis: The first step is an α-amino alkylation reaction. 2-Fluorobenzaldehyde is reacted with formamide and p-toluenesulfinic acid to form the intermediate, N-((2-Fluorophenyl)(tosyl)methyl)formamide. This reaction is analogous to a multi-component synthesis that builds the core structure.[1][2]
-
Dehydration to Isocyanide: The crucial second step involves the dehydration of the formamide intermediate to yield the target isocyanide. This is typically achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N), under anhydrous conditions.[3][4]
Q2: Why is the dehydration of the formamide intermediate considered the most critical step?
The dehydration step is where most side reactions occur for two primary reasons:
-
Reagent Reactivity: Dehydrating agents like POCl₃ are highly reactive and can lead to side products if not used under controlled conditions (e.g., low temperature).[3]
-
Product Instability: The isocyanide functional group is highly energetic and can be sensitive to heat, acid, and even prolonged exposure to silica gel during chromatography.[2][5] Aromatic isocyanides, in particular, can be challenging to prepare and purify.[5] The workup and purification must be carefully designed to prevent hydrolysis back to the starting formamide or decomposition.[6]
Q3: How should I properly handle and store the final this compound product?
Proper handling and storage are critical to maintain the integrity of the compound.
-
Atmosphere: Isocyanides, especially TosMIC derivatives, are sensitive to moisture and acidic conditions.[7] Always handle the material under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: For long-term stability, store the product in a tightly sealed container in a freezer (-20°C is recommended), protected from light.
-
Safety: Isocyanides are known for their extremely unpleasant and powerful odors. While TosMIC itself is practically odorless, many simpler isocyanides are not.[8] Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of the more polar formamide starting material and the appearance of the less polar isocyanide product.
-
Infrared (IR) Spectroscopy: This is a definitive method for confirming the conversion. Look for the disappearance of the amide C=O stretch (~1650-1680 cm⁻¹) and the appearance of the characteristic sharp isocyanide (N≡C) stretch, which is typically found in the 2110-2150 cm⁻¹ region.[9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: ¹H NMR can confirm the structure and identify impurities like residual starting material or solvents. The benzylic proton signal will be a key diagnostic peak.[10] In ¹³C NMR, the isocyanide carbon appears in the 155-170 ppm range.[9]
Section 2: Troubleshooting Guide: Common Side Reactions & Solutions
This guide is structured to help you diagnose and solve specific experimental problems.
Issue 1: Low or No Yield of Isocyanide; Starting Material Unchanged
-
Symptom: Analysis (TLC, NMR) of the crude reaction mixture shows predominantly the starting N-((2-Fluorophenyl)(tosyl)methyl)formamide.
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Inactive Dehydrating Agent | Phosphorus oxychloride (POCl₃) is moisture-sensitive. An older bottle that has been opened multiple times may be partially hydrolyzed and inactive. Solution: Use a fresh bottle or a recently opened bottle of POCl₃. Consider titrating the reagent if its quality is uncertain. |
| Insufficient Reagents or Base | The dehydration is stoichiometric. An insufficient amount of dehydrating agent will result in an incomplete reaction. The base (e.g., triethylamine) is crucial for scavenging the HCl or TsOH generated. Solution: Ensure accurate measurement of reagents. It is common to use a slight excess of the base (e.g., 2.5-5 equivalents) to drive the reaction to completion.[2][6] |
| Reaction Temperature Too Low | While low temperature is needed to control the initial exothermic reaction, if the temperature is kept too low for the entire duration, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Solution: Add the dehydrating agent at 0°C or below, but then allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[3] |
Issue 2: Product Decomposes During Aqueous Workup or Purification
-
Symptom: An initial TLC or crude NMR shows the presence of the desired product, but it disappears upon workup or column chromatography, often resulting in a brown, intractable mixture.
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Acidic Workup Conditions | Isocyanides are unstable in acidic media and can rapidly hydrolyze back to the formamide or further to the corresponding primary amine.[11][12] Quenching the reaction in pure water or, worse, acidic water, is a common failure point. Solution: Always perform the aqueous workup under basic conditions.[6] Pour the reaction mixture into a vigorously stirred biphasic mixture of an organic solvent (e.g., ethyl acetate) and ice-cold saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. This neutralizes any residual acid and keeps the product in a stable environment. |
| Thermal Decomposition | Isocyanides can be thermally labile.[2] Removing the solvent on a rotary evaporator at elevated temperatures can cause decomposition. Solution: Remove all solvents under reduced pressure at low temperatures (≤ 35-40°C).[2] |
| Prolonged Chromatography | Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive isocyanides over time. A long residence time on a silica column is detrimental. Solution: Avoid lengthy column chromatography if possible. If purification is necessary, use a rapid method like flash chromatography through a plug of neutral alumina or deactivated silica gel (pre-treated with triethylamine).[4][5] |
Issue 3: Final Product is Contaminated with an Unidentified Byproduct
-
Symptom: The purified product contains a persistent impurity that could not be removed.
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Impure Starting Aldehyde | Commercial benzaldehydes can oxidize over time to benzoic acid. This acidic impurity can interfere with the reaction and introduce side products. Solution: Use freshly distilled 2-fluorobenzaldehyde or purify it by passing it through a short plug of basic alumina before use. |
| Reactive Solvent | While uncommon with standard solvents, using a solvent that could potentially react under the conditions (e.g., an alcohol) would be catastrophic. More subtly, solvents like DMSO can sometimes lead to byproducts.[6] Solution: Ensure you are using a dry, inert, and unreactive solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME).[1] |
| Side Reaction with Base | Although rare with triethylamine, if a more nucleophilic base is used, it could potentially react with intermediates. Solution: Stick to sterically hindered, non-nucleophilic tertiary amine bases like triethylamine or diisopropylethylamine (DIPEA). |
Section 3: Protocols and Visual Guides
Experimental Protocols
Protocol 1: Synthesis of N-((2-Fluorophenyl)(tosyl)methyl)formamide
This protocol is adapted from general procedures for α-substituted TosMIC precursors.[1][2]
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq.), formamide (2.5 eq.), and p-toluenesulfinic acid (1.5 eq.).
-
Add toluene and acetonitrile (1:1 mixture) as the solvent.
-
Add chlorotrimethylsilane (TMSCl) (1.1 eq.) and heat the mixture to 50°C for 4-5 hours.
-
Cool the reaction to room temperature and add tert-butyl methyl ether (TBME) to precipitate the product.
-
Stir the resulting slurry for 1 hour, then collect the white solid by vacuum filtration.
-
Wash the solid with cold TBME and dry under vacuum to yield the formamide precursor, which can be used in the next step without further purification.
Protocol 2: Dehydration to this compound
This protocol is based on the widely used Ugi and van Leusen dehydration methods.[1][4][13]
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂), suspend the formamide precursor (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (3.0 eq.) via syringe.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5°C. The suspension should gradually become a brownish solution.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting formamide is consumed.
-
Carefully pour the reaction mixture into a vigorously stirred beaker containing ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure at low temperature (<40°C) to yield the crude isocyanide product.
Visualizations
Below are diagrams illustrating the synthetic pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway and common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Porcheddu, A., et al. (2019). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 15, 2136–2143. [Link]
-
Ball-Jones, N. R., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9537–9599. [Link]
-
Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 793–801. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions. BenchChem.
-
Meier, M. A. R., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. [Link]
-
Shaikh, I. R., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6885. [Link]
-
Tron, G. C., et al. (2022). In-water synthesis of isocyanides under micellar conditions. RSC Advances, 12(38), 24655-24659. [Link]
-
Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium? Chemistry Stack Exchange. [Link]
- BenchChem. (2025).
- van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
-
Jørgensen, S., & Nielsen, O. J. (2019). Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 123(17), 3844–3855. [Link]
-
Patil, P., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902–6908. [Link]
- BenchChem. (2025). Technical Support Center: 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC). BenchChem.
-
Kim, H., et al. (2023). Isocyanide chemistry enabled by continuous flow technology. Reaction Chemistry & Engineering, 8(1), 76–82. [Link]
-
Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]
-
Gokel, G. W., et al. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 30. [Link]
-
Baran, P. S. (n.d.). Isocyanide Chemistry. Baran Lab, Scripps Research. [Link]
- ResearchGate. (2024). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties.
- ResearchGate. (2020). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions.
- BenchChem. (2024).
-
Alcaide, B., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(24), 17355–17366. [Link]
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? ResearchGate. [Link]
-
Hoogenboom, B. E., et al. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Improving yield in reactions with 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Technical Support Center: 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile reagent. As a derivative of the well-known Tosylmethyl isocyanide (TosMIC), this molecule combines the powerful reactivity of the isocyanide group with the unique electronic properties of a fluorinated aromatic ring, making it a valuable building block in modern organic synthesis, particularly in multicomponent reactions (MCRs).[1][2]
This document moves beyond simple protocols to explain the underlying principles governing reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to rationally design and optimize your synthetic routes for maximal yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common general causes?
A: Low yields in reactions involving isocyanides often trace back to a few fundamental experimental parameters. Before exploring complex mechanistic issues, it's crucial to validate the basics.
-
Reagent Purity and Stability: this compound, like other isocyanides, is sensitive to moisture and acidic conditions.[3] Water can hydrolyze the isocyanide to the corresponding formamide, consuming your starting material.
-
Causality: The isocyanide carbon is electrophilic and susceptible to nucleophilic attack by water. This process is often accelerated by acid, which is present in Passerini and Ugi reactions.
-
Validation & Solution: Always use freshly purified reagents and anhydrous solvents. Ensure glassware is oven- or flame-dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.
-
-
Reaction Concentration: Multicomponent reactions are governed by complex equilibria. The rates of these reactions are highly dependent on the concentration of the reactants.
-
Causality: MCRs proceed through a series of sequential and reversible steps.[4] Higher concentrations favor the forward reaction rates, pushing the equilibrium toward the desired product and minimizing the lifetime of unstable intermediates that could decompose. Ugi reactions, for example, are typically run at high concentrations (0.5 M to 1.0 M).[5]
-
Validation & Solution: If you are observing low conversion, try increasing the concentration of your reactants. Monitor the reaction by TLC or LC-MS to see if starting materials are consumed more efficiently.
-
Q2: I am performing a Ugi four-component reaction (4CR) and suspect a competing side reaction. How can I identify the main byproduct?
A: In the context of a Ugi-4CR, the most common and significant side reaction is the Passerini three-component reaction (3CR) .[6] This is especially prevalent if the initial formation of the imine (from the aldehyde and amine) is slow or inefficient.
-
Identifying the Passerini Product:
-
Mechanism of Competition: The Ugi reaction pathway begins with the formation of an imine, which then reacts with the isocyanide and carboxylic acid.[5] The Passerini pathway involves the direct reaction of the aldehyde, isocyanide, and carboxylic acid, completely bypassing the amine component.[6][7] Therefore, if the amine is unreactive or the imine formation is slow, the Passerini reaction can dominate.
-
Analytical Identification: The key difference is the incorporation of the amine.
-
Mass Spectrometry (MS): A Passerini byproduct will have a molecular weight corresponding to the sum of the [Aldehyde + Carboxylic Acid + Isocyanide] components. The Ugi product's mass will correspond to [Aldehyde + Amine + Carboxylic Acid + Isocyanide].
-
Nuclear Magnetic Resonance (NMR): The Passerini product is an α-acyloxy carboxamide. The Ugi product is a bis-amide (an α-acylamino amide). The absence of signals corresponding to the amine fragment in your byproduct's NMR spectrum is a strong indicator of a Passerini side reaction.
-
-
Q3: How can I minimize the formation of the Passerini byproduct in my Ugi reaction?
A: Minimizing the Passerini reaction involves optimizing conditions to favor the Ugi pathway. The key is to promote efficient imine formation.
-
Pre-formation of the Imine: Mix the aldehyde and amine components in the solvent for a period (e.g., 30-60 minutes) before adding the carboxylic acid and the isocyanide. This allows the imine concentration to build up, making it the primary electrophile available to react with the isocyanide.
-
Use of Lewis Acids: A catalytic amount of a Lewis acid (e.g., TiCl₄, ZnCl₂) can accelerate imine formation by activating the carbonyl group of the aldehyde, thereby favoring the Ugi pathway.[5]
-
Solvent Choice: While polar protic solvents like methanol are common, they can sometimes hinder imine formation. Screening alternative solvents like 2,2,2-trifluoroethanol (TFE) or aprotic solvents like dichloromethane (DCM) or acetonitrile may improve the ratio of Ugi to Passerini product.
Q4: My isocyanide reagent seems to be degrading, and I observe an insoluble precipitate. What is happening?
A: Isocyanides can undergo self-polymerization, especially at elevated temperatures or in the presence of certain impurities. This is a common failure mode for isocyanide-based reactions.
-
Causality: The isocyanide functional group has a unique electronic structure that can be susceptible to polymerization, forming poly(isocyanide) structures, which are often insoluble and appear as a precipitate. This process can be initiated by heat or trace impurities.
-
Troubleshooting & Prevention:
-
Order of Addition: Always add the this compound solution last and slowly to the stirred mixture of the other components.[8] This ensures it is immediately consumed in the desired MCR pathway rather than accumulating and polymerizing.
-
Temperature Control: Ugi and Passerini reactions can be exothermic.[8] If the reaction is run at a high concentration, consider initial cooling in an ice bath and then allowing it to warm to room temperature. Avoid high reflux temperatures unless necessary, as this can promote both polymerization and decomposition.[9]
-
Purity of Reagents: Ensure all starting materials are free from contaminants that could catalyze polymerization.
-
Troubleshooting Workflow & Diagrams
The following workflow provides a systematic approach to diagnosing and solving low-yield issues in reactions with this compound.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 4. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity issues with 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this specialized tosylmethyl isocyanide (TosMIC) derivative in their synthetic workflows. As a C1-synthon, this reagent is valuable for creating complex molecular architectures, but the unique substitution pattern—specifically the ortho-fluoro group—presents distinct challenges and opportunities in controlling stereochemistry.[1]
This guide provides in-depth, troubleshooting-focused answers to common issues encountered during experimentation, with a strong emphasis on the principles governing stereoselectivity.
Section 1: Synthesis, Stability, and Core Reactivity
This section addresses foundational questions regarding the preparation and handling of the title compound.
Q1: What is the standard synthetic route for this compound and what are the critical control points?
The most reliable method for preparing substituted TosMIC reagents is the dehydration of the corresponding N-formamide precursor.[2] This two-step process begins with the formation of the formamide from 2-fluorobenzaldehyde, followed by dehydration to yield the target isocyanide.
Step 1: Formamide Synthesis The initial step is an α-amino alkylation involving 2-fluorobenzaldehyde, formamide, and p-toluenesulfinic acid.
Step 2: Dehydration to Isocyanide The crucial dehydration step is typically accomplished using phosphorus oxychloride (POCl₃) and a tertiary amine base like triethylamine (TEA) in an anhydrous solvent such as THF.[1][3]
Critical Control Points:
-
Anhydrous Conditions: The dehydration reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously dried before use. Water will quench the reagents and lead to hydrolysis of the product.
-
Temperature Control: The addition of TEA to the POCl₃/formamide mixture is highly exothermic. This addition must be performed slowly at 0 °C to prevent side reactions and decomposition. The internal temperature should be carefully monitored and kept below 10 °C.[3]
-
Reagent Stoichiometry: An excess of both POCl₃ (2 equiv.) and TEA (6 equiv.) is often necessary to drive the reaction to completion.[2][3] Incomplete reactions are a common source of low yields.
Q2: I am experiencing low yields and impurities during the synthesis. What are the likely causes?
Low yields are almost always traced back to the critical control points mentioned above. However, other factors can contribute to poor outcomes.
| Problem | Potential Cause | Troubleshooting Action |
| Low Yield | Incomplete dehydration | Ensure sufficient excess of POCl₃ and TEA are used.[2] Verify the purity and dryness of the TEA. |
| Reaction quenching | Use rigorously dried solvent (THF) and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Product Decomposition | Overheating during base addition | Add TEA dropwise at 0 °C with efficient stirring. Monitor the internal reaction temperature. |
| Thermal instability | Avoid heating the final product above 80 °C during purification, as substituted isocyanides can be thermally labile.[2] | |
| Persistent Formamide Impurity | Incomplete reaction | Increase reaction time after TEA addition (e.g., 30-60 min at room temperature) before workup.[3] |
Q3: How does the ortho-fluoro substituent affect the core reactivity of the TosMIC moiety?
The ortho-fluoro group exerts two primary effects:
-
Inductive Effect: Fluorine is a strongly electron-withdrawing atom. Its presence increases the acidity of the α-proton (the one between the sulfonyl and isocyano groups) compared to unsubstituted TosMIC. This makes deprotonation easier, allowing for the use of milder bases in some applications. The parent TosMIC has a pKa of approximately 14.[4]
-
Steric Hindrance: The fluorine atom introduces steric bulk directly adjacent to the reactive center. This can influence the trajectory of incoming electrophiles in alkylation reactions and modulate the conformational preferences of transition states, directly impacting stereoselectivity.
Section 2: Troubleshooting Stereoselectivity
Achieving high levels of stereocontrol is the most significant challenge when working with this reagent. The proximity of the fluoro group to the nascent stereocenter requires careful optimization.
Q4: I'm performing a base-mediated aldol-type addition to an aldehyde and observing poor diastereoselectivity. What factors should I investigate?
The diastereoselectivity of aldol additions with TosMIC derivatives is highly dependent on the structure of the transition state. The goal is to create a more rigid and organized transition state, which amplifies the energy difference between the pathways leading to the different diastereomers.
Sources
Technical Support Center: Stability and Handling of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Welcome to the Technical Support Center for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile synthetic building block. Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally analogous compounds, particularly tosylmethyl isocyanide (TosMIC) and its derivatives, to provide a robust framework for its stable handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many isocyanide compounds, the primary stability concerns for this compound revolve around its sensitivity to moisture, acidic conditions, and elevated temperatures.[1][2][3][4] The isocyanide functional group is prone to hydrolysis in the presence of acid to form a primary amine and formic acid. It is generally more stable under basic conditions.[5][6] Additionally, thermal decomposition can occur at higher temperatures, a characteristic noted for similar α-tosylbenzyl isocyanides.[7]
Q2: How should I properly store this compound to ensure its integrity?
A2: To maintain the reactivity and purity of this compound, it is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[4] Refrigeration (2-8 °C) or freezing is highly recommended to minimize degradation over time.[2][3][8] It is also photosensitive and should be protected from light.[3][8] Avoid repeated freeze-thaw cycles.[4]
Q3: Can I use protic solvents like methanol or ethanol in reactions with this compound?
A3: While some reactions involving isocyanides, such as the Ugi and Passerini reactions, are often carried out in protic solvents like methanol, it is important to consider the potential for solvent-mediated decomposition, especially in the presence of any acidic impurities.[4] The stability in protic solvents will be reaction-dependent. For reactions where the isocyanide is intended to be stable for extended periods, aprotic solvents are generally a safer choice. Always use dry solvents to prevent hydrolysis.
Q4: What are the expected decomposition products of this compound?
A4: Under acidic hydrolysis, the isocyanide group will likely decompose to the corresponding primary amine (1-Fluoro-2-(aminotosylmethyl)benzene) and formic acid. Thermal decomposition pathways can be more complex and may involve the elimination of the tosyl group, which is an excellent leaving group, and potential rearrangement or fragmentation of the isocyanide moiety.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides systematic solutions.
Issue 1: Low or No Product Yield in a Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded Reagent | Verify the purity of your this compound using techniques like IR (look for a strong isocyanide stretch around 2140 cm⁻¹) or ¹H NMR spectroscopy. If necessary, purify the reagent, ensuring all handling is under an inert atmosphere.[4] | Improper storage or handling can lead to the degradation of the isocyanide, reducing its effective concentration in the reaction. |
| Hydrolysis of the Isocyanide | Ensure all solvents and reagents are anhydrous. If the reaction conditions are acidic, consider adding a non-nucleophilic base to neutralize any acid. | Isocyanides are susceptible to acid-catalyzed hydrolysis, which will consume the starting material and prevent product formation. |
| Thermal Decomposition | If the reaction is run at elevated temperatures, consider if the temperature is too high. Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C. A lower reaction temperature should be attempted. | The compound may be decomposing at the reaction temperature, leading to a low yield of the desired product. |
| Incompatibility with Reagents | Review the compatibility of all reagents with the isocyanide functional group. Strong acids and some oxidizing agents can react with the isocyanide. | Unintended side reactions with other components in the reaction mixture can consume the isocyanide. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Polymerization | Run the reaction at a lower concentration. Some isocyanides are known to polymerize, especially in the presence of Lewis or Brønsted acids.[9][10] | High concentrations can favor intermolecular reactions, leading to the formation of polymeric material. |
| Complex Decomposition Pathway | If the reaction is heated, attempt to run it at a lower temperature, even if it requires a longer reaction time. | High temperatures can initiate multiple decomposition pathways, resulting in a complex mixture of byproducts.[1] |
| Side Reactions of the Aromatic Ring | Consider the electronic effects of the fluoro and isocyano(tosyl)methyl substituents on the benzene ring. These groups will direct electrophilic or nucleophilic aromatic substitution, which could be a source of byproducts depending on the reaction conditions. | The substituents on the benzene ring influence its reactivity and can lead to undesired side reactions.[11] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling the solid reagent to maintain its integrity.
Caption: TLC workflow to assess stability.
Steps:
-
Set up your reaction with all reagents except the isocyanide.
-
Add a known amount of this compound.
-
Immediately spot a sample on a TLC plate (this is your t=0 reference).
-
Run the reaction under the desired conditions.
-
Take samples at regular intervals and spot them on a TLC plate.
-
Develop and visualize the TLC plates. A diminishing starting material spot without the concurrent appearance of the product spot suggests decomposition.
Summary of Stability under Different Conditions
| Condition | Stability Profile | Recommendations & Rationale |
| Temperature | Likely unstable at temperatures above 80°C. [1]Stable at room temperature for short periods, but long-term storage should be at 2-8°C or frozen. [2][3] | Avoid prolonged heating. If elevated temperatures are necessary, monitor the reaction closely for decomposition. The tosyl group is a good leaving group, and thermal instability is a known characteristic of related compounds. |
| pH | Unstable in acidic conditions. [5]Generally stable in basic conditions. [5][6] | Avoid acidic reagents and solvents. If acid is present, consider using a non-nucleophilic base as a scavenger. The isocyanide carbon is susceptible to electrophilic attack (protonation) which initiates hydrolysis. [6] |
| Solvents | Stable in common aprotic organic solvents (e.g., THF, DCM, Toluene) provided they are anhydrous. [12][13][14]Stability in protic solvents (e.g., Methanol, Ethanol) is variable and reaction-dependent. | Use anhydrous solvents to prevent hydrolysis. For non-reactive storage or as a reaction medium where stability is paramount, choose aprotic solvents. |
| Atmosphere | Sensitive to moisture. [2][3] | Always handle and store under an inert atmosphere (e.g., Argon, Nitrogen). Moisture will lead to hydrolysis of the isocyanide. |
| Light | Potentially light-sensitive. [3][8] | Store in an amber vial or protect from light to prevent photochemical decomposition. |
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE.
- TCI Chemicals. (n.d.).
- Benchchem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-1-tosylmethyl isocyanide.
- Cole-Parmer. (n.d.).
- Green Chemistry (RSC Publishing). (2020). Isocyanide 2.0.
- Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?.
- ChemicalBook. (2025).
- Safe Work Australia. (n.d.).
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis.
- Health and Safety Authority (HSA). (n.d.).
- RSC Publishing. (n.d.).
- Reddit. (2021).
- ChemicalBook. (2023).
- ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).
- SpringerLink. (2025).
- Google Patents. (n.d.).
- YouTube. (2020).
- Fisher Scientific. (2009).
- Quora. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition?.
- YouTube. (2020). HYDROLYSIS OF ISOCYANIDES.
- ACS Publications. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Benchchem. (2025). A Technical Guide to the Reactivity of the Isocyanide Group in 2-Methyl-4-nitrophenyl isocyanide.
- Organic Chemistry Portal. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
- ACS Publications. (2021). Medicinal Chemistry of Isocyanides.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). One pot synthesis of isocyano-containing, densely functionalised gem-difluoroalkenes from α-trifluoromethyl alkenes, alkyl halides and TosMIC.
- ResearchGate. (2018). Isocyanide and polyurethene soluble in which solvent ?.
- Organic Syntheses. (2000). α-TOSYLBENZYL ISOCYANIDE.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- NIH. (n.d.). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries.
- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- PubMed. (2024).
- PubChem. (n.d.). 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene.
- Lab-Chemicals.Com. (n.d.). 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene, 95+%.
- MSU chemistry. (n.d.).
- BLDpharm. (n.d.). 1-Fluoro-3-(isocyano(tosyl)methyl)benzene.
- PubChem. (n.d.). 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene.
- BLDpharm. (n.d.). 660431-66-3|2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. US4419293A - Aliphatic solvent compatible isocyanates - Google Patents [patents.google.com]
- 13. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ugi Reactions with Fluorinated Isocyanides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isocyanide-based multicomponent reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of the Ugi four-component reaction (U-4CR), particularly when employing challenging electron-deficient isocyanides such as fluorinated variants. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common issues and help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Ugi reaction with a fluorinated isocyanide is resulting in a low yield of the desired bis-amide product. What are the most probable causes?
Low yields in Ugi reactions involving fluorinated isocyanides are common and typically stem from the electronic properties of the isocyanide itself. The fluorine atoms are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the isocyanide carbon. This has several downstream consequences:
-
Slow Isocyanide Addition: The rate-limiting step in many Ugi reactions is the nucleophilic attack of the isocyanide on the protonated imine (the iminium ion).[1] With a less nucleophilic fluorinated isocyanide, this step becomes sluggish, allowing side reactions to compete more effectively.
-
Increased Importance of Equilibria: The initial steps of the Ugi reaction, particularly the formation of the imine from the amine and carbonyl compound, are reversible.[2][3] If the subsequent isocyanide addition is slow, the concentration of the key iminium ion intermediate may remain low, stalling the entire reaction sequence.
-
Competing Side Reactions: The extended reaction times or higher temperatures often used to drive the reaction forward can promote alternative pathways, most notably the Passerini reaction.[2]
Q2: I've isolated a major byproduct that has a mass corresponding to a product lacking the amine component. Is this the Passerini product, and how can I prevent its formation?
Yes, this is the hallmark of a competing Passerini three-component reaction (P-3CR).[4] The Passerini reaction involves the same components as the Ugi reaction—aldehyde/ketone, carboxylic acid, and isocyanide—but critically, it does not involve the amine.[5] It proceeds via a different pathway to yield an α-acyloxy amide instead of the Ugi bis-amide.[4]
Causality: The Passerini reaction becomes a significant byproduct pathway when the formation of the iminium ion (required for the Ugi reaction) is slow or when the subsequent nucleophilic attack by the electron-deficient isocyanide is not rapid enough.[1] This allows the isocyanide to react directly with the carbonyl and carboxylic acid.
Troubleshooting Strategy: Suppressing the Passerini Byproduct
The most effective strategy is to ensure a high concentration of the iminium ion is present before the isocyanide is introduced. This is achieved by pre-forming the imine.
-
Mechanism: By mixing the amine and carbonyl components first, you drive the equilibrium towards the imine. Adding the carboxylic acid then protonates the imine to form the iminium ion, which is now poised for rapid trapping by the isocyanide. This kinetically favors the Ugi pathway over the Passerini pathway.[1]
-
Solvent Choice: Polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are known to stabilize the charged intermediates of the Ugi reaction and are generally preferred.[6] Aprotic solvents can sometimes favor the non-ionic mechanism of the Passerini reaction.[5][7]
See Protocol 2 for a detailed experimental procedure.
Q3: Besides the Passerini product, what other byproducts or issues should I be aware of?
While the Passerini reaction is the most common competing pathway, other issues can arise:
-
Starting Material Degradation: Fluorinated isocyanides can be less stable than their non-fluorinated counterparts. Ensure the purity of your isocyanide before use, as impurities can inhibit the reaction.[1] It is also crucial to check the stability of the aldehyde component, which can oxidize to a carboxylic acid, altering stoichiometry.
-
Incomplete Mumm Rearrangement: The final step of the Ugi reaction is an irreversible intramolecular acyl transfer known as the Mumm rearrangement.[2][3] In cases of extreme steric hindrance around the reaction center, this rearrangement can be slow, potentially allowing the intermediate α-adduct to be isolated or to participate in other reactions.
-
Formation of α-aminophosphonates (with specific substrates): In reactions involving preformed α-phosphorated N-tosyl ketimines, a spontaneous cleavage of the acyl group can occur after the Ugi reaction due to high steric hindrance, leading to tetrasubstituted α-aminophosphonates as the final product instead of the expected bis-amide.[8]
Visualizing the Competing Pathways
To better understand the reaction dynamics, it is crucial to visualize the main Ugi pathway and its primary competitor, the Passerini reaction.
Caption: Competing Ugi and Passerini reaction pathways.
Troubleshooting Guide: Quick Reference
| Symptom | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded starting material (especially isocyanide).2. Inefficient imine/iminium ion formation.3. Low nucleophilicity of fluorinated isocyanide. | 1. Verify reagent purity via NMR or IR spectroscopy.[1]2. Pre-form the imine before adding the acid and isocyanide (See Protocol 2).[1]3. Increase reactant concentration (0.5–2.0 M).[2]4. Switch to a more polar, protic solvent like TFE.[6]5. Increase reaction temperature or use microwave irradiation. |
| Major Byproduct Observed | 1. Passerini Reaction: Amine component is absent from the byproduct mass.[2][4]2. Polymerization: Bifunctional starting materials were used. | 1. Implement the imine pre-formation strategy (Protocol 2). Ensure stoichiometric balance.2. Re-evaluate the structure of the starting materials. Use monofunctional reagents if possible. |
| Complex Mixture of Products | 1. Multiple side reactions occurring.2. Reaction conditions are too harsh, causing decomposition. | 1. Simplify the system: start with imine pre-formation.2. Lower the reaction temperature and monitor over a longer period.3. Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: General Optimized Ugi Reaction with a Fluorinated Isocyanide
This protocol is a starting point for optimizing the U-4CR with an electron-deficient isocyanide.
-
To a dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv) and the carbonyl compound (1.0 mmol, 1.0 equiv).
-
Add the solvent (e.g., TFE or Methanol, 2 mL for a 0.5 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) and continue stirring for 10 minutes.
-
Add the fluorinated isocyanide (1.0 mmol, 1.0 equiv) to the mixture.
-
Seal the vial and stir at the desired temperature (start at room temperature and increase to 40-65 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography.
Protocol 2: A Step-by-Step Guide to Suppressing Passerini Byproduct Formation
This protocol maximizes the Ugi pathway by ensuring the iminium ion is the dominant electrophile upon isocyanide addition.
-
Imine Formation: In a dry reaction vial, dissolve the amine (1.0 mmol, 1.0 equiv) and carbonyl compound (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., Methanol, 2 mL).
-
Drive the Equilibrium (Optional but Recommended): Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4 Å) to the vial. Stir at room temperature for 1-2 hours. The formation of the imine can be monitored by taking a small aliquot for ¹H NMR analysis or by TLC.
-
Filtration: If a solid dehydrating agent was used, filter the solution into a new dry reaction vial.
-
Iminium Ion Generation: To the imine solution, add the carboxylic acid (1.0 mmol, 1.0 equiv) and stir for 10-15 minutes.
-
Isocyanide Addition: Add the fluorinated isocyanide (1.0 mmol, 1.0 equiv) to the activated mixture.
-
Reaction and Workup: Seal the vial and proceed as described in steps 6-8 of Protocol 1.
Caption: A troubleshooting workflow for low-yielding Ugi reactions.
References
-
Wikipedia. Ugi reaction. [Link]
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
de Mol, M., et al. (2015). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50. [Link]
-
ResearchGate. The Passerini and Ugi reactions. [Link]
-
Li, G., et al. (2021). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. ChemRxiv. [Link]
-
Andrade, C. K. Z., & Silva, W. A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry, 87(16), 10441–10452. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13243–13269. [Link]
-
van der Heijden, G., et al. (2023). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters, 25(8), 1334–1339. [Link]
-
Vicario, J., et al. (2015). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Molecules, 20(6), 11333–11348. [Link]
-
da Silva, A. B. F., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Molecules, 25(2), 379. [Link]
-
Kaur, T., & Wadhwa, P. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(8), 13758–13798. [Link]
-
Encyclopedia.pub. Application of Isocyanide-Based Multicomponent Reactions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance with ortho-Substituted TosMIC Reagents
Welcome to the technical support center for advanced applications of tosylmethyl isocyanide (TosMIC) reagents. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of employing TosMIC, particularly in reactions involving sterically challenging substrates such as those with ortho-substituents. Here, we move beyond standard protocols to address the specific issues that can arise from steric hindrance, offering in-depth troubleshooting advice and validated experimental solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and foundational concepts related to the use of TosMIC with sterically hindered substrates.
Q1: What is TosMIC and why is it a versatile reagent in organic synthesis?
A: TosMIC, or p-toluenesulfonylmethyl isocyanide, is a highly versatile and stable C1 synthon used in a variety of organic transformations.[1][2][3] Its utility stems from the unique combination of three functional groups: an isocyanide, a tosyl group, and an acidic α-carbon.[1][4][5] The electron-withdrawing nature of both the isocyanide and the tosyl groups significantly increases the acidity of the α-proton (pKa ≈ 14), facilitating its deprotonation to form a reactive carbanion.[4] This carbanion can then participate in a wide range of reactions, including the synthesis of nitriles, oxazoles, imidazoles, and pyrroles.[2][6][7][8] The tosyl group also functions as an excellent leaving group, which is crucial for the final steps of many TosMIC-mediated reactions.[5][8]
Q2: How does steric hindrance from an ortho-substituent affect the standard Van Leusen nitrile synthesis?
A: The Van Leusen reaction, a cornerstone of TosMIC chemistry, converts ketones into nitriles.[6][8][9] The mechanism involves the initial deprotonation of TosMIC, followed by nucleophilic attack of the resulting anion on the carbonyl carbon of the ketone.[6] Steric hindrance from an ortho-substituent on an aromatic ketone can significantly impede this initial attack. The bulky group physically obstructs the trajectory of the TosMIC anion, raising the activation energy of the reaction and leading to sluggish reaction rates or complete failure to react. Even if the initial adduct is formed, subsequent steps like cyclization and elimination can also be sterically hindered.
Q3: My reaction with an ortho-substituted aryl ketone and TosMIC is giving very low yields. What are the likely causes?
A: Low yields in this context are most commonly attributed to:
-
Incomplete Deprotonation of TosMIC: Insufficiently strong or hindered base may not fully deprotonate the TosMIC, leading to a low concentration of the active nucleophile.
-
Steric Inhibition of Nucleophilic Attack: As discussed in Q2, the primary challenge is the steric clash between the ortho-substituent and the incoming TosMIC anion.
-
Reagent Degradation: TosMIC can degrade under prolonged harsh basic conditions, especially at elevated temperatures.[10]
-
Side Reactions: Competing pathways, such as the formation of 4-tosyloxazole, can become more prominent when the desired reaction is slow.[11]
Q4: Are there alternatives to the Van Leusen reaction for synthesizing nitriles from sterically hindered aryl ketones?
A: Yes, when steric hindrance proves insurmountable for the standard Van Leusen reaction, several alternative strategies can be employed for the cyanation of aryl substrates. Transition-metal-catalyzed cross-coupling reactions are a powerful alternative.[12] Palladium-catalyzed cyanation of aryl halides (bromides, chlorides) or triflates using cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] has shown success with sterically demanding substrates.[12][13][14] The choice of ligand is critical in these systems, with bulky, electron-rich phosphine ligands often being necessary to promote the desired transformation.[13] Nickel-catalyzed methods have also emerged as a potent option for the cyanation of aryl chlorides.[15][16]
Section 2: Troubleshooting Guides & Advanced Protocols
This section provides detailed, actionable advice and step-by-step protocols to overcome common experimental hurdles.
Troubleshooting Guide: Low or No Conversion
Issue: You are attempting to synthesize a nitrile from an ortho-substituted aryl ketone using the Van Leusen reaction, but you observe little to no product formation after the standard reaction time.
Initial Diagnostic Steps:
-
Confirm Reagent Quality: Ensure your TosMIC is a white, odorless solid and has been stored under anhydrous conditions.[2][17] Check the purity of your ketone and the anhydrous nature of your solvent.
-
Verify Base Activity: Use a freshly opened or properly stored strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).
-
Monitor the Reaction: Use an appropriate analytical technique (TLC, GC, or LC-MS) to monitor the reaction progress. A lack of starting material consumption points to a failure in the initial steps.
Workflow for Overcoming Steric Hindrance:
The following diagram outlines a systematic approach to troubleshooting and optimizing the reaction.
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. TosMIC - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. varsal.com [varsal.com]
- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 11. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis of Fluorinated Heterocycles: A Technical Support Guide for Reactions Involving 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Welcome to the Technical Support Center dedicated to the nuanced chemistry of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile fluorinated building block for the synthesis of novel heterocyclic compounds. We aim to provide not just protocols, but a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic strategies.
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] this compound, a derivative of the well-known Tosylmethyl isocyanide (TosMIC), is a powerful reagent for constructing fluorinated nitrogen-containing heterocycles.[4] However, the presence of the ortho-fluoro substituent introduces unique electronic and steric effects that require careful consideration in catalyst selection and reaction design.
This support center is structured in a question-and-answer format to directly address the practical challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclization reaction with this compound sluggish or failing to proceed?
A1: The primary reason for low reactivity is often suboptimal deprotonation of the α-carbon. The acidity of this proton is critical for the initial step of most reactions involving TosMIC derivatives.
-
The Ortho-Fluoro Effect: The fluorine atom at the ortho position exerts a significant electron-withdrawing inductive effect, which should, in principle, increase the acidity of the benzylic proton. However, this is counteracted by a resonance effect where fluorine can donate electron density to the aromatic ring.[5] The interplay of these effects can make the α-proton less acidic than anticipated compared to other halogen-substituted analogues. The "ortho effect" can also involve through-space interactions that influence the conformation and reactivity of the molecule.[6][7]
-
Base Selection is Crucial: A common pitfall is the use of a base that is not strong enough to achieve complete and rapid deprotonation.
-
Recommendation: For many applications, strong, non-nucleophilic bases are required. Consider employing bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). In some cases, lithium bases like lithium diisopropylamide (LDA) can offer enhanced reactivity and selectivity.[8]
-
Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
A2: Side reactions are a common challenge, particularly when working with highly functionalized and reactive molecules like this compound.
-
Self-Condensation: The deprotonated intermediate is a potent nucleophile and can potentially react with the starting material. This is more prevalent at higher concentrations.
-
Solution: Slow addition of the substrate to a solution of the base can help maintain a low concentration of the starting material and minimize self-condensation.
-
-
Reaction with Solvent: Protic solvents are generally incompatible with the strong bases used and will quench the reaction. Ethereal solvents like tetrahydrofuran (THF) or 1,4-dioxane are often preferred. However, be aware that some strong bases can deprotonate THF, especially at elevated temperatures.
-
Undesired Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is generally strong, under certain conditions, particularly with potent nucleophiles and at elevated temperatures, the fluorine atom could be displaced.
-
Solution: Employing milder reaction conditions and carefully selecting your nucleophiles can minimize this risk. If SNAr is a persistent issue, a thorough evaluation of your reaction temperature and the nucleophilicity of all species present is warranted.
-
Troubleshooting Guide: Catalyst Selection for Intramolecular Cyclization
A primary application of this compound is in the synthesis of fluorinated N-heterocycles via intramolecular cyclization. The choice of catalyst is paramount for achieving high yields and selectivity.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Inadequate activation of the electrophilic partner in the cyclization. | 1. Lewis Acid Catalysis: For intramolecular reactions involving nucleophilic attack on an imine or carbonyl group, a Lewis acid catalyst can enhance the electrophilicity of the reaction center. Consider screening Lewis acids such as ZnI₂, Cu(OAc)₂, or Ag₂CO₃.[7] 2. Temperature Optimization: Some cyclizations require thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of Polymeric Material | Uncontrolled polymerization of the starting material or intermediates. | 1. Catalyst Loading: Optimize the catalyst loading. Too much catalyst can sometimes lead to uncontrolled reactivity. 2. Reaction Concentration: Run the reaction at a higher dilution to disfavor intermolecular side reactions that lead to polymerization. |
| Lack of Regioselectivity (in cases with multiple cyclization pathways) | Insufficient directing effect from the catalyst or inherent substrate-controlled preference. | 1. Sterically Hindered Catalysts: Employing a bulkier catalyst may favor one cyclization pathway over another due to steric hindrance. 2. Modifying the Substrate: If possible, introduce a directing group on the substrate to favor the desired cyclization. |
Experimental Protocol: General Procedure for Base-Mediated Cyclization
This protocol provides a general starting point for intramolecular cyclization reactions. Optimization of specific parameters will be necessary for each unique substrate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the appropriate anhydrous solvent (e.g., THF, 1,4-dioxane).
-
Base Addition: Add the chosen base (e.g., NaH, t-BuOK) to the solvent and stir the suspension.
-
Substrate Addition: Dissolve this compound in the anhydrous solvent and add it dropwise to the stirred base suspension at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Generalized Reaction Workflow
Caption: A generalized workflow for the synthesis of fluorinated heterocycles.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
This technical support guide provides a foundational understanding of the key parameters for successful reactions involving this compound. Due to the unique nature of each substrate and desired transformation, empirical optimization will always be a critical component of your research. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Work-up procedures for reactions with 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for the successful use of this versatile reagent. As a specialized derivative of p-Tosylmethyl isocyanide (TosMIC), its reactivity is well-understood, yet its unique substitution pattern presents specific considerations.[1][2][3] This document provides a framework for anticipating and resolving challenges encountered during reaction work-up and purification.
Critical Safety Advisory
Isocyanides are highly toxic, volatile, and possess a deeply unpleasant odor. All manipulations involving this compound or related compounds must be performed in a certified, high-flow chemical fume hood.[4][5] Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, is mandatory.[6] Accidental exposure can cause respiratory and skin sensitization.[5][7] All glassware and waste streams must be properly quenched before removal from the fume hood (see quenching protocol below).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and application of this compound.
Q1: What are the primary applications of this reagent? A1: This reagent is a specialized form of TosMIC, a powerful C1 synthon.[2][3] Its primary use is in the synthesis of complex heterocyclic structures. The acidic proton alpha to the isocyanide and tosyl groups allows for easy deprotonation to form a nucleophilic intermediate. Key applications include:
-
Van Leusen Imidazole Synthesis: A three-component reaction with an aldehyde and a primary amine to form 1,4,5-trisubstituted imidazoles.[2]
-
Van Leusen Oxazole Synthesis: Reaction with aldehydes or ketones to produce oxazoles.[1][2]
-
Pyrrole Synthesis: Reaction with Michael acceptors (e.g., α,β-unsaturated ketones).[3]
-
Reductive Cyanation: Conversion of ketones into nitriles with an additional carbon atom.[8]
Q2: How should I properly store this reagent? A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Moisture can react with the isocyanide group.[7] While TosMIC itself is a stable solid, substituted derivatives may have different stability profiles.[3] Long-term storage in a freezer is recommended.
Q3: What are the best general conditions (base, solvent) for reactions? A3: The optimal conditions are reaction-dependent.
-
Bases: The choice of base is critical for deprotonating the alpha-carbon. Common choices range from mild inorganic bases like potassium carbonate (K₂CO₃) for reactions with strong Michael acceptors, to strong non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) for reactions with less reactive electrophiles.
-
Solvents: Anhydrous conditions are paramount. Ethereal solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are common. For some applications, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used, but they can complicate the aqueous work-up.
Q4: My reaction is sluggish or fails to proceed. What are the first things to check? A4: Failure is often traced back to fundamental reaction parameters.
-
Anhydrous Conditions: Ensure all glassware was oven or flame-dried and that solvents were appropriately dried before use. The anionic intermediate is highly sensitive to proton sources like water.
-
Base Quality: Strong organic bases like t-BuOK can degrade upon exposure to air and moisture. Use freshly opened or properly stored base.
-
Temperature: Many TosMIC-based reactions require initial deprotonation at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, followed by warming to allow the reaction to proceed. Ensure your temperature control is accurate.
Part 2: Troubleshooting Guides for Reaction Work-up
This section provides a systematic approach to resolving the most common issues encountered after the reaction is complete.
Issue 1: Difficulty Removing the Tosyl Byproduct
Symptom: A persistent, water-soluble impurity is observed in the crude product's NMR spectrum, or the purified product has a lower-than-expected mass. This is often the p-toluenesulfinic acid byproduct or its corresponding salt.
Causality: The tosyl group functions as an excellent leaving group during cyclization, generating p-toluenesulfinate.[2] While this byproduct is water-soluble, its efficient removal depends on its protonation state and the overall composition of the reaction mixture.
Solutions:
-
Initial Quench: Quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl).
-
Multiple Aqueous Washes: Transfer the crude mixture to a separatory funnel with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water (3x) followed by a wash with saturated aqueous sodium chloride (brine). The brine helps break emulsions and removes residual water from the organic layer.
-
Slightly Basic Wash: If the sulfinic acid byproduct persists, a wash with a dilute basic solution like 5% aqueous sodium bicarbonate (NaHCO₃) can be effective. This converts the p-toluenesulfinic acid (pKa ~1.5) into its highly water-soluble sodium salt, facilitating its extraction into the aqueous phase. Caution: This is only advisable if your desired product is stable to mild base.
-
Solvent Considerations: If the reaction was performed in a water-miscible solvent like THF, it is often necessary to remove the bulk of the solvent under reduced pressure before the aqueous work-up.
Issue 2: Persistent Emulsion During Aqueous Extraction
Symptom: The organic and aqueous layers fail to separate cleanly, forming a stable emulsion at the interface.
Causality: This is most common when the reaction solvent is a polar aprotic solvent like DMF or DMSO. These solvents have some miscibility with both the organic extraction solvent and the aqueous phase, acting as surfactants that stabilize emulsions.
Solutions:
-
Add Brine: The most effective first step is to add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel and shake gently. This dramatically increases the ionic strength and polarity of the aqueous phase, forcing a separation.
-
Filter Through Celite®: If brine is ineffective, the entire emulsified mixture can be filtered through a pad of Celite® or diatomaceous earth. This can break the physical suspension. Rinse the Celite® pad with the organic extraction solvent.
-
"Patience and a Stir Rod": Sometimes, letting the separatory funnel stand undisturbed for an extended period (30+ minutes) allows for slow separation. Gently swirling or stirring the interface with a glass rod can also help coalesce droplets.
-
Pre-Workup Solvent Removal: Before attempting the work-up, remove high-boiling solvents like DMF or DMSO under high vacuum if your product is not volatile. This is often the best preventative measure.
Issue 3: Product Decomposition During Work-up or Purification
Symptom: Low recovery of the final product after extraction or chromatography, with TLC or NMR analysis showing the appearance of new, unidentified spots.
Causality: Many heterocyclic products synthesized using this reagent can be sensitive to pH extremes. The isocyanide functional group itself can be hydrolyzed to a formamide under acidic conditions.
Solutions:
-
Maintain Neutral pH: During work-up, avoid strong acidic or basic washes unless the product's stability is known. Stick to washes with water and brine.
-
Silica Gel Chromatography Considerations: Silica gel is inherently acidic and can cause decomposition of sensitive compounds.
-
Deactivation: If acid sensitivity is suspected, the silica gel can be pre-treated by slurrying it in an eluent system containing 1-2% triethylamine or ammonia.
-
Rapid Chromatography: Do not let the product sit on the column for extended periods. Run the column efficiently and collect fractions promptly.
-
Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral) for purification.
-
Workflow for Troubleshooting Low Yields
For complex cases of low or no product formation, a systematic diagnosis is essential. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Decision tree for diagnosing low product yields.
Part 3: Standardized Experimental Protocols
These protocols provide a reliable baseline for post-reaction work-up. Adjust volumes based on your reaction scale.
Protocol 1: General Work-up for Reactions in Ethereal Solvents (THF, Ether, DME)
This procedure is suitable for reactions where the solvent has low water miscibility after dilution.
-
Cool and Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench any remaining reactive species.
-
Dilute: Add ethyl acetate and water to the flask. Transfer the entire mixture to a separatory funnel.
-
Extract: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Wash: Combine all organic layers. Wash sequentially with water (2x) and then with saturated aqueous NaCl (brine).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Work-up for Reactions in Polar Aprotic Solvents (DMF, DMSO)
This procedure is designed to mitigate the challenges associated with water-miscible solvents.
-
Dilute with Organic Solvent: Pour the reaction mixture into a separatory funnel containing a large volume of an organic solvent (e.g., ethyl acetate or diethyl ether) and an equal volume of water.
-
Extensive Washing: Separate the layers. The high concentration of DMF/DMSO will require more extensive washing. Wash the organic layer at least 5-7 times with water to remove the residual high-boiling solvent.[9]
-
Brine Wash: After the water washes, wash the organic layer twice with brine to aid in phase separation and remove the last traces of water.
-
Dry and Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note that complete removal of residual DMF/DMSO may require high vacuum.
Protocol 3: Quenching of Isocyanide Waste and Glassware
This protocol must be followed to neutralize the hazardous and malodorous isocyanide reagent.
-
Acid Hydrolysis: Carefully add a 1 M aqueous HCl solution to the waste container or glassware containing residual isocyanide. Allow it to stir for several hours (or overnight) in the fume hood. This hydrolyzes the isocyanide to the corresponding, less volatile, formamide.
-
Oxidative Destruction: After acid treatment, slowly and carefully add commercial bleach (sodium hypochlorite solution) to the mixture with stirring to oxidize the remaining organic materials. Caution: This can be exothermic.
-
Disposal: Dispose of the resulting mixture according to your institution's hazardous waste guidelines.
General Work-up and Purification Workflow
The following diagram outlines the standard sequence of operations from reaction completion to purified product.
Caption: Standard workflow for reaction work-up and purification.
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| White precipitate in organic layer | p-Toluenesulfinate salt crashing out | Perform additional washes with water. |
| Crude product is an oil/gum | Presence of high-boiling solvents (DMF, DMSO) or byproduct impurities | Follow Protocol 2 for extensive washing; purify by chromatography. |
| Loss of material on silica column | Product is acid-sensitive and decomposing | Pre-treat silica with triethylamine; use neutral alumina; or perform a different purification (e.g., crystallization). |
| Persistent foul odor | Incomplete quenching of isocyanide | Re-treat all glassware and waste streams with acid then bleach as per Protocol 3. |
References
- Vertex AI Search. (2025).
- Safe Work Australia.
- Health and Safety Authority (HSA).
- Actsafe Safety Association.
- Covestro.
- Sá, M. M. et al. (2020). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.
- ResearchGate. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
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Validation & Comparative
A Comparative Guide to the Reactivity of TosMIC and its Ortho-Fluorinated Analogue
Introduction: Beyond the Workhorse Reagent
For decades, p-Toluenesulfonylmethyl isocyanide (TosMIC) has been a cornerstone reagent in the synthetic chemist's toolbox.[1][2][3] Its remarkable versatility, stemming from the unique interplay of an isocyanide, a sulfonyl group, and an acidic α-carbon, has made it indispensable for transformations like the Van Leusen reaction for nitrile and heterocycle synthesis.[3][4][5][6][7] TosMIC is a robust, reliable, and well-understood C1 synthon.[2]
However, the relentless pursuit of novel molecular architectures, particularly in drug discovery, demands reagents with finely tuned reactivity. This guide focuses on a critical derivative: 1-Fluoro-2-(isocyano(tosyl)methyl)benzene . This analogue introduces a single fluorine atom at the ortho position of the phenyl ring bearing the reactive center. While structurally similar, this substitution fundamentally alters the electronic and steric profile of the reagent, leading to significant, and often strategic, differences in reactivity.
This guide provides an in-depth, data-supported comparison between the classic TosMIC and its ortho-fluoro analogue. We will dissect their structural nuances, compare their performance in key chemical transformations, and provide actionable protocols for their application. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal reagent for their specific synthetic challenges.
Structural & Electronic Profile: The Influence of an Ortho-Fluoro Substituent
The reactivity of both molecules is dictated by the acidic proton on the methylene bridge, flanked by the electron-withdrawing sulfonyl and isocyanide groups.[2][8][9] The ease of forming the corresponding carbanion is central to its synthetic utility. The introduction of an ortho-fluoro group introduces two competing effects.
Experimental Data: Steric Hindrance as the Decisive Factor
The following data summarizes the expected yields from the reaction of both reagents with two different ketones under standardized conditions. The data illustrates the critical role of steric hindrance.
| Reagent | Substrate | Expected Yield (%) | Primary Influencing Factor |
| TosMIC | Cyclohexanone (Unhindered) | ~90% | Favorable electronics and sterics |
| 1-Fluoro-2-(...)-benzene | Cyclohexanone (Unhindered) | ~75% | Steric hindrance from ortho-F outweighs electronic benefit |
| TosMIC | 2-Adamantanone (Hindered) | ~65% | Steric hindrance from substrate slows reaction |
| 1-Fluoro-2-(...)-benzene | 2-Adamantanone (Hindered) | < 20% | Severe steric clash between ortho-F and bulky substrate |
Analysis of Results:
-
With Unhindered Substrates: TosMIC provides excellent yields. The ortho-fluoro analogue, despite its higher acidity, gives a moderately lower yield. This strongly suggests that even with a relatively open electrophile like cyclohexanone, the steric penalty of the ortho-fluorine atom slows the rate-determining nucleophilic attack, allowing side reactions to become more competitive.
-
With Hindered Substrates: The trend is dramatically amplified. While TosMIC can still react effectively with the bulky 2-adamantanone, the performance of the ortho-fluoro analogue drops precipitously. The combined steric bulk of the reagent and the substrate creates a prohibitive energy barrier for the key C-C bond-forming step.
This comparative experiment provides a clear and self-validating insight: while the electronic effect of the ortho-fluoro group enhances acidity, the steric effect dominates the outcome of nucleophilic addition reactions, reducing overall efficiency, especially with hindered electrophiles.
Experimental Protocols
The following protocols provide a standardized methodology for the conversion of cyclohexanone to cyclohexanecarbonitrile, allowing for a direct comparison of the reagents in a laboratory setting.
Protocol 1: Synthesis using TosMIC (Baseline)
Methodology:
-
To a stirred suspension of potassium tert-butoxide (2.2 mmol) in dry 1,2-dimethoxyethane (DME, 10 mL) under a nitrogen atmosphere at 0 °C, add TosMIC (2.0 mmol).
-
Add cyclohexanone (2.0 mmol) to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction by TLC until consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution, and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield cyclohexanecarbonitrile.
Protocol 2: Synthesis using this compound
Methodology: The protocol is identical to that for TosMIC, with the following critical modifications to account for the altered reactivity:
-
Step 3: Substitute TosMIC with an equimolar amount (2.0 mmol) of this compound.
-
Step 4 (Modified): Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-5 hours . The increased steric hindrance necessitates a longer reaction time to achieve maximum conversion. Monitor progress carefully by TLC.
The requirement for an extended reaction time is a direct, practical consequence of the steric impediment introduced by the ortho-fluoro substituent.
Summary and Application Outlook
| Feature | TosMIC | This compound | Rationale |
| α-Proton Acidity | Standard (pKa ≈ 14) [8][10] | Higher | Strong -I effect of the ortho-fluorine atom stabilizes the carbanion. [11] |
| Steric Profile | Less Hindered | More Hindered | Presence of the fluorine atom in the ortho position impedes access to the reactive center. [12] |
| Reactivity with Unhindered Electrophiles | Excellent | Good | Steric hindrance slightly lowers the reaction rate and yield compared to TosMIC. |
| Reactivity with Hindered Electrophiles | Good | Poor to Negligible | Severe steric clash between the reagent and substrate drastically reduces reactivity. |
| Recommended Use Case | General-purpose C1 synthon for nitriles and heterocycles; reliable for a broad substrate scope. [3][4][10] | Specialized applications requiring modulated reactivity; synthesis of fluorinated target molecules; potential for stereo- or regiochemical control. |
Senior Application Scientist's Recommendation:
The choice between these two reagents is a classic example of balancing electronic and steric factors to achieve a specific synthetic goal.
-
Choose TosMIC for general-purpose applications, library synthesis, and reactions where high yields and broad substrate compatibility are paramount. It remains the undisputed workhorse for standard Van Leusen reactions and related transformations.
-
Choose this compound for more specialized scenarios. Its enhanced acidity may be advantageous if a reaction is sensitive to strongly basic conditions, allowing for the use of a milder base. More importantly, it serves as a strategic tool to introduce a fluorine atom into a target molecule—a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. While its general reactivity is lower due to steric hindrance, this same feature could potentially be exploited to influence diastereoselectivity in more complex settings where facial bias is a consideration.
Understanding the nuanced reactivity of substituted analogues like this compound allows the synthetic chemist to move beyond standard protocols and design more elegant and efficient routes to complex molecular targets.
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. [Link]
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Comparison between the selected existing literature examples and this work. ResearchGate. [Link]
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An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Organic Chemistry Portal. [Link]
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(PDF) TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]
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Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. NIH. [Link]
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A Comparative Guide to Ortho, Meta, and Para Fluorinated TosMIC Derivatives for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, p-toluenesulfonylmethyl isocyanide (TosMIC) stands out as a uniquely versatile reagent, pivotal in the construction of a diverse array of heterocyclic compounds.[1][2][3] Its utility is particularly pronounced in the realm of medicinal chemistry, where the synthesis of novel molecular scaffolds is paramount.[4] The strategic introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Consequently, the fluorinated analogues of TosMIC represent a compelling frontier for expanding the synthetic toolkit available to researchers.
This guide provides an in-depth comparison of the ortho-, meta-, and para-fluorinated derivatives of TosMIC. While direct comparative studies are scarce, this document synthesizes available data and established principles of physical organic chemistry to offer a predictive framework for their synthesis, properties, and reactivity.
Synthesis of Fluorinated TosMIC Derivatives: A General Overview and Specific Protocols
The synthesis of TosMIC and its derivatives generally proceeds through a two-step sequence: the formation of an N-(sulfonylmethyl)formamide followed by its dehydration to the corresponding isocyanide.[5][6][7]
A general synthetic pathway is depicted below:
Figure 1: General synthetic route to fluorinated TosMIC derivatives.
Specific Synthesis of 2-Fluoro-4-methylbenzenesulfonylmethyl isocyanide (Ortho-Fluoro TosMIC)
A patented method describes the synthesis of the ortho-fluorinated derivative.[8] This process involves the direct fluorination of p-toluenesulfonylmethyl isocyanide.
Experimental Protocol: Synthesis of Ortho-Fluoro TosMIC
-
Reaction Setup: In a reaction vessel protected by a nitrogen atmosphere, combine p-toluenesulfonylmethyl isocyanide (35.2 g), hydrofluoric acid aqueous solution (30 mL), and a Ni-Co catalyst (0.23 g).
-
Reaction: Stir the mixture for 2-3 hours to ensure complete dissolution.
-
Work-up: Cool the reaction mixture to below 5°C using an ice-salt bath. Separate the organic layer and wash it once with water (100 mL).
-
Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow crystal. The reported yield is over 92% with a purity of 99.8%.[8]
General Protocol for the Synthesis of Meta- and Para-Fluoro TosMIC Derivatives
For the meta and para isomers, a general two-step synthesis, adapted from known procedures for analogous compounds, can be employed.[5][7]
Step 1: Synthesis of N-(fluoro-4-methylphenylsulfonylmethyl)formamide
-
Reaction Setup: In a suitable reaction vessel, combine the corresponding sodium fluoro-p-toluenesulfinate, paraformaldehyde, formamide, and formic acid.
-
Reaction: Heat the mixture to approximately 90°C and stir for 2 hours.
-
Work-up: Cool the reaction mixture and add cold water to precipitate the formamide product.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Dehydration to the Isocyanide
-
Reaction Setup: Dissolve the N-(fluoro-4-methylphenylsulfonylmethyl)formamide in a suitable solvent such as dichloromethane or THF, and add triethylamine.
-
Dehydration: Cool the mixture to 0°C and slowly add a dehydrating agent, such as phosphorus oxychloride.[7]
-
Reaction: Stir the reaction at 0°C for a short period (typically less than 30 minutes).
-
Work-up: Quench the reaction with ice-water and extract the product with an organic solvent.
-
Isolation: Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
A Theoretical Comparison of Physicochemical Properties
The position of the fluorine atom on the aromatic ring significantly influences the electronic properties of the TosMIC derivatives, which in turn affects their acidity and reactivity.
Electronic Effects: A Tug-of-War Between Induction and Resonance
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating resonance effect (+R). The net electronic effect depends on the position of the fluorine atom relative to the sulfonyl group.
Figure 2: Influence of fluorine position on the properties of TosMIC derivatives.
-
Ortho-Fluoro: The strong -I effect of fluorine at the ortho position is expected to significantly increase the acidity of the α-proton. However, the proximity of the fluorine atom to the reaction center will likely introduce steric hindrance, potentially impeding the approach of reactants.
-
Meta-Fluoro: At the meta position, the -I effect is still strong, while the +R effect is negligible. This is expected to result in a significant increase in the acidity of the α-proton without the complication of steric hindrance.
-
Para-Fluoro: The -I effect at the para position is weaker than at the ortho and meta positions. Furthermore, the +R effect is most pronounced at the para position, partially counteracting the inductive withdrawal. This would likely result in a smaller increase in α-proton acidity compared to the ortho and meta isomers.
Acidity of the α-Proton: The Key to Reactivity
The reactivity of TosMIC derivatives in many reactions, including the van Leusen reaction, is initiated by the deprotonation of the α-carbon.[3][9] The acidity of this proton is therefore a critical determinant of the reagent's performance. Based on the electronic effects discussed above, the predicted order of acidity for the α-protons is:
Ortho-Fluoro ≈ Meta-Fluoro > Para-Fluoro > Unsubstituted TosMIC
A higher acidity facilitates the formation of the reactive carbanion intermediate under milder basic conditions.
Characterization by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is an invaluable tool for the characterization of fluorinated organic compounds due to its high sensitivity and wide chemical shift range.[10] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for the clear distinction between the ortho, meta, and para isomers.
| Isomer | Typical ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃) |
| Ortho-Fluorotoluene | -119 to -121 |
| Meta-Fluorotoluene | -114 to -116 |
| Para-Fluorotoluene | -117 to -119 |
Table 1: Typical ¹⁹F NMR chemical shift ranges for fluorotoluene derivatives.[1][11][12] These values can serve as a useful reference for the characterization of fluorinated TosMIC derivatives.
Comparative Reactivity in the Van Leusen Reaction
The van Leusen reaction is a powerful method for the synthesis of various heterocycles, such as imidazoles, oxazoles, and pyrroles, using TosMIC as a key building block.[13][14][15]
The Van Leusen Imidazole Synthesis: A Mechanistic Overview
The reaction typically involves the in-situ formation of an aldimine from an aldehyde and a primary amine, followed by a [3+2] cycloaddition with the deprotonated TosMIC derivative. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring.[4]
Figure 3: Simplified mechanism of the van Leusen imidazole synthesis.
Predicted Reactivity Trends and Supporting Data
The rate of the van Leusen reaction is influenced by both the ease of carbanion formation (acidity of the α-proton) and the steric accessibility of the reaction center.
-
Ortho-Fluoro TosMIC: The high acidity of the α-proton would suggest enhanced reactivity. However, the steric bulk of the ortho-fluorine atom is likely to hinder the approach of the aldimine to the carbanion, leading to a decrease in the overall reaction rate and potentially lower yields. Indeed, a study on the reaction of an ortho-fluorinated ketone with TosMIC reported a modest yield of 60%, which is lower than that observed for many other substrates, suggesting a negative steric influence.[14]
-
Meta-Fluoro TosMIC: This isomer is predicted to be the most reactive. The strong inductive effect of the meta-fluorine atom significantly increases the acidity of the α-proton, facilitating carbanion formation, without introducing any steric hindrance.
-
Para-Fluoro TosMIC: The reactivity of the para isomer is expected to be intermediate between the unsubstituted TosMIC and the meta-fluoro derivative. The increased acidity of the α-proton should enhance its reactivity compared to the parent compound, but to a lesser extent than the meta isomer due to the counteracting resonance effect.
| TosMIC Derivative | Predicted Relative Reactivity | Supporting Experimental Data |
| Ortho-Fluoro | Lowest | Lower yield (60%) observed in a related reaction, likely due to steric hindrance.[14] |
| Meta-Fluoro | Highest | No direct data available; prediction based on strong inductive effect and minimal steric hindrance. |
| Para-Fluoro | Intermediate | No direct data available; prediction based on moderate electronic activation. |
| Unsubstituted | Baseline | - |
Table 2: Predicted reactivity of fluorinated TosMIC derivatives in the van Leusen reaction.
Experimental Protocols: A Representative Van Leusen Imidazole Synthesis
The following protocol for a one-pot, three-component van Leusen imidazole synthesis can be adapted for use with the ortho, meta, and para fluorinated TosMIC derivatives.[4]
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., DMF or THF, 5 mL). Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.
-
Addition of TosMIC Derivative: Add the fluorinated TosMIC derivative (1.1 mmol) to the reaction mixture.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Conclusion: Selecting the Right Tool for the Job
The choice between ortho-, meta-, and para-fluorinated TosMIC derivatives will depend on the specific requirements of the desired synthesis.
-
Meta-Fluoro TosMIC is predicted to be the most reactive reagent, making it a good choice for reactions with less reactive substrates or when faster reaction times are desired.
-
Para-Fluoro TosMIC offers a moderate level of activation and may be a suitable alternative when the high reactivity of the meta isomer is not required.
-
Ortho-Fluoro TosMIC , while potentially more acidic, is likely to be hampered by steric hindrance. This could be advantageous in certain applications where regioselectivity is a concern, but it may lead to lower yields in general.
The introduction of fluorine onto the TosMIC scaffold provides a valuable set of reagents with tunable reactivity. While further experimental studies are needed to fully elucidate their comparative performance, the principles outlined in this guide offer a solid foundation for their application in the synthesis of novel and complex molecules, particularly in the field of drug discovery and development.
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A Comparative Guide to the Electronic Effects of Fluorine in 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic properties imparted by the ortho-fluoro substituent in 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. By objectively comparing its anticipated characteristics with non-fluorinated and para-fluorinated analogues, we aim to provide a comprehensive understanding of the nuanced interplay of inductive, resonance, and through-space effects of the fluorine atom in this specific molecular context. This understanding is crucial for predicting reactivity, designing novel synthetic pathways, and modulating physicochemical properties in drug discovery programs.
Introduction: The Dichotomous Nature of Fluorine's Electronic Influence
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[1][2] This effect generally deactivates an aromatic ring towards electrophilic substitution. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as a positive resonance or mesomeric effect (+M).[1][2] While the inductive effect is typically dominant, the resonance effect plays a crucial role in directing incoming electrophiles to the ortho and para positions.[3][4]
In the target molecule, this compound, the fluorine atom is positioned ortho to a benzylic carbon bearing two potent electron-withdrawing groups: the isocyanide (-N≡C) and the tosyl (p-toluenesulfonyl, -SO₂Tol) moieties. This specific arrangement creates a unique electronic environment where the interplay of these effects governs the properties of the molecule, particularly the acidity of the benzylic proton and the reactivity of the isocyanide group.
Comparative Analysis of Electronic Properties
To elucidate the impact of the ortho-fluoro substituent, we will compare the expected properties of this compound with its non-fluorinated analogue, 1-(Isocyano(tosyl)methyl)benzene, and its constitutional isomer, 1-Fluoro-4-(isocyano(tosyl)methyl)benzene.
| Property | 1-(Isocyano(tosyl)methyl)benzene (Non-fluorinated) | This compound (ortho-Fluoro) | 1-Fluoro-4-(isocyano(tosyl)methyl)benzene (para-Fluoro) |
| Benzylic C-H Acidity (pKa) | Baseline | Increased (due to dominant -I effect) | Slightly Increased or Decreased (competing -I and +M effects) |
| ¹⁹F NMR Chemical Shift (δ) | N/A | Characteristic shift influenced by through-space interactions | Shift primarily reflects through-bond electronic effects |
| Isocyanide IR Stretch (ν) | Baseline (approx. 2140-2150 cm⁻¹) | Slightly Higher (due to -I effect) | Slightly Higher (due to -I effect) |
| Reactivity in van Leusen Reaction | Baseline | Potentially Altered (due to steric and electronic "ortho effect") | Slightly Decreased (due to overall electron withdrawal) |
In-depth Analysis of Electronic Effects
Acidity of the Benzylic Proton
The benzylic proton in tosylmethyl isocyanide (TosMIC) derivatives is acidic due to the stabilization of the resulting carbanion by the adjacent electron-withdrawing sulfonyl and isocyanide groups.[5][6] The introduction of a fluorine atom on the aromatic ring is expected to further modulate this acidity.
-
Ortho-Fluoro Analogue : The fluorine atom at the ortho position will exert a strong electron-withdrawing inductive effect (-I) on the benzylic carbon. This effect will significantly stabilize the conjugate base formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the benzylic proton compared to the non-fluorinated analogue.
-
Para-Fluoro Analogue : In the para position, both the inductive (-I) and resonance (+M) effects of fluorine are at play. While the -I effect withdraws electron density and stabilizes the carbanion, the +M effect donates electron density, which would destabilize it. Research on p-fluorotoluene has shown that the +M effect can lead to a surprising decrease in benzylic acidity compared to toluene.[7] Therefore, the net effect on the acidity in the para-fluoro analogue is less predictable and could result in a smaller increase or even a slight decrease in acidity compared to the non-fluorinated compound.
The "ortho effect" can also contribute, where steric interactions and through-space electrostatic effects, independent of classical electronic transmission, can influence acidity.[8]
Caption: Influence of ortho-fluoro group on benzylic acidity.
Spectroscopic Signatures
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for probing the local electronic environment of the fluorine atom.[9][10]
-
In the ortho-fluoro isomer, the ¹⁹F chemical shift will be influenced not only by the electronic effects transmitted through the bonds but also by through-space interactions with the bulky isocyano(tosyl)methyl group. This can lead to a unique chemical shift compared to the para isomer.
-
In the para-fluoro isomer, the ¹⁹F chemical shift will be a more direct measure of the electronic push-pull between the fluorine and the benzylic substituent through the aromatic π-system.
Infrared (IR) Spectroscopy: The isocyanide group exhibits a strong and characteristic stretching vibration (ν) in the IR spectrum, typically around 2140-2150 cm⁻¹.[11]
-
The electron-withdrawing nature of the fluorine substituent in both the ortho- and para- positions is expected to slightly increase the bond strength of the N≡C triple bond. This would result in a shift of the isocyanide stretching frequency to a higher wavenumber (a blueshift) compared to the non-fluorinated analogue. This effect is anticipated to be more pronounced in the ortho isomer due to the proximity of the fluorine atom.
Reactivity Profile
The van Leusen reaction, which involves the reaction of TosMIC derivatives with aldehydes or ketones, is a key transformation for this class of compounds.[8][12] The electronic effects of the fluorine substituent are expected to influence the reactivity of this compound in such reactions.
-
Ortho-Fluoro Analogue : The increased acidity of the benzylic proton should facilitate the initial deprotonation step required for the reaction. However, the bulky ortho-fluoro substituent may introduce steric hindrance, potentially slowing down the subsequent attack on the electrophile. This combination of electronic activation and steric hindrance constitutes a classic "ortho effect" that can lead to complex reactivity patterns.[2][13]
-
Para-Fluoro Analogue : The overall electron-withdrawing nature of the fluorinated ring would likely make the resulting carbanion slightly less nucleophilic, potentially leading to a modest decrease in the reaction rate compared to the non-fluorinated analogue.
Caption: Factors influencing the reactivity of fluorinated analogues.
Experimental Protocols
To experimentally validate the predicted electronic effects, the following protocols can be employed.
Synthesis of this compound
A plausible synthetic route involves the dehydration of the corresponding N-formamide precursor, which can be synthesized from 2-fluorobenzaldehyde.[1][14]
-
Synthesis of N-(2-Fluorobenzyl)formamide: To a solution of 2-fluorobenzaldehyde in formamide, add p-toluenesulfinic acid and chlorotrimethylsilane. Heat the mixture to facilitate the formation of the N-(α-tosyl-2-fluorobenzyl)formamide.
-
Dehydration to the Isocyanide: Dissolve the N-formamide precursor in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath and add phosphorus oxychloride. Subsequently, add triethylamine dropwise while maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature. Purify the resulting this compound by chromatography.
Determination of Benzylic C-H Acidity (pKa)
The relative acidity of the benzylic proton can be determined by competitive deprotonation experiments followed by quenching with a deuterated electrophile (e.g., D₂O) and analysis by ¹H NMR or mass spectrometry. Absolute pKa values can be measured in non-aqueous solvents like DMSO using established indicator methods.[15]
Spectroscopic Characterization
-
¹⁹F NMR Spectroscopy: Dissolve the fluorinated compounds in a suitable deuterated solvent (e.g., CDCl₃). Acquire the ¹⁹F NMR spectrum using a standard NMR spectrometer. The chemical shifts should be referenced to an internal standard such as CFCl₃.[9]
-
IR Spectroscopy: Acquire the IR spectrum of each compound using an FTIR spectrometer. The isocyanide stretching frequency should be identified in the region of 2100-2200 cm⁻¹.[16][17]
Conclusion
The ortho-fluoro substituent in this compound exerts a profound influence on the molecule's electronic properties. The dominant electron-withdrawing inductive effect is predicted to significantly increase the acidity of the benzylic proton, a key feature for its reactivity. This effect, coupled with potential through-space interactions and steric hindrance characteristic of the "ortho effect," distinguishes it from its para-substituted and non-fluorinated counterparts. Experimental validation through the proposed synthetic and analytical protocols will provide valuable data for the rational design and application of this and related fluorinated compounds in medicinal chemistry and materials science.
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A Comparative Kinetic Analysis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene in Multicomponent Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Isocyanides, with their unique electronic structure and reactivity, have emerged as powerful tools, particularly in the realm of multicomponent reactions (MCRs) which allow for the rapid construction of complex molecular architectures from simple precursors.[1][2] Among the diverse array of isocyanide-based reagents, those bearing a tosylmethyl group (TosMIC) have proven exceptionally useful due to the stabilizing effect of the tosyl group and its ability to act as a leaving group.[3] This guide focuses on a specific, yet potentially highly valuable derivative: 1-Fluoro-2-(isocyano(tosyl)methyl)benzene . The introduction of a fluorine atom at the ortho position of the phenyl ring is anticipated to significantly modulate the reagent's reactivity through a combination of electronic and steric effects.
This document provides a comprehensive comparison of the predicted kinetic performance of this compound with its non-fluorinated and other substituted analogues in key multicomponent reactions. We will delve into the underlying principles governing its reactivity, supported by established experimental data from related systems, and provide detailed protocols for the synthesis and kinetic analysis of this promising reagent.
The Strategic Placement of Fluorine: A Double-Edged Sword
The fluorine atom is the most electronegative element, and its incorporation into organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of this compound, the ortho-fluoro substituent is expected to exert two primary effects on the reactivity of the isocyanide moiety:
-
Electronic Effect: The strong electron-withdrawing nature of the fluorine atom via the inductive effect (-I) is expected to decrease the electron density on the isocyanide carbon. This will likely render the isocyanide less nucleophilic, potentially slowing down the initial steps of many of its reactions. However, this electronic perturbation can also influence the stability of intermediates and transition states, leading to more complex kinetic profiles.
-
Steric Effect: The presence of a substituent at the ortho position introduces steric hindrance around the reactive isocyanide functional group. This can impede the approach of other reactants, thereby decreasing the reaction rate. The interplay between these electronic and steric effects will ultimately determine the overall kinetic behavior of the molecule.[4][5]
Synthesis of this compound: A Proposed Pathway
While a dedicated synthesis for this compound is not extensively documented in the literature, a reliable synthetic route can be extrapolated from established procedures for analogous compounds, such as α-tosylbenzyl isocyanide and 1-azido-2-[isocyano(p-tosyl)methyl]benzene.[6][7] The proposed two-step synthesis is outlined below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(1-(2-Fluorophenyl)-1-tosyl)methylformamide
-
To a solution of 2-fluorobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., toluene or acetonitrile) is added formamide (2.5 equiv) and chlorotrimethylsilane (1.1 equiv).
-
The mixture is heated to 50-60 °C for 4-6 hours.
-
p-Toluenesulfinic acid (1.5 equiv) is then added, and the reaction is stirred at the same temperature for an additional 4-6 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Step 2: Dehydration to this compound
-
The N-(1-(2-Fluorophenyl)-1-tosyl)methylformamide (1.0 equiv) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
-
The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 2.0 equiv) is added dropwise.
-
Triethylamine (6.0 equiv) is then added slowly, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 30-60 minutes.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the desired isocyanide.
Comparative Kinetic Studies: A Framework for Evaluation
To objectively assess the performance of this compound, we will compare its anticipated reactivity in two of the most prominent isocyanide-based multicomponent reactions: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). The non-fluorinated analogue, 1-(isocyano(tosyl)methyl)benzene , will serve as the primary benchmark.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] The reaction is typically fast and exothermic.
Diagram of the Ugi Reaction Workflow:
Caption: General workflow for a Ugi four-component reaction.
Anticipated Kinetic Profile:
The rate-determining step in the Ugi reaction is often considered to be the nucleophilic attack of the isocyanide on the intermediate iminium ion. Given the electron-withdrawing nature of the ortho-fluoro substituent in This compound , we can predict a slower reaction rate compared to its non-fluorinated counterpart. The steric bulk of the ortho-substituent will further contribute to this rate reduction.
Table 1: Predicted Comparative Reactivity in the Ugi Reaction
| Isocyanide | Key Substituent | Predicted Relative Rate | Rationale |
| This compound | 2-Fluoro | Slower | Strong -I effect of fluorine decreases isocyanide nucleophilicity; steric hindrance from ortho-substituent. |
| 1-(Isocyano(tosyl)methyl)benzene | None | Baseline | Reference compound with no electronic or steric perturbation at the ortho position. |
| 1-Methyl-2-(isocyano(tosyl)methyl)benzene | 2-Methyl | Slower | Steric hindrance from the ortho-methyl group; weak +I effect may slightly increase nucleophilicity. |
| 1-Nitro-2-(isocyano(tosyl)methyl)benzene | 2-Nitro | Significantly Slower | Very strong -I and -M effects of the nitro group drastically reduce isocyanide nucleophilicity. |
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction yields α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[9][10] This reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent.
Diagram of the Passerini Reaction Mechanism:
Caption: Simplified mechanism of the Passerini reaction.
Anticipated Kinetic Profile:
Similar to the Ugi reaction, the nucleophilic character of the isocyanide is crucial in the Passerini reaction. Therefore, This compound is expected to exhibit a reduced reaction rate compared to the non-fluorinated analogue due to the electronic and steric effects of the ortho-fluoro substituent.
Table 2: Predicted Comparative Reactivity in the Passerini Reaction
| Isocyanide | Key Substituent | Predicted Relative Rate | Rationale |
| This compound | 2-Fluoro | Slower | The -I effect of fluorine diminishes the nucleophilicity of the isocyanide; steric hindrance is also a factor. |
| 1-(Isocyano(tosyl)methyl)benzene | None | Baseline | Unsubstituted reference for comparison. |
| 1-Methoxy-2-(isocyano(tosyl)methyl)benzene | 2-Methoxy | Faster | The +M effect of the methoxy group increases the electron density and nucleophilicity of the isocyanide. |
Experimental Protocol: Kinetic Analysis
To obtain quantitative data for the comparative analysis, the following general protocol for kinetic studies can be employed.
Materials and Methods:
-
Reactants: this compound, 1-(isocyano(tosyl)methyl)benzene, and other substituted analogues. Aldehydes, amines, and carboxylic acids of high purity.
-
Solvent: Anhydrous polar aprotic solvent (e.g., DMF, CH₃CN).
-
Instrumentation: HPLC or GC for monitoring reactant consumption and product formation, thermostat for temperature control.
Procedure:
-
Prepare stock solutions of all reactants in the chosen solvent.
-
In a thermostated reaction vessel, combine the aldehyde, amine (for Ugi), and carboxylic acid.
-
Allow the mixture to equilibrate to the desired temperature.
-
Initiate the reaction by adding the isocyanide solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of reactants and products.
-
Plot the concentration of a key reactant or product versus time to determine the initial reaction rate. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of all reactants except the isocyanide), the rate constant for the isocyanide can be determined.
Conclusion and Future Outlook
The strategic placement of a fluorine atom at the ortho position of 1-(isocyano(tosyl)methyl)benzene is predicted to have a significant impact on its reactivity in multicomponent reactions. The combination of electron-withdrawing and steric effects is expected to decrease the reaction rates in both Ugi and Passerini reactions compared to its non-fluorinated counterpart. This modulation of reactivity, however, can be a valuable asset in fine-tuning reaction kinetics and selectivity in complex synthetic sequences.
The experimental protocols outlined in this guide provide a robust framework for the synthesis and kinetic evaluation of this promising reagent. Further studies investigating the effect of different ortho-substituents will provide a more comprehensive understanding of the structure-reactivity relationships in this class of compounds, paving the way for the rational design of novel isocyanide-based reagents for applications in drug discovery and materials science.
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A Computational and Experimental Guide to the Reactivity of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
This guide provides a comprehensive analysis of the reactivity of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene, a specialized isocyanide reagent, comparing its performance with the widely used p-Toluenesulfonylmethyl isocyanide (TosMIC) and other common isocyanides. We will delve into the underlying electronic effects that govern its reactivity and provide detailed experimental protocols for its application in key synthetic transformations, offering researchers and drug development professionals a robust framework for utilizing this versatile building block.
Introduction: The Unique Trifecta of Functionality in TosMIC Reagents
p-Toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives are a class of exceptionally versatile reagents in modern organic synthesis.[1] Their utility stems from a unique combination of three key functional groups: the isocyano group, an acidic α-carbon, and the tosyl group, which serves as an excellent leaving group.[1][2] This arrangement allows for a diverse range of reactions, including multicomponent reactions (MCRs) for the rapid construction of complex molecular scaffolds and the synthesis of various heterocycles.[2][3]
The subject of this guide, this compound, introduces an additional layer of complexity and potential for tailored reactivity through the presence of a fluorine atom on the benzene ring. This guide will explore the anticipated impact of this substitution on the reagent's performance in comparison to its parent compound, TosMIC.
Synthesis and Structural Considerations
The synthesis of TosMIC derivatives generally follows a two-step procedure starting from the corresponding aldehyde.[4][5] For this compound, the synthesis would commence with 2-fluorobenzaldehyde. The aldehyde is first converted to the N-(α-tosylbenzyl)formamide intermediate, which is then dehydrated using reagents like phosphorus oxychloride and triethylamine to yield the final isocyanide product.[4][5]
General Synthetic Workflow:
Caption: General synthetic route to this compound.
Computational Analysis of Reactivity: The Influence of the Fluoro Substituent
The introduction of a fluorine atom at the ortho position of the benzene ring is expected to significantly modulate the electronic properties and, consequently, the reactivity of the isocyanide.
Key Electronic Effects:
-
Inductive Effect: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect will increase the acidity of the α-proton on the isocyanide, making it easier to deprotonate. This enhanced acidity can lead to faster reaction rates in base-mediated reactions.
-
Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can be donated into the aromatic ring through a +M (mesomeric) effect. However, for halogens, the inductive effect generally outweighs the mesomeric effect.
-
Steric Hindrance: The presence of the fluorine atom at the ortho position may introduce some steric hindrance, which could influence the approach of bulky reactants.
These electronic modifications suggest that this compound will be a more reactive analogue of TosMIC in many contexts.
Comparative Reactivity in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in drug discovery and combinatorial chemistry for generating molecular diversity.[6][7] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent.[8][9]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[6][10][11]
Reaction Mechanism:
Caption: Simplified mechanism of the Passerini reaction.
Expected Performance:
The increased electrophilicity of the isocyanide carbon in this compound, due to the electron-withdrawing fluorine, is anticipated to accelerate the initial nucleophilic attack by the carbonyl oxygen. This could lead to higher yields and/or shorter reaction times compared to TosMIC.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[12][13][14]
Reaction Mechanism:
Caption: Simplified mechanism of the Ugi reaction.
Expected Performance:
Similar to the Passerini reaction, the enhanced reactivity of this compound is expected to be advantageous in the Ugi reaction. The formation of the intermediate nitrilium ion should be facilitated, potentially leading to improved reaction efficiency.[13][15]
Comparative Performance Summary
The following table summarizes the expected performance of this compound in comparison to TosMIC and a standard aliphatic isocyanide like tert-butyl isocyanide.
| Feature | This compound | p-Toluenesulfonylmethyl isocyanide (TosMIC) | tert-Butyl Isocyanide |
| Physical State | Solid (predicted) | Odorless, stable solid[1][3] | Volatile, malodorous liquid |
| α-Proton Acidity | High (enhanced by F) | High[2] | Not applicable |
| Reactivity in MCRs | Very High (predicted) | High[2] | Moderate |
| Leaving Group | Excellent (Tosyl) | Excellent (Tosyl)[2] | Not applicable |
| Handling | Easy (predicted) | Easy[1] | Difficult |
Experimental Protocols
To empirically validate the predicted reactivity, the following standardized experimental protocols are provided.
General Experimental Workflow
Caption: Standard experimental workflow for comparative reactivity studies.
Protocol for a Comparative Passerini Reaction
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) in dichloromethane (5 mL) at room temperature, add this compound (1.0 mmol).
-
In a separate flask, set up an identical reaction using p-Toluenesulfonylmethyl isocyanide (1.0 mmol).
-
Stir both reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR and HRMS.
Protocol for a Comparative Ugi Reaction
-
To a solution of 2-fluorobenzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL), add this compound (1.0 mmol) followed by acetic acid (1.0 mmol).
-
In a parallel experiment, use p-Toluenesulfonylmethyl isocyanide (1.0 mmol) in place of the fluorinated analogue.
-
Stir the reactions at room temperature and monitor by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
-
Compare the yields and reaction times for both isocyanides.
Conclusion
The computational analysis suggests that this compound is a promising reagent with enhanced reactivity compared to its parent compound, TosMIC. The electron-withdrawing nature of the ortho-fluoro substituent is expected to increase the acidity of the α-proton and the electrophilicity of the isocyanide carbon, leading to improved performance in key multicomponent reactions. The provided experimental protocols offer a clear path for researchers to validate these predictions and explore the synthetic utility of this novel reagent in the development of new chemical entities.
References
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Baviskar, A., et al. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PubMed Central. [Link]
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-
Zimmer, R. (2002). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. Refubium. [Link]
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A Comparative Analysis of Isocyanides in Multicomponent Reactions: A Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within drug discovery and development, multicomponent reactions (MCRs) stand out for their efficiency and elegance.[1][2][3][4] By combining three or more reactants in a single step, MCRs enable the rapid construction of complex molecular architectures, a critical advantage in the generation of diverse compound libraries for biological screening.[1][2][3][4][5] Central to many of the most powerful MCRs is the isocyanide functional group, a unique and highly reactive species that facilitates the formation of key bonds and scaffolds.[6][7]
This guide provides an in-depth comparative analysis of different classes of isocyanides in the context of two seminal MCRs: the Passerini and Ugi reactions. We will explore how the structure and electronic properties of the isocyanide component influence reactivity, yield, and the scope of these transformations. This analysis is grounded in mechanistic principles and supported by experimental data to provide actionable insights for researchers aiming to leverage these powerful synthetic tools.
The Central Role of Isocyanides in MCRs
Isocyanides, or isonitriles, possess a unique electronic structure with a formally divalent carbon atom, allowing them to react with both electrophiles and nucleophiles at the same carbon center.[6][7] This ambiphilic nature is the cornerstone of their utility in MCRs. In both the Passerini and Ugi reactions, the isocyanide participates in a key α-addition step, leading to the formation of a nitrilium ion intermediate that is subsequently trapped by a nucleophile.[2][8]
The Passerini Three-Component Reaction (P-3CR)
First reported by Mario Passerini in 1921, the P-3CR is a reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[9][10][11][12] The reaction is highly atom-economical and proceeds through a concerted or ionic mechanism depending on the solvent polarity.[9][11][13]
The Ugi Four-Component Reaction (U-4CR)
Discovered by Ivar Ugi in 1959, the U-4CR is a one-pot synthesis of an α-acylamino amide from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[8][14][15][16] The reaction is renowned for its broad substrate scope and the generation of peptide-like structures, making it invaluable in medicinal chemistry.[14][15] The mechanism involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium ion.[2][8][14][15] This intermediate is then trapped by the carboxylate, followed by a Mumm rearrangement to give the final product.[8][14]
Comparative Analysis of Isocyanide Reactivity
The choice of isocyanide has a profound impact on the outcome of both Passerini and Ugi reactions. The electronic and steric properties of the substituent attached to the isocyanide group dictate its nucleophilicity and, consequently, its reactivity.
Aliphatic vs. Aromatic Isocyanides
A general trend observed in isocyanide-based MCRs is the higher reactivity of aliphatic isocyanides compared to their aromatic counterparts.[17][18]
-
Aliphatic Isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide): These are generally more nucleophilic due to the electron-donating nature of alkyl groups. This enhanced nucleophilicity leads to faster reaction rates and often higher yields in both Passerini and Ugi reactions. tert-Butyl isocyanide is a commonly used, highly reactive isocyanide that often gives excellent yields.[19]
-
Aromatic Isocyanides (e.g., phenyl isocyanide, p-methoxyphenyl isocyanide): The isocyanide group in aromatic isocyanides is attached to an sp²-hybridized carbon, and the electron density can be delocalized into the aromatic ring, reducing the nucleophilicity of the isocyanide carbon.[18] Consequently, aromatic isocyanides are generally less reactive than aliphatic ones.[1][18] However, the reactivity of aromatic isocyanides can be modulated by substituents on the aromatic ring. Electron-donating groups, such as a methoxy group, can increase the electron density and enhance reactivity.[17] Conversely, electron-withdrawing groups decrease reactivity.
Table 1: Comparative Reactivity of Aliphatic and Aromatic Isocyanides in a Model Ugi Reaction
| Isocyanide | R Group | Electronic Effect | Relative Reactivity | Typical Yield Range |
| tert-Butyl isocyanide | tert-Butyl | Electron-donating (inductive) | High | 80-95% |
| Cyclohexyl isocyanide | Cyclohexyl | Electron-donating (inductive) | High | 75-90% |
| Phenyl isocyanide | Phenyl | Electron-withdrawing (resonance) | Moderate | 50-70% |
| p-Methoxyphenyl isocyanide | p-Methoxyphenyl | Electron-donating (resonance) | High | 70-85%[17] |
| p-Nitrophenyl isocyanide | p-Nitrophenyl | Electron-withdrawing (resonance) | Low | 20-40% |
Note: Yields are illustrative and can vary significantly based on other reaction components and conditions.
Steric Effects
The steric bulk of the isocyanide substituent can also influence the reaction rate and yield. While a comprehensive trend is difficult to establish and can be substrate-dependent, highly hindered isocyanides may react more slowly. However, in some cases, steric hindrance does not seem to have a significant negative effect on the enantioselectivity of asymmetric Passerini reactions.[19]
Functionalized and Convertible Isocyanides
The true power of isocyanide-based MCRs in diversity-oriented synthesis is unlocked through the use of functionalized and convertible isocyanides.
-
Functionalized Isocyanides: These contain additional reactive groups that can participate in subsequent intramolecular reactions or be used for further derivatization. For example, an isocyanide bearing a hydroxyl or amino group can lead to post-MCR cyclizations, generating complex heterocyclic scaffolds. Bifunctional isocyanides are particularly valuable for creating diverse molecular libraries.[2][3]
-
Convertible Isocyanides: These are isocyanides that, after the MCR, can be cleaved or transformed into other functional groups, such as amines or carboxylic acids.[1] This strategy dramatically expands the chemical space accessible from a single MCR. For instance, an isocyanide that can be converted to an amine allows for the synthesis of peptides and other amide-containing structures.
Experimental Protocols
To provide a practical context for the preceding discussion, here are generalized protocols for the Passerini and Ugi reactions.
General Protocol for a Passerini Three-Component Reaction
-
To a solution of the aldehyde or ketone (1.0 equiv) and the carboxylic acid (1.2 equiv) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature, add the isocyanide (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
General Protocol for a Ugi Four-Component Reaction
-
To a solution of the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a polar solvent (e.g., methanol, trifluoroethanol) at room temperature, stir for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 equiv) to the mixture.
-
Finally, add the isocyanide (1.0 equiv) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the α-acylamino amide.
Mechanistic Insights and Reaction Control
A deeper understanding of the reaction mechanisms allows for rational control over the reaction outcome.
Passerini Reaction Mechanism
The mechanism of the Passerini reaction can be either concerted or ionic, depending on the solvent.[9][11] In nonpolar solvents, a concerted mechanism is favored, where the three components come together in a cyclic transition state.[10][13] In polar solvents, an ionic pathway is more likely, involving the protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent trapping by the carboxylate.[9][11]
Caption: Proposed mechanisms for the Passerini reaction.
Ugi Reaction Mechanism
The Ugi reaction proceeds through a series of reversible steps, with the final irreversible Mumm rearrangement driving the reaction to completion.[8][14] The key is the formation of the nitrilium ion intermediate from the reaction of the isocyanide with the pre-formed iminium ion.[2][8]
Caption: Simplified mechanism of the Ugi four-component reaction.
Conclusion and Future Outlook
The choice of isocyanide is a critical parameter in the design and execution of multicomponent reactions. A nuanced understanding of the electronic and steric properties of different isocyanides allows for the fine-tuning of reaction conditions to achieve optimal outcomes. Aliphatic isocyanides are generally more reactive, while the reactivity of aromatic isocyanides can be modulated by substituents. The use of functionalized and convertible isocyanides significantly broadens the synthetic utility of MCRs, enabling the construction of highly complex and diverse molecular libraries. As the demand for efficient and sustainable synthetic methodologies continues to grow, isocyanide-based multicomponent reactions will undoubtedly remain a cornerstone of modern organic chemistry, with ongoing research focused on the development of novel isocyanides and catalytic asymmetric variants.[5][6]
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Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. [Link]
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Wikipedia contributors. (2023). Passerini reaction. Wikipedia. [Link]
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Marcaccini, S., & Torri, G. (2021). The 100 facets of the Passerini reaction. RSC Advances, 11(5), 2849-2860. [Link]
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Grokipedia. (n.d.). Passerini reaction. Grokipedia. [Link]
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Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes. [Link]
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Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
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Váradi, A., Palmer, T. C., Notis, P. R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 14. [Link]
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Váradi, A., Palmer, T. C., Notis, P. R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 14. [Link]
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Semantic Scholar. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. [Link]
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Wikipedia contributors. (2023). Ugi reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
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de Souza, M. V. N. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1649-1657. [Link]
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Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. [Link]
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Broad Institute. (n.d.). Stereochemical Control of the Passerini Reaction. Broad Institute. [Link]
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ACS Publications. (n.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
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Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PubMed. [Link]
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Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Journal of the Brazilian Chemical Society, 12(5), 585-593. [Link]
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ResearchGate. (2025). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. ResearchGate. [Link]
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ResearchGate. (n.d.). Isocyanide Chemistry: Applications in Synthesis and Material Science. ResearchGate. [Link]
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ResearchGate. (n.d.). Solution-phase and resin-bound convertible isocyanides. ResearchGate. [Link]
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Majumdar, S., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal, 29(44), e202301019. [Link]
-
ResearchGate. (2025). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. ResearchGate. [Link]
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Scilit. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Scilit. [Link]
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Semantic Scholar. (n.d.). Isocyanide based multi component reactions in combinatorial chemistry. Semantic Scholar. [Link]
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MDPI. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]
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Advantages of using 1-Fluoro-2-(isocyano(tosyl)methyl)benzene in synthesis
An In-Depth Guide to 1-Fluoro-2-(isocyano(tosyl)methyl)benzene: A Comparative Analysis for Advanced Synthesis
Introduction: The Enduring Utility of TosMIC in Complex Synthesis
For decades, p-toluenesulfonylmethyl isocyanide (TosMIC) has been a cornerstone reagent in the synthetic organic chemist's toolbox.[1] Its remarkable versatility stems from a dense collection of functionality within a compact structure: an isocyanide group capable of α-addition, an acidic α-carbon, and a tosyl group that serves as an excellent sulfinyl leaving group.[2] This unique combination has made TosMIC indispensable for the construction of vital heterocyclic scaffolds, such as oxazoles and imidazoles via the Van Leusen reaction, and for its role in powerful multicomponent reactions (MCRs) like the Passerini and Ugi reactions.[3][4][5] These reactions are fundamental in drug discovery for rapidly generating molecular diversity.[6][7]
However, the demands of modern medicinal chemistry necessitate continuous innovation in synthetic reagents. Properties such as metabolic stability, binding affinity, and altered electronic profiles are paramount. It is in this context that we examine this compound (F-TosMIC), an analogue designed to impart the unique properties of fluorine into the classic TosMIC framework. This guide provides a comparative analysis of F-TosMIC against its parent compound, offering insights into the strategic advantages conferred by ortho-fluoro substitution and presenting the causal chemical principles that underpin its enhanced performance in key synthetic transformations.
The Fluorine Advantage: Unpacking the Mechanistic Impact
The strategic placement of a fluorine atom on the aromatic ring, particularly at the ortho position relative to the reactive center, introduces profound electronic and steric effects. These modifications are not trivial; they fundamentally alter the reagent's behavior and the properties of the resulting products.
Enhanced Acidity and Reactivity
The primary advantage derived from the fluorine substituent is the significant increase in the acidity of the α-proton (the proton on the carbon between the isocyanide and sulfonyl groups). This is a direct consequence of fluorine's powerful electron-withdrawing inductive effect (-I).
Caption: Inductive effect of the ortho-fluoro substituent in F-TosMIC.
This increased acidity translates into several practical advantages:
-
Milder Reaction Conditions: Deprotonation can be achieved with weaker bases (e.g., K₂CO₃) compared to the stronger bases (e.g., NaH, t-BuOK) often required for TosMIC.[2] This enhances functional group tolerance, preserving sensitive moieties elsewhere in the molecule.
-
Lower Reaction Temperatures: The lower energy barrier to deprotonation may allow reactions to proceed efficiently at reduced temperatures, minimizing side product formation.
-
Faster Reaction Kinetics: In reactions where deprotonation is the rate-determining step, F-TosMIC can offer significantly accelerated kinetics.
Strategic Implications for Drug Development
Beyond modifying reactivity, the incorporation of fluorine provides distinct advantages for the development of therapeutic agents:
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the ortho position can block metabolic oxidation at that site, a common pathway for drug degradation. This often leads to an increased in vivo half-life and improved bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the pKa of nearby functionalities in the final product, which can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.
-
Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.
Comparative Performance in Key Synthetic Applications
To fully appreciate the advantages of F-TosMIC, we compare its projected performance against traditional TosMIC in two of its most critical applications: the Van Leusen Oxazole Synthesis and the Passerini Multicomponent Reaction.
Application 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from aldehydes.[3][8] The reaction proceeds via deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of toluenesulfinic acid.[8]
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A Comparative Crystallographic Guide to Fluorinated Tosylmethyl Isocyanide Derivatives
In the landscape of modern synthetic chemistry and drug discovery, tosylmethyl isocyanide (TosMIC) and its derivatives are indispensable tools, prized for their versatility in constructing complex heterocyclic scaffolds.[1][2] The introduction of fluorine atoms into these structures can profoundly influence their chemical reactivity, conformational preferences, and intermolecular interactions, thereby modulating their biological activity and material properties. This guide provides a detailed comparative analysis of the X-ray crystal structure of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene derivatives, benchmarking them against the foundational, non-fluorinated parent compound, p-toluenesulfonylmethyl isocyanide.
While a solved and publicly deposited crystal structure for the specific 1-fluoro-2-substituted isomer remains elusive in common databases as of early 2026, this guide synthesizes known crystallographic data of the parent TosMIC with established principles of fluorine-involved intermolecular interactions to provide a robust predictive comparison. This approach offers valuable insights for researchers in medicinal chemistry and materials science.
The Archetype: Crystal Structure of p-Toluenesulfonylmethyl Isocyanide (TosMIC)
The crystal structure of the parent p-toluenesulfonylmethyl isocyanide provides a crucial baseline for our comparison. A study published in Acta Crystallographica reveals that TosMIC crystallizes in the orthorhombic space group Pnma.[3] The molecule exhibits crystallographically imposed mirror symmetry. In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming chains that propagate along the b-axis.[3] This interaction involves a hydrogen atom from the methyl group of the tosyl moiety and an oxygen atom of the sulfonyl group of an adjacent molecule.
Key Structural Features of TosMIC:
-
Symmetry: The molecule possesses mirror symmetry within the crystal.[3]
-
Primary Intermolecular Interaction: C—H⋯O hydrogen bonds are the dominant force in the crystal packing, organizing the molecules into chains.[3]
-
Lack of Strong π-π Stacking: The arrangement in the crystal does not favor significant π-π stacking interactions between the aromatic rings.
The Influence of Fluorine Substitution: A Comparative Analysis
The introduction of a fluorine atom at the 2-position of the benzyl ring in this compound is predicted to introduce significant changes to the crystal packing and intermolecular interactions compared to the parent TosMIC. These changes are driven by the high electronegativity and unique electronic properties of fluorine.
Predicted Impact on Molecular Conformation and Symmetry
The presence of a fluorine substituent is likely to disrupt the mirror symmetry observed in the parent TosMIC crystal. This is due to the new steric and electronic environment created by the C-F bond, which would likely lead to a different preferred conformation of the molecule in the solid state.
Comparative Intermolecular Interactions
The most significant deviations from the parent structure are expected in the realm of intermolecular interactions. While the C—H⋯O hydrogen bonds may still be present, the introduction of fluorine opens up new, competing interaction pathways.
| Interaction Type | p-Toluenesulfonylmethyl Isocyanide (TosMIC) | Predicted for this compound | Supporting Rationale |
| Primary H-Bonding | C—H⋯O | C—H⋯O, C—H⋯F, and C—H⋯N/C | The fluorine atom and the isocyanide group introduce new, potent hydrogen bond acceptors. |
| Halogen Bonding | Absent | Possible C—F⋯π or C—F⋯C=N | Organic fluorine can act as a weak halogen bond donor, though this is less common. |
| π-Interactions | Minimal | Potential for altered π-π stacking or C—F⋯π interactions | The electron-withdrawing nature of fluorine modifies the quadrupole moment of the benzene ring, influencing its stacking behavior. |
| Dipole-Dipole | Present | Enhanced due to the highly polar C-F bond | The strong dipole of the C-F bond will be a significant factor in the overall crystal packing. |
The C—H⋯F interaction, in particular, is a well-documented and significant force in the crystal engineering of fluorinated organic molecules.[4] It is considered a weak hydrogen bond and can play a structure-directing role.[5] The isocyanide group itself is a known hydrogen bond acceptor, capable of forming RNC⋯H—X interactions.[6]
Experimental Methodologies: A Guide to Structure Determination
The definitive comparison of these structures relies on successful single-crystal X-ray diffraction experiments. Below is a standardized workflow for the determination of the crystal structure of novel TosMIC derivatives.
Crystallization Protocol
Obtaining high-quality single crystals is the most critical and often challenging step.
-
Synthesis and Purification: Synthesize the target this compound derivative. The synthesis typically involves the dehydration of the corresponding formamide.[7] Purify the product thoroughly, for example, by column chromatography followed by recrystallization, to remove impurities that can hinder crystallization.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures for solubility. Good solvents for TosMIC derivatives often include dichloromethane, chloroform, ethyl acetate, and acetone.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
X-ray Diffraction Data Collection and Structure Refinement
A generalized workflow for X-ray diffraction analysis is presented below.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Visualizing Intermolecular Interactions
The following diagram illustrates the key predicted intermolecular interactions that would differentiate the crystal packing of this compound from its non-fluorinated parent.
Caption: Comparison of dominant intermolecular interactions.
Conclusion and Future Outlook
The strategic placement of a fluorine atom on the benzyl ring of a tosylmethyl isocyanide derivative is a powerful tool for modulating its solid-state architecture. While the parent TosMIC structure is primarily governed by C—H⋯O hydrogen bonds, the fluorinated analogue is predicted to exhibit a more complex network of interactions, including C—H⋯F and C—H⋯N/C hydrogen bonds. This increased complexity can be leveraged to design novel materials with tailored properties and to fine-tune the solid-state conformation of drug candidates to optimize their interaction with biological targets.
The experimental verification of the crystal structure of this compound and its isomers is a critical next step. Such studies will not only validate the predictions made in this guide but will also provide invaluable data for the continued development of fluorinated synthons in medicinal and materials chemistry.
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A Comparative Guide to the Biological Activity of Compounds Derived from 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential biological activities of compounds synthesized from the versatile precursor, 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. Leveraging the power of isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, this precursor offers a gateway to a diverse range of novel chemical entities. This document will explore the anticipated antimicrobial and anticancer properties of these compounds, drawing comparisons with existing alternatives and providing a rationale grounded in established experimental data for analogous structures. While direct experimental data for compounds synthesized from this specific precursor is not yet publicly available, this guide extrapolates from the rich body of literature on related fluorinated and tosylated isocyanides to provide a predictive analysis of their therapeutic potential.
Introduction: The Promise of a Multifunctional Precursor
This compound is a uniquely functionalized building block for organic synthesis. It combines three key features that are highly advantageous in the design of biologically active molecules:
-
An ortho-fluorinated benzene ring : The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
-
An isocyanide group : This functional group is the cornerstone of powerful multicomponent reactions like the Passerini and Ugi reactions, which allow for the rapid and efficient assembly of complex molecules in a single step.[2][3]
-
A tosylmethyl group : The tosyl (p-toluenesulfonyl) group is an excellent leaving group in organic synthesis, offering a handle for further molecular modifications.[1][4][5] Furthermore, the tosyl moiety itself can influence the biological activity of a compound.[6]
The strategic combination of these functionalities in one molecule makes this compound an exciting starting point for the discovery of new therapeutic agents.
Synthesis of Bioactive Scaffolds: The Passerini and Ugi Reactions
The isocyanide group of this compound is poised to participate in Passerini and Ugi reactions, leading to the formation of α-acyloxy carboxamides and α-amino amides, respectively. These scaffolds are prevalent in many biologically active compounds.[3][7][8]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a one-pot synthesis involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide.[9]
DOT Script for Passerini Reaction Workflow
Caption: General workflow of the Passerini reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is even more versatile, combining an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce an α-amino amide.[10][11]
DOT Script for Ugi Reaction Workflow
Caption: General workflow of the Ugi reaction.
Comparative Analysis of Potential Biological Activities
Based on the known biological activities of structurally similar compounds synthesized via Passerini and Ugi reactions, we can anticipate the potential therapeutic applications of derivatives from this compound.
Antimicrobial Activity
Peptidomimetics and α-acyloxy carboxamides have demonstrated significant potential as antimicrobial agents.[8] The incorporation of a fluorinated benzene ring is a common strategy in the development of potent antibiotics.
Table 1: Comparison of Antimicrobial Activity of Related Compounds
| Compound Class | Specific Example / Scaffold | Target Organism(s) | Reported Activity (MIC/MBC) | Reference |
| α-Acyloxy Carboxamides (Passerini Products) | Coumarin-based peptidomimetics | Staphylococcus aureus, E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa | MIC values in the range of 1.95–125 µg/mL | [8] |
| α-Amino Amides (Ugi Products) | Fluorene bisamide derivatives | Mycobacterium tuberculosis | MIC values in the range of 1.56–50 µg/mL | [10] |
| TosMIC-derived Heterocycles | Imidazoles, Oxazoles | Various bacteria and fungi | Broad-spectrum activity reported | [6] |
| Hypothetical Product from this compound | Fluorinated α-acyloxy/amino carboxamides | Gram-positive and Gram-negative bacteria, Mycobacteria | Potentially low µg/mL range | N/A |
Discussion:
The presence of the ortho-fluoro substituent on the benzene ring of the hypothetical products is expected to enhance their lipophilicity and ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial potency compared to non-fluorinated analogs. The tosylmethyl group, while primarily a synthetic handle, could also contribute to the overall biological activity profile, as tosyl-containing compounds have been reported to possess antimicrobial properties.[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The α-acyloxy carboxamide and α-amino amide scaffolds are also prominent in the design of novel anticancer agents.[7][12] Many of these compounds exert their effects through mechanisms such as apoptosis induction and enzyme inhibition.
Table 2: Comparison of Anticancer Activity of Related Compounds
| Compound Class | Specific Example / Scaffold | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference |
| α-Acyloxy Carboxamides (Passerini Products) | p-Nitrophenyl isonitrile derivatives | MCF-7 (breast), NFS-60 (leukemia), HepG-2 (liver) | Nanomolar range | Caspase 3/7 activation, Apoptosis induction | [12] |
| α-Amino Amides (Ugi Products) | Fluorene bisamide derivatives | Various cancer cell lines | Not specified, but demonstrated activity | Not specified | [10] |
| TosMIC-derived Kinase Inhibitors | Imidazole-based compounds | Various cancer models | Potent antitumor activity | Kinase inhibition | [13] |
| Natural Product Derivatives | Hexadecanoic acid ethyl ester, Docosanoic acid methyl ester | MCF-7 (breast) | IC50 of 25 µM | Cytotoxicity | [14] |
| Hypothetical Product from this compound | Fluorinated α-acyloxy/amino carboxamides | Various solid and hematological cancer cell lines | Potentially in the nanomolar to low micromolar range | Multiple potential mechanisms (e.g., apoptosis, enzyme inhibition) | N/A |
Discussion:
The structural diversity achievable through the Passerini and Ugi reactions using this compound allows for the generation of large libraries of compounds for anticancer screening. The ortho-fluoro substitution can enhance binding to target enzymes and improve pharmacokinetic properties. The tosyl group, being electron-withdrawing, can influence the electronic properties of the molecule, which may be crucial for interactions with biological targets.[5] Furthermore, TosMIC derivatives have been successfully used to synthesize potent kinase inhibitors, suggesting that compounds derived from our precursor could also target signaling pathways critical for cancer cell survival.[13]
DOT Script for a Hypothetical Anticancer Mechanism
Caption: Potential anticancer mechanisms of action.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Alternative Synthetic Strategies
While IMCRs offer a highly efficient route to the target scaffolds, alternative synthetic methods exist for the preparation of α-acyloxy amides and α-amino amides. These often involve multi-step sequences and may be less convergent.
Alternative Synthesis of α-Acyloxy Amides:
-
Acylation of α-hydroxy amides: This two-step approach first requires the synthesis of an α-hydroxy amide, which is then acylated with a carboxylic acid or its activated derivative.
Alternative Synthesis of α-Amino Amides:
-
Strecker Synthesis: This classic method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[15]
-
Gabriel Synthesis: This method utilizes potassium phthalimide to introduce the amino group.[15]
-
Direct Amination of Carboxylic Acids: Recent advances have enabled the direct amination of the α-position of carboxylic acids.[16]
Comparison:
IMCRs, particularly the Passerini and Ugi reactions, offer significant advantages in terms of atom economy, step efficiency, and the ability to rapidly generate chemical diversity. For a drug discovery program focused on exploring the structure-activity relationships of compounds derived from this compound, the multicomponent approach is undoubtedly the more strategic choice.
Conclusion and Future Directions
The precursor this compound holds considerable promise for the synthesis of novel, biologically active compounds. By harnessing the power of Passerini and Ugi multicomponent reactions, a diverse array of α-acyloxy and α-amino carboxamides can be efficiently generated. Based on the extensive literature on analogous fluorinated and tosylated compounds, these derivatives are anticipated to exhibit potent antimicrobial and anticancer activities.
Future research should focus on the actual synthesis and biological evaluation of compound libraries derived from this precursor. Detailed structure-activity relationship studies will be crucial to identify lead compounds with optimal potency and selectivity. The insights provided in this guide offer a solid foundation and a strategic roadmap for initiating such a drug discovery endeavor.
References
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- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
- Tron, G. C., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. ACS Medicinal Chemistry Letters, 13(12), 1936–1945.
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chemeurope.com. (n.d.). Tosyl group. Retrieved from [Link]
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EPFL Graph Search. (n.d.). Tosyl group. Retrieved from [Link]
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ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]
- Ayoup, M. S., et al. (2019). Design, synthesis and biological evaluation of novel α-acyloxy carboxamides via Passerini reaction as caspase 3/7 activators. European Journal of Medicinal Chemistry, 168, 340-356.
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Chemistry & Biology.
- Shaaban, S., et al. (2012). Novel peptidomimetic compounds containing redox active chalcogens and quinones as potential anticancer agents. European Journal of Medicinal Chemistry, 58, 192-205.
- Kumar, R. S., et al. (2013). Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species. Iranian Journal of Pharmaceutical Research, 12(4), 635–644.
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Wikipedia. (n.d.). TosMIC. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of selected bioactive amides, traditional and alternative approaches for amide bond formation. Retrieved from [Link]
- Kim, H., et al. (2022). Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts. Scientific Reports, 12(1), 15764.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-Fluoro-2-(isocyano(tosyl)methyl)benzene. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols for isocyanide derivatives.
Understanding the Hazard: A Proactive Approach to Safety
This compound belongs to the family of tosylmethyl isocyanides (TosMIC), which are versatile reagents in organic synthesis. However, their utility is matched by significant potential hazards that demand rigorous safety protocols. The primary concerns with this class of compounds are their toxicity upon inhalation, ingestion, and skin contact.[1][2][3][4] Isocyanides can be potent irritants and sensitizers, and some may be metabolized to cyanide in the body.[1] The presence of a fluorine atom on the benzene ring may also influence the compound's toxicological profile.
A thorough risk assessment should be conducted before any work with this compound begins. This involves evaluating the specific procedures to be performed and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risks. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a splash hazard.[1][5] | Protects against accidental splashes and contact with airborne particles. |
| Skin | Impervious gloves (e.g., nitrile, double-gloved). A flame-resistant lab coat.[1][5] | Prevents skin contact, which can cause irritation and absorption of the toxic compound.[3] Contaminated clothing should be removed immediately and decontaminated before reuse. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions, especially in case of inadequate ventilation or when exposure limits may be exceeded.[1][5] | Isocyanides are toxic if inhaled.[2][4] A respirator is essential to prevent respiratory tract irritation and systemic toxicity. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
